molecular formula C8H14O3 B046445 Butyric anhydride CAS No. 106-31-0

Butyric anhydride

Cat. No.: B046445
CAS No.: 106-31-0
M. Wt: 158.19 g/mol
InChI Key: YHASWHZGWUONAO-UHFFFAOYSA-N
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Description

Butyric anhydride is a pivotal reagent in organic synthesis, primarily functioning as a robust butyrylating agent. Its principal application lies in the introduction of the butyryl group into target molecules, facilitating the synthesis of esters, amides, and anhydrides. Researchers extensively utilize it for the esterification of alcohols and the acylation of amines, key steps in producing fine chemicals, pharmaceuticals, and flavor compounds. The mechanism of action involves nucleophilic acyl substitution, where the carbonyl carbon of the anhydride is attacked by a nucleophile (e.g., an alcohol or amine), leading to the cleavage of the C-O bond and the formation of a new carboxylic acid derivative along with butyric acid as a byproduct. This high-energy reactivity makes it superior to butyric acid in many synthesis routes, driving reactions to completion more efficiently. In biochemical research, this compound is employed to modify proteins and peptides, study histone acetylation dynamics due to its role as a precursor to butyrate, and in the preparation of prodrugs. Its value is further underscored in polymer chemistry as a monomer or modifying agent. This reagent is essential for scientists exploring metabolic pathways, developing new synthetic methodologies, and engineering novel materials.

Properties

IUPAC Name

butanoyl butanoate
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InChI

InChI=1S/C8H14O3/c1-3-5-7(9)11-8(10)6-4-2/h3-6H2,1-2H3
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InChI Key

YHASWHZGWUONAO-UHFFFAOYSA-N
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Canonical SMILES

CCCC(=O)OC(=O)CCC
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Molecular Formula

C8H14O3
Record name BUTYRIC ANHYDRIDE
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DSSTOX Substance ID

DTXSID8026729
Record name Butanoic anhydride
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Molecular Weight

158.19 g/mol
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Physical Description

Butyric anhydride is a water-white liquid with an odor of rancid butter. Corrosive to metals and tissue. Low toxicity., Liquid, Water-white liquid; [Hawley] Colorless liquid with a pungent odor; [HSDB] Decomposes in water forming butyric acid; [CHEMINFO]
Record name BUTYRIC ANHYDRIDE
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Record name Butanoic acid, 1,1'-anhydride
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Boiling Point

200 °C
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Flash Point

180 °F (NFPA, 2010), 180 °F (54 °C) (closed cup)
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Solubility

Soluble in water and alcohol with decomposition; soluble in ether
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Density

0.9668 at 20 °C/4 °C
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Vapor Density

5.4 (Air = 1)
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Vapor Pressure

0.28 [mmHg], 0.3 mm Hg at 25 °C
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Color/Form

Water-white liquid

CAS No.

106-31-0
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Melting Point

-75 °C
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Foundational & Exploratory

Butyric Anhydride (CAS 106-31-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Butyric anhydride, with the CAS number 106-31-0, is a versatile and reactive chemical intermediate.[1] This clear, colorless liquid, characterized by a pungent odor, serves as a crucial reagent in organic synthesis, particularly in the production of esters, amides, and other derivatives.[2][3] Its significance extends into the pharmaceutical and drug development sectors, primarily through its hydrolysis product, butyric acid, a known histone deacetylase (HDAC) inhibitor with implications in epigenetic regulation and cancer therapy. This guide provides a detailed overview of this compound, encompassing its chemical and physical properties, synthesis, experimental protocols for key reactions, biological significance, and safety and handling procedures.

Core Properties and Data

This compound, systematically named butanoyl butanoate, is a symmetric anhydride derived from butyric acid.[1][3] It is combustible and corrosive, reacting with water and alcohols.[2][3][4] The following tables summarize its key quantitative data.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
CAS Number 106-31-0[1][3]
Molecular Formula C₈H₁₄O₃[1][3]
Molecular Weight 158.19 g/mol [1]
Appearance Colorless liquid[1][3]
Odor Pungent, rancid butter-like[1][4]
Density 0.967 g/mL at 25 °C[2]
Melting Point -75 °C[1][3]
Boiling Point 198-199 °C[2]
Flash Point 87 °C (closed cup)
Refractive Index (n20/D) 1.413[2]
Vapor Pressure 0.28 mmHg at 25 °C[1]
Solubility Decomposes in water and alcohol; soluble in ether.[1][2]
Table 2: Spectroscopic Data for this compound
SpectrumPeak Position / Chemical Shift (δ)AssignmentReference(s)
FT-IR (cm⁻¹) ~1820C=O symmetric stretch[5]
~1750C=O asymmetric stretch[5]
1000-1300C-O stretch[5]
¹H NMR (ppm) ~2.2-2.4 (t)-CH₂-C=O
~1.6-1.8 (sextet)-CH₂-CH₂-C=O
~0.9-1.0 (t)CH₃-[6]
¹³C NMR (ppm) ~168-170C=O[7][8]
~35-CH₂-C=O[7][8]
~18-CH₂-CH₂-C=O[7][8]
~13CH₃-[7][8]
Table 3: Safety and Hazard Information
Hazard IdentificationGHS PictogramsPrecautionary StatementsReference(s)
Classification Corrosive, Combustible Liquid, Harmful if SwallowedP280, P301+P312, P305+P351+P338, P303+P361+P353[9][10]
UN Number 2739[1]
Hazard Class 8 (Corrosive)
Incompatibilities Water, strong oxidizing agents, acids, bases, alcohols, amines[4]

Synthesis of this compound

A modern and efficient method for the industrial production of this compound is through a reactive distillation (RD) process. This technique combines the chemical reaction and separation of products into a single unit, which can improve conversion and yield for reversible reactions. The synthesis typically involves the reversible anhydride exchange reaction of butyric acid and acetic anhydride.

Synthesis_Workflow cluster_reactants Reactant Feed cluster_products Product Separation ButyricAcid Butyric Acid RD_Column Reactive Distillation Column (RD) ButyricAcid->RD_Column AceticAnhydride Acetic Anhydride AceticAnhydride->RD_Column AceticAcid Acetic Acid (Overhead Product) RD_Column->AceticAcid Distillate ButyricAnhydride This compound (Bottom Product) RD_Column->ButyricAnhydride Bottoms

Synthesis of this compound via Reactive Distillation.
Experimental Protocol: Synthesis via Reactive Distillation (Conceptual)

The synthesis of this compound can be achieved via a continuous reactive distillation process.[11] This protocol is a conceptual summary based on established principles.

  • System Setup: A reactive distillation column is equipped with a reboiler and a condenser. The column is packed or contains trays that facilitate both reaction and separation.

  • Reactant Feed: Equimolar or a slight excess of one reactant (e.g., butyric acid or acetic anhydride) are continuously fed into the appropriate section of the column.[11]

  • Reaction Conditions: The reaction is carried out without a catalyst. The column is operated at a specific pressure (e.g., 20 kPa) to maintain the desired temperature profile for the reaction and separation.[11] The optimal reaction temperature is approximately 343.15 K (70°C).

  • Separation: As the reaction proceeds, the lower-boiling product, acetic acid, moves up the column and is removed as the overhead distillate. The higher-boiling product, this compound, moves down the column and is collected from the bottom.

  • Product Collection: The overhead and bottom streams are continuously withdrawn to be collected. The purity of the this compound product is typically high.

Key Reactions and Experimental Protocols

This compound is a potent acylating agent used for the synthesis of esters and amides. These reactions proceed via nucleophilic acyl substitution.

Acylation_Workflow Start Start Setup Combine this compound and Nucleophile (Alcohol/Amine) in a suitable solvent Start->Setup Reaction Stir mixture at specified temperature for a set time. (Optional: Add catalyst/base) Setup->Reaction Workup Quench reaction and perform aqueous workup (e.g., wash with NaHCO₃, brine) Reaction->Workup Extraction Extract product with an organic solvent Workup->Extraction Drying Dry organic layer (e.g., over MgSO₄) Extraction->Drying Purification Purify product via distillation or chromatography Drying->Purification End Characterize final product Purification->End

General Experimental Workflow for Acylation Reactions.
Protocol 1: Esterification of Benzyl Alcohol

This protocol describes the synthesis of benzyl butyrate, a common fragrance and flavor compound.

  • Reactants:

    • Benzyl alcohol (1 equivalent)

    • This compound (1.5 equivalents)

    • Toluene (as solvent and water-carrying agent)

    • Acid catalyst (e.g., [HSO₃-pmim]HSO₄, a Brønsted acidic ionic liquid) (catalytic amount)

  • Procedure:

    • To a three-necked flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus with a reflux condenser, add benzyl alcohol, butyric acid (or this compound as the acylating agent), toluene, and the acid catalyst.[12]

    • Heat the reaction mixture to reflux (approximately 115°C) with stirring.[12]

    • Monitor the reaction progress by collecting the water byproduct in the Dean-Stark trap or by techniques like TLC or GC.

    • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

    • Wash the organic phase sequentially with a saturated sodium bicarbonate solution (to neutralize the butyric acid byproduct and catalyst), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude benzyl butyrate by vacuum distillation.

Protocol 2: Amidation of Aniline

This protocol outlines the synthesis of butananilide from this compound and aniline.

  • Reactants:

    • Aniline (2 equivalents)

    • This compound (1 equivalent)

    • An appropriate solvent (e.g., chloroform or an aqueous medium)

  • Procedure:

    • Dissolve aniline in the chosen solvent in a reaction flask.[13]

    • Slowly add this compound to the aniline solution with constant stirring at room temperature.[13] The reaction is often exothermic.

    • The reaction typically proceeds rapidly. In this reaction, one equivalent of aniline acts as the nucleophile, and the second equivalent acts as a base to neutralize the butyric acid byproduct.[14]

    • After the addition is complete, stir the mixture for a specified time (e.g., 30 minutes) to ensure the reaction goes to completion, which can be monitored by TLC.[13]

    • If using an organic solvent, evaporate the solvent. Triturate the residue with a non-polar solvent like n-hexane to precipitate the anilide product, while the butyric acid salt of aniline remains in solution.[13]

    • Filter the solid product, wash with cold solvent, and dry.

    • The crude butananilide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Significance and Signaling Pathways

This compound itself is not directly involved in biological signaling. However, it is readily hydrolyzed in an aqueous environment to two molecules of butyric acid. Butyric acid (or its conjugate base, butyrate) is a short-chain fatty acid (SCFA) with significant biological activity, most notably as a histone deacetylase (HDAC) inhibitor.

Hydrolysis ButyricAnhydride This compound (CH₃CH₂CH₂CO)₂O ButyricAcid Butyric Acid (2 eq.) 2 x CH₃CH₂CH₂COOH ButyricAnhydride->ButyricAcid Hydrolysis Water {Water | H₂O}

Hydrolysis of this compound to Butyric Acid.

As an HDAC inhibitor, butyrate plays a crucial role in epigenetic regulation. HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, resulting in a more relaxed chromatin structure and the activation of gene expression. This mechanism is central to its anti-cancer properties, as it can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus Butyrate Butyrate (from this compound Hydrolysis) HDAC Histone Deacetylases (HDACs) Butyrate->HDAC Inhibition Histones_A Acetylated Histones (Relaxed Chromatin) Histones_D Deacetylated Histones (Condensed Chromatin) Histones_D->Histones_A HAT action (Histone Acetyltransferases) Gene_Repression Gene Repression Histones_D->Gene_Repression Histones_A->Histones_D HDAC action Gene_Activation Gene Activation (e.g., p21) Histones_A->Gene_Activation CellEffects Cell Cycle Arrest, Apoptosis, Differentiation Gene_Activation->CellEffects

Signaling Pathway of Butyrate as an HDAC Inhibitor.

Safety and Handling

This compound is a corrosive and combustible liquid that requires careful handling.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, splash-proof goggles, a face shield, and protective clothing to prevent skin and eye contact.[4] Work should be conducted in a well-ventilated area or under a chemical fume hood.

  • Fire Safety: this compound is a combustible liquid.[4] Keep it away from heat, sparks, and open flames. Use dry chemical, CO₂, or alcohol-resistant foam extinguishers. Do not use water, as it reacts violently with this compound.[4]

  • Handling: Avoid inhalation of vapors. Do not eat, drink, or smoke in areas where it is handled.[4] Ground all equipment to prevent static discharge.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[10] It is sensitive to moisture.

  • First Aid:

    • Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[15]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

References

An In-depth Technical Guide to Butyric Anhydride: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of butyric anhydride (also known as butanoic anhydride). It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's physical characteristics, spectroscopic data, chemical reactivity, and relevant experimental methodologies. All quantitative data is summarized in structured tables, and key chemical transformations and workflows are illustrated with diagrams.

Introduction

This compound, with the chemical formula (CH₃CH₂CH₂CO)₂O, is a significant intermediate in organic synthesis.[1][2] Structurally, it is formed from the condensation of two molecules of butyric acid with the elimination of one molecule of water.[1] It presents as a clear, water-white liquid with a potent, pungent odor characteristic of rancid butter, which is due to the formation of butyric acid upon hydrolysis with moisture in the air.[1][3][4] this compound is a key reagent used in the production of various fine chemicals, including pharmaceuticals, fragrances, plastics, and resins.[2][5] Its utility stems from its reactivity as an acylating agent, enabling the introduction of the butanoyl group into various substrates.[6]

Physical Properties

This compound is a combustible and corrosive liquid.[1][4] It is soluble in organic solvents like ether but decomposes in water and alcohol.[2][3] Its key physical properties are summarized in the table below.

Table 1: Physical Properties of this compound

Property Value Source(s)
Molecular Formula C₈H₁₄O₃ [1][3][7]
Molar Mass 158.19 g/mol [1][3]
Appearance Water-white, clear liquid [1][3][4]
Odor Pungent, rancid butter-like [1][3][8]
Density 0.967 g/mL at 25 °C (lit.) [1]
0.9668 g/cm³ at 20 °C/4 °C [2][3]
Melting Point -75 °C to -66 °C (lit.) [1][3][4]
Boiling Point 198-199 °C (lit.) [1][3][4]
Flash Point 82 °C - 87 °C (closed cup) [8][9]
Vapor Pressure 0.28 mmHg at 25 °C [3]
10 mmHg at 79.5 °C
Vapor Density 5.4 - 5.45 (Air = 1) [3]
Refractive Index (n²⁰/D) 1.413 (lit.) [1][4]
Solubility Soluble in ether; Decomposes in water and alcohol [2][3]

| Autoignition Temperature | 535 °F (279.4 °C) | |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. The key spectral features are summarized below.

Table 2: Spectroscopic Data for this compound

Technique Key Features Source(s)
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 158. Key fragments corresponding to the loss of butyryl and other alkyl groups are observed. [3][7]
Infrared (IR) Spectroscopy Strong C=O stretching vibrations characteristic of an acid anhydride, typically appearing as two bands around 1820 cm⁻¹ and 1750 cm⁻¹. C-H stretching and bending vibrations are also present. [3][10]
¹H NMR Spectroscopy Signals corresponding to the three distinct proton environments of the butyl chain: a triplet near 1.0 ppm (CH₃), a sextet near 1.7 ppm (CH₂), and a triplet near 2.5 ppm (α-CH₂ next to C=O). [3][10][11]

| ¹³C NMR Spectroscopy | Signals for the carbonyl carbon (C=O) around 168 ppm and distinct signals for the three aliphatic carbons of the butyl chain. |[3][10] |

Chemical Properties and Reactivity

This compound is a reactive compound, primarily used as an acylating agent. Its reactivity is centered on the electrophilic nature of its carbonyl carbons. It is incompatible with acids, strong oxidizing agents, alcohols, amines, and bases.[12] It is also corrosive to metals.[4][12]

Synthesis

A common industrial method for producing this compound is through the reversible anhydride exchange reaction of butyric acid with acetic anhydride, often utilizing a reactive distillation (RD) process.[5] This method is efficient as it combines the chemical reaction and product separation into a single unit, which can improve conversion by continuously removing the acetic acid product.[5]

G cluster_workflow Synthesis via Reactive Distillation Feed Butyric Acid + Acetic Anhydride Feed RD_Column Reactive Distillation Column Feed->RD_Column Top_Product Top Product: Acetic Acid (Removed) RD_Column->Top_Product Distillation Bottom_Product Bottom Product: This compound RD_Column->Bottom_Product Collection

Caption: Workflow for this compound synthesis.

Hydrolysis

This compound reacts exothermically with water in a process called hydrolysis to form two equivalents of butyric acid.[6][12] The reaction is typically slow but can be accelerated by local heating or the presence of acids.[12] The neutral hydrolysis half-life at 25 °C is estimated to be around 4.3 minutes.[3] This reactivity necessitates storing the compound under moisture-sensitive conditions.[9]

G BA This compound (C₈H₁₄O₃) ButyricAcid Butyric Acid (2 x C₄H₈O₂) BA->ButyricAcid + H₂O H2O Water (H₂O)

Caption: Hydrolysis of this compound.

Nucleophilic Acyl Substitution Reactions

As a classic acid anhydride, this compound undergoes nucleophilic acyl substitution with various nucleophiles.[6] These reactions involve the addition of a nucleophile to one of the carbonyl carbons, followed by the elimination of a carboxylate leaving group.[6]

  • Alcoholysis (Ester Formation): It reacts with alcohols to yield a butyrate ester and a molecule of butyric acid.[2][6]

  • Aminolysis (Amide Formation): Reaction with ammonia, primary, or secondary amines produces a butyramide and a butyrate salt.[6] Typically, two equivalents of the amine are required, as one equivalent acts as a base to neutralize the butyric acid byproduct.[6]

G Anhydride This compound Intermediate Tetrahedral Intermediate Anhydride->Intermediate + Nucleophile (Attack on C=O) Nucleophile Nucleophile (Alcohol, Amine, etc.) Product Acyl Product (Ester, Amide) Intermediate->Product Elimination of Leaving Group Byproduct Butyric Acid (Leaving Group) Intermediate->Byproduct

Caption: General Nucleophilic Acyl Substitution.

Experimental Protocols

The determination of the physical and chemical properties of this compound involves standard laboratory techniques.

Determination of Physical Properties
  • Boiling Point: The boiling point can be determined using the distillation method. The sample is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

  • Melting Point: A sample is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the sample transitions from a solid to a liquid is recorded.

  • Density: The density is measured using a pycnometer. The mass of a known volume of the substance is determined at a specific temperature, and the density is calculated (mass/volume).

  • Refractive Index: An Abbe refractometer is used to measure the refractive index. A few drops of the liquid are placed on the prism, and the instrument measures the extent to which light is bent as it passes through the sample at a controlled temperature.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: A liquid sample of this compound can be analyzed neat by placing a thin film between two potassium bromide (KBr) plates or by using an Attenuated Total Reflectance (ATR) accessory. The instrument passes infrared radiation through the sample to generate a spectrum showing absorption as a function of wavenumber.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A small amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a reference standard like tetramethylsilane (TMS). The sample is placed in an NMR spectrometer to acquire ¹H and ¹³C spectra, which provide information about the molecular structure.

  • Mass Spectrometry (MS): The sample is introduced into the mass spectrometer, where it is vaporized and ionized, typically by electron ionization (EI). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that helps determine the molecular weight and fragmentation pattern.

Hydrolysis Rate Analysis

The rate of hydrolysis can be studied using a pH-stat titration method.[13] this compound is introduced into an aqueous solution, and the formation of butyric acid causes a decrease in pH. A titrator automatically adds a standard base to maintain a constant pH. The rate of addition of the base corresponds directly to the rate of acid formation, allowing for the calculation of the hydrolysis rate constant.[13]

Safety Information

This compound is a hazardous chemical that requires careful handling.

  • Hazards: It is a combustible liquid and reacts violently with water.[8][14] It is harmful if swallowed and causes severe skin burns and eye damage.[14][15] The vapor can cause persistent eye irritation upon prolonged contact.[3]

  • Handling: Work should be conducted in a well-ventilated area, such as a fume hood.[8][16] All equipment must be grounded to prevent static discharge.[12] Keep away from heat, sparks, open flames, and moisture.[15][16]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (goggles and a face shield).[9][14] If inhalation risk is high, a NIOSH/MSHA-approved respirator is necessary.[16]

  • First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water.[14][15] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[14][15] If inhaled, move the person to fresh air.[14] If swallowed, rinse the mouth but do not induce vomiting; seek immediate medical attention.[14][15]

  • Fire Fighting: Use carbon dioxide, dry chemical, dry sand, or alcohol-resistant foam to extinguish fires.[12][16] Do not use a direct water stream, as it will react violently with the material.[12]

References

An In-depth Technical Guide to Butyric Anhydride: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butyric anhydride, a key chemical intermediate in various synthetic processes. This document details its molecular structure, physicochemical properties, synthesis protocols, and analytical methods, presenting a valuable resource for professionals in research and development.

Molecular Structure and Identification

This compound, also known as butanoic anhydride, is the acid anhydride of butyric acid.[1] It is structurally formed from the condensation of two molecules of butyric acid with the elimination of one molecule of water.[1] It is a colorless liquid with a potent, rancid odor characteristic of butyric acid, which is formed upon its reaction with moisture in the air.[1][2][3][4]

  • Molecular Formula: C₈H₁₄O₃[2][4][5][6][7][8]

  • IUPAC Name: Butanoyl butanoate[2][6]

  • Synonyms: Butanoic anhydride, n-Butyric anhydride, Butyryl oxide[2][3][5][6][7]

  • CAS Number: 106-31-0[1][2][4][5][6][7][8][9]

  • Linear Formula: (CH₃CH₂CH₂CO)₂O[1][9]

  • SMILES: CCCC(=O)OC(=O)CCC[2][9]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. This data is essential for designing experimental setups, purification procedures, and ensuring safe handling.

PropertyValueSource(s)
Molecular Weight 158.19 g/mol [2][5][9]
Melting Point -75 °C to -66 °C[1][3][9]
Boiling Point 198-199 °C (at 760 mmHg)[1][3][9]
Density 0.967 g/mL at 25 °C[1][3][9]
Refractive Index (n²⁰/D) 1.413[3][9]
Flash Point 87 °C (189 °F) - closed cup[9]
Vapor Pressure 10 mmHg at 79.5 °C[4][9]
Vapor Density 5.45 (vs. air)[4][9]
Solubility Decomposes in water; Soluble in ether and alcohol (with decomposition).[3][10]

Experimental Protocols

This compound is a versatile reagent used in the synthesis of fragrances, polymers, and pharmaceutical intermediates.[3][8][10] Below are detailed protocols for its synthesis and analysis.

Synthesis of this compound via Reactive Distillation

Reactive distillation is an efficient industrial process that combines chemical reaction and product separation into a single unit, improving yield by continuously removing products from the reversible reaction of butyric acid and acetic anhydride.[5][9]

Materials:

  • Butyric Acid (C₄H₈O₂)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Reactive Distillation Column (equipped with a reboiler and condenser)

Methodology:

  • System Setup: Configure the reactive distillation column. The column should have a reaction section, a stripping section below the feed point, and a rectifying section above.

  • Reactant Feed: Continuously feed butyric acid and acetic anhydride into the reaction section of the column. A slight excess of butyric acid (e.g., 10%) is often used to ensure complete conversion of the acetic anhydride.[9]

  • Reaction Conditions: Maintain the reaction zone at a suitable temperature, typically around 343.15 K (70 °C), although this can vary based on pressure.[9] The reaction proceeds without a catalyst.[9]

  • Distillation: As the reaction occurs, the components are separated based on their boiling points. Acetic acid (byproduct, b.p. ~118 °C) is more volatile than this compound (b.p. ~198 °C) and will rise through the rectifying section to be removed as the distillate.

  • Product Collection: this compound, being the highest boiling component, moves down the column into the stripping section and is collected from the reboiler as the bottom product.

  • Purification: The collected this compound is of high purity, as the lower-boiling reactants and byproducts are continuously removed during the process.

Synthesis via Butyryl Chloride

This protocol is a common laboratory-scale synthesis method.

Materials:

  • Butyric Acid (44 parts by weight)

  • Butyryl Chloride (53 parts by weight)

  • Aluminum Chloride (AlCl₃, 1 part by weight, catalyst)

  • Reflux apparatus, distillation apparatus

Methodology:

  • Reaction Setup: Combine 44 parts of butyric acid, 53 parts of butyryl chloride, and 1 part of aluminum chloride in a round-bottom flask equipped with a reflux condenser.[7]

  • Heating and Reflux: Gently heat the mixture under reflux. The temperature of the reaction mixture will rise as the reaction proceeds. Continue heating until the temperature reaches approximately 182 °C and the evolution of hydrochloric acid gas ceases. The reaction is typically complete within two hours.[7]

  • Catalyst Removal: After cooling, the catalyst (now aluminum butyrate) can be separated by filtration.[7]

  • Purification: The resulting filtrate, containing the crude this compound, is purified by vacuum distillation to yield the final product.[7] The reported yield is approximately 88-90% of the theoretical maximum.[7]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for assessing the purity of this compound and identifying any impurities.

Instrumentation and Conditions (based on standard methods for anhydrides):

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: A polar capillary column, such as one with a wax stationary phase (e.g., SH-WAX, 60 m × 0.25 mm I.D., df=0.5 µm), is suitable for separating organic acids and anhydrides.[11]

  • Carrier Gas: Helium at a constant linear velocity (e.g., 34 cm/s).[11]

  • Injector: Split mode, temperature 240 °C.[11]

  • Oven Program: 80 °C hold for 2 min, ramp at 40 °C/min to 200 °C, then ramp at 25 °C/min to 240 °C, hold for 2 min.[11]

  • Detector (MS): Ion Source Temperature 200 °C, Interface Temperature 240 °C.[11]

Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a suitable anhydrous organic solvent (e.g., dichloromethane or diethyl ether).

  • Inject a 1 µL aliquot of the prepared sample into the GC-MS system.

Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum will show characteristic fragments.

  • Identify impurity peaks by comparing their mass spectra with library data. Common impurities include residual butyric acid and acetic anhydride (if used in synthesis).

  • Quantify the purity by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram.

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound using the reactive distillation process. This method is highly efficient as it integrates the chemical reaction with continuous separation of the products.

G cluster_0 Feed Stage cluster_1 Reactive Distillation Column cluster_2 Output Streams Butyric_Acid Butyric Acid (Reactant A) Reaction_Zone Reaction Zone (A + B <=> C + D) Butyric_Acid->Reaction_Zone Feed Acetic_Anhydride Acetic Anhydride (Reactant B) Acetic_Anhydride->Reaction_Zone Feed Rectifying_Section Rectifying Section (Separates Volatiles) Distillate Distillate Product: Acetic Acid (Byproduct D) Rectifying_Section->Distillate Overhead Reaction_Zone->Rectifying_Section Vapor Flow (A, B, D) Stripping_Section Stripping Section (Separates Heavies) Reaction_Zone->Stripping_Section Liquid Flow (A, C) Bottoms Bottoms Product: This compound (Product C) Stripping_Section->Bottoms Bottoms

Caption: Workflow for this compound Synthesis via Reactive Distillation.

References

An In-depth Technical Guide to the Solubility of Butyric Anhydride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butyric anhydride in a range of common organic solvents. This compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This document summarizes available solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of its chemical reactivity.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound is not widely available in published literature. However, based on its chemical structure and available qualitative descriptions, a general solubility profile can be established. This compound is a polar aprotic molecule, which dictates its solubility behavior. The principle of "like dissolves like" is a useful guide, suggesting good solubility in solvents with similar polarity.

The following table summarizes the known solubility of this compound in various common organic solvents.

Solvent ClassSolventIUPAC NameCAS NumberSolubility DescriptionCitation
Ethers Diethyl EtherEthoxyethane60-29-7Soluble[1]
Tetrahydrofuran (THF)Oxolane109-99-9Miscible (Expected)
1,4-Dioxane1,4-Dioxane123-91-1Miscible (Expected)
Ketones AcetonePropan-2-one67-64-1Miscible (Expected)
Methyl Ethyl Ketone (MEK)Butan-2-one78-93-3Miscible (Expected)
Esters Ethyl AcetateEthyl ethanoate141-78-6Miscible (Expected)
Aromatic Hydrocarbons BenzeneBenzene71-43-2Soluble[1]
TolueneToluene108-88-3Miscible (Expected)
XyleneDimethylbenzene1330-20-7Miscible (Expected)
Halogenated Solvents DichloromethaneDichloromethane75-09-2Miscible (Expected)
ChloroformTrichloromethane67-66-3Soluble
Carbon TetrachlorideTetrachloromethane56-23-5Sparingly Soluble
Protic Solvents WaterWater7732-18-5Soluble with decomposition[1]
Alcohols (e.g., Ethanol)Ethanol64-17-5Soluble with decomposition[1]

Note: "Miscible (Expected)" indicates that while specific quantitative data is unavailable, this compound is expected to be fully miscible based on its chemical properties and general statements about its high miscibility with organic solvents.[2]

Reactivity in Protic Solvents

This compound readily reacts with protic solvents such as water and alcohols. This reactivity leads to decomposition of the anhydride, influencing its apparent solubility. In these solvents, the dissolution is a reactive process rather than a simple physical solubilization.

  • Hydrolysis: In the presence of water, this compound hydrolyzes to form two equivalents of butyric acid. This reaction can be slow but is accelerated by acids.[3]

  • Alcoholysis: With alcohols, this compound undergoes alcoholysis to produce one equivalent of butyl butyrate (an ester) and one equivalent of butyric acid.

Due to this reactivity, for applications requiring the anhydride to remain intact, the use of anhydrous aprotic solvents is essential.

Experimental Protocol: Determination of Solubility by the Shake-Flask Method

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, adapted from standard analytical procedures for reactive compounds.

Objective: To determine the saturation solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

  • This compound (high purity, >98%)

  • Anhydrous organic solvent of interest (e.g., diethyl ether, ethyl acetate)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Accurately pipette a known volume of the anhydrous solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation and ingress of atmospheric moisture.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of this compound in the supernatant remains constant.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 4-6 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered sample with a known volume of the same anhydrous solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent.

    • Analyze the standard solutions using GC-FID to generate a calibration curve.

    • Analyze the diluted sample solution under the same GC conditions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated supernatant, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Safety Precautions: this compound is corrosive and moisture-sensitive.[3] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. All glassware and solvents must be scrupulously dried to prevent premature hydrolysis of the anhydride.

Visualization of Chemical Reactivity

The following diagram illustrates the logical workflow of the reaction of this compound with common nucleophiles, a key aspect of its chemistry that influences its stability and solubility in different solvent types.

ButyricAnhydrideReactivity cluster_products Reaction Products ButyricAnhydride This compound ((CH3CH2CH2CO)2O) CarboxylicAcid Butyric Acid (CH3CH2CH2COOH) ButyricAnhydride->CarboxylicAcid  + H2O (Hydrolysis) Ester Ester (CH3CH2CH2COOR) ButyricAnhydride->Ester  + ROH (Alcoholysis) Amide Amide (CH3CH2CH2CONR2) ButyricAnhydride->Amide  + R2NH (Aminolysis) Nucleophile Nucleophile (e.g., H2O, ROH, R2NH)

Caption: Reaction pathways of this compound with various nucleophiles.

References

An In-depth Technical Guide to Butyric Anhydride: Molar Mass and Density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of butyric anhydride, specifically its molar mass and density. It includes detailed experimental protocols for the determination of these properties and a visualization of its hydrolysis and subsequent potential biological interaction.

Quantitative Data Summary

The molar mass and density of this compound are crucial parameters for its application in research and drug development. A summary of these properties is presented in the table below for easy reference.

PropertyValueConditions
Molar Mass 158.19 g/mol
Density 0.967 g/mLat 25 °C
0.9668 g/mLat 20 °C/4 °C

Data sourced from multiple chemical databases.[1][2][3]

Experimental Protocols

Accurate determination of the molar mass and density of liquid compounds like this compound is fundamental in a laboratory setting. Below are detailed methodologies for these key experiments.

Determination of Molar Mass of a Volatile Liquid (Dumas Method)

This method is suitable for volatile liquids like this compound and relies on the ideal gas law.[4][5][6]

Objective: To determine the molar mass of a volatile liquid by measuring the mass of its vapor at a known volume, temperature, and pressure.

Materials:

  • A clean, dry Erlenmeyer flask (e.g., 125 mL)

  • A small square of aluminum foil

  • A pin

  • A rubber band or wire

  • A large beaker (e.g., 600 mL)

  • A hot plate

  • A thermometer

  • A barometer

  • An analytical balance

  • The volatile liquid sample (this compound)

Procedure:

  • Weigh the clean, dry Erlenmeyer flask, the aluminum foil square, and the rubber band together on an analytical balance. Record this mass.

  • Add approximately 2-3 mL of the liquid this compound to the flask.

  • Cover the mouth of the flask with the aluminum foil square and secure it tightly with the rubber band.

  • Use a pin to pierce a small hole in the center of the aluminum foil. This will allow excess vapor to escape.

  • Fill the large beaker with water to a level that will immerse most of the flask and place it on the hot plate.

  • Submerge the flask in the water bath, ensuring that the top of the flask is above the water level.

  • Heat the water bath to boiling. The this compound will begin to vaporize and fill the flask, expelling the air.

  • Continue heating until all the liquid in the flask has vaporized. This can be observed by the disappearance of all liquid droplets.

  • Once all the liquid has vaporized, record the temperature of the boiling water. This will be the temperature of the this compound vapor.

  • Using tongs, carefully remove the flask from the water bath and allow it to cool to room temperature. As it cools, the vapor will condense back into a liquid.

  • Thoroughly dry the outside of the flask and weigh the flask, foil, rubber band, and the condensed this compound. Record this mass.

  • Determine the volume of the flask by filling it completely with water and then measuring the volume of the water using a graduated cylinder.

  • Record the atmospheric pressure from a barometer.

Calculations:

  • Calculate the mass of the vaporized this compound by subtracting the initial mass of the empty flask assembly from the final mass of the flask assembly with the condensed liquid.

  • Convert the temperature from Celsius to Kelvin.

  • Convert the atmospheric pressure to atmospheres (if necessary).

  • Use the ideal gas law, PV = nRT, to calculate the number of moles (n) of the vapor.

  • Calculate the molar mass by dividing the mass of the vapor by the number of moles.

Determination of Density of a Liquid

This protocol outlines the straightforward procedure for determining the density of a liquid such as this compound.[7][8][9]

Objective: To determine the density of this compound by measuring the mass of a known volume.

Materials:

  • A volumetric flask or a pycnometer (density bottle) for high precision, or a graduated cylinder for a less precise measurement.

  • An analytical balance.

  • The liquid sample (this compound).

  • A pipette.

Procedure using a Pycnometer:

  • Ensure the pycnometer is clean and dry. Weigh the empty pycnometer with its stopper and record the mass.

  • Fill the pycnometer with distilled water to a calibrated mark and weigh it again. This allows for the precise determination of the pycnometer's volume.

  • Empty and thoroughly dry the pycnometer.

  • Fill the pycnometer with this compound to the same calibrated mark.

  • Weigh the pycnometer with the this compound.

  • Record the temperature at which the measurements are taken.

Calculations:

  • Calculate the mass of the water by subtracting the mass of the empty pycnometer from the mass of the pycnometer filled with water.

  • Calculate the volume of the pycnometer using the known density of water at the recorded temperature.

  • Calculate the mass of the this compound by subtracting the mass of the empty pycnometer from the mass of the pycnometer filled with this compound.

  • Calculate the density of the this compound by dividing its mass by the volume of the pycnometer.

Chemical and Biological Context

This compound is a reactive chemical intermediate. In the presence of water, it readily hydrolyzes to form two molecules of butyric acid.[10] Butyric acid is a short-chain fatty acid that is known to have various biological effects, including the ability to influence cellular processes and signaling pathways. For instance, butyric acid can sensitize cells to apoptosis through the activation of multiple signal transduction pathways.[11]

The following diagram illustrates the hydrolysis of this compound and a simplified representation of a potential subsequent biological interaction of the resulting butyric acid.

ButyricAnhydride_Hydrolysis_Pathway cluster_hydrolysis Chemical Hydrolysis cluster_biological Biological Context ButyricAnhydride This compound ButyricAcid Butyric Acid (2 molecules) ButyricAnhydride->ButyricAcid Hydrolysis Water H₂O Water->ButyricAcid ButyricAcid_Bio Butyric Acid ButyricAcid->ButyricAcid_Bio Enters Biological System SignalTransduction Signal Transduction Pathways ButyricAcid_Bio->SignalTransduction Activates Apoptosis Apoptosis SignalTransduction->Apoptosis Leads to

Caption: Hydrolysis of this compound and subsequent biological action of butyric acid.

References

A Technical Guide to the Physical Properties of High-Purity Butyric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the boiling and melting points of high-purity butyric anhydride. It includes detailed experimental protocols for the determination of these properties and explores the compound's relevance in biological signaling pathways pertinent to drug development.

Core Physical and Chemical Properties

This compound ((CH₃CH₂CH₂CO)₂O), also known as butanoic anhydride, is a colorless liquid with a pungent odor.[1][2] It is a key reagent in organic synthesis, used in the manufacturing of pharmaceuticals, fragrances, dyes, and polymers.[2][3] The compound readily hydrolyzes in the presence of water to form two molecules of butyric acid.[1][4][5][6] This reactivity is fundamental to its role in various chemical and biological applications.

The precise determination of its physical constants, such as boiling and melting points, is a critical indicator of purity. Impurities typically depress the melting point and broaden the melting range, while elevating the boiling point.[7][8]

Quantitative Data: Physical Properties

The following table summarizes the key physical properties of high-purity this compound, compiled from verified sources.

PropertyValueUnits
Boiling Point 198 - 200°C
Melting Point -75 to -66°C
Molecular Formula C₈H₁₄O₃-
Molecular Weight 158.19 g/mol
Density 0.967g/mL at 25°C
Vapor Pressure 0.28mmHg at 25°C
Flash Point 82 - 87°C

Data sourced from PubChem, Sigma-Aldrich, Fisher Scientific, and other chemical suppliers.

Experimental Protocols for Physical Property Determination

Accurate measurement of boiling and melting points requires standardized laboratory procedures. The following sections detail the accepted methodologies for high-purity organic compounds like this compound.

The capillary method is the standard technique for determining the melting point of a crystalline solid, as recognized by major pharmacopeias.[9] For this compound, the sample must first be frozen to a solid state using a suitable cooling bath (e.g., dry ice/acetone).

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)[7][10]

  • Capillary tubes (sealed at one end)[7][9]

  • Cooling bath (dry ice/acetone or liquid nitrogen)

  • Thermometer (calibrated) or digital temperature probe

Procedure:

  • Sample Preparation: A small amount of liquid this compound is introduced into the open end of a capillary tube. The tube is then carefully chilled in the cooling bath until the sample solidifies completely.

  • Packing: The capillary tube is inverted and tapped gently to pack the solid sample into the sealed bottom of the tube, forming a compact column of 2-4 mm in height.[10]

  • Measurement:

    • The packed capillary tube is placed into the heating block of the melting point apparatus.[10]

    • The temperature is increased rapidly to about 15-20°C below the expected melting point (-75°C).[7]

    • The heating rate is then reduced to a slow and steady rate of 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[7]

  • Observation and Recording:

    • Initial Melting Point (T₁): The temperature at which the first drop of liquid appears in the solid column is recorded.

    • Final Melting Point (T₂): The temperature at which the entire solid sample has transformed into a clear liquid is recorded.

    • The melting range is reported as T₁ - T₂. For a high-purity compound, this range should be narrow (typically ≤1°C).[7]

For small sample volumes, the micro-boiling point method using a Thiele tube or a melting point apparatus is efficient and accurate.[11] This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[12]

Apparatus:

  • Thiele tube or melting point apparatus[12][13]

  • Small test tube (e.g., 75x10 mm) or a sodium fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated) or digital temperature probe

  • Heating medium (mineral oil or silicone oil for Thiele tube)

Procedure:

  • Sample Preparation: Approximately 0.5 mL of this compound is placed into the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is dropped into the test tube with its open end down.

  • Assembly: The test tube is attached to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample. The assembly is then clamped inside the Thiele tube, with the heating oil covering the sample.[12]

  • Heating: The side arm of the Thiele tube is heated gently.[11][12] As the temperature rises, the air trapped inside the inverted capillary will expand and exit as a slow stream of bubbles.

  • Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point and its vapor is displacing the air.

  • Recording: The heat source is removed. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[11][12] This is the point where the external atmospheric pressure overcomes the vapor pressure of the sample.

Relevance in Drug Development: A Signaling Pathway Perspective

While this compound is primarily a laboratory reagent, its significance in drug development arises from its rapid hydrolysis to butyric acid (butyrate).[1][5] Butyrate is a short-chain fatty acid that functions as a critical signaling molecule and an epigenetic regulator, most notably as a histone deacetylase (HDAC) inhibitor.[14][15][16]

HDACs are enzymes that remove acetyl groups from histone proteins, leading to condensed chromatin and transcriptional repression. By inhibiting HDACs, butyrate maintains a state of histone hyperacetylation, which relaxes chromatin structure and allows for the transcription of genes involved in critical cellular processes like cell cycle arrest, differentiation, and apoptosis.[17][18] This mechanism makes HDAC inhibitors a major focus in cancer therapy and for treating other diseases.

The logical workflow from this compound to its cellular action is detailed below.

Butyric_Anhydride_Pathway cluster_hydrolysis Chemical Conversion cluster_cellular Cellular Signaling Pathway BA This compound Butyrate Butyric Acid (Butyrate) BA->Butyrate Hydrolysis H2O Water (H₂O) H2O->Butyrate HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibition Histones_deacetyl Deacetylated Histones (Condensed Chromatin) HDAC->Histones_deacetyl Deacetylation Histones_deacetyl->HDAC Acts on Histones_acetyl Acetylated Histones (Relaxed Chromatin) Gene Gene Transcription (e.g., p21, Apoptotic Factors) Histones_acetyl->Gene Promotes

This compound to HDAC Inhibition Workflow.

This workflow illustrates that this compound serves as a pro-drug or precursor, delivering butyrate which then acts on a key therapeutic target (HDAC) to modulate gene expression. This pathway is a cornerstone of research into treatments for various cancers and inflammatory diseases.[15][19]

References

An In-depth Technical Guide to Butanoic Anhydride: IUPAC Nomenclature, Synonyms, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butanoic anhydride, a significant chemical intermediate in various industrial and pharmaceutical applications. The document details its formal nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC), lists its common synonyms, and presents its key physicochemical properties in a structured format. Furthermore, a representative laboratory-scale synthesis protocol is provided to illustrate its preparation.

IUPAC Nomenclature and Synonyms

The systematic naming of chemical compounds is crucial for unambiguous communication in research and development. The preferred IUPAC name for the compound with the chemical formula (CH₃CH₂CH₂CO)₂O is Butanoic anhydride .[1]

However, in literature and commercial contexts, it is frequently referred to by several other names. A comprehensive list of synonyms is provided below:

  • Butyric anhydride[1][2][3][4][5]

  • n-Butyric anhydride[3][5]

  • Butanoyl butanoate[1][3][6]

  • Butanoic acid, anhydride[3][6]

  • Butyric acid anhydride[1][3][5][6]

  • Butyryl oxide[3][5][6]

  • n-Butanoic anhydride[3][5]

  • Butanoic acid, 1,1'-anhydride[3][5]

The relationship between the official IUPAC name and its various synonyms and identifiers is illustrated in the diagram below.

Butanoic_Anhydride_Nomenclature cluster_iupac IUPAC Nomenclature cluster_synonyms Common Synonyms cluster_identifiers Chemical Identifiers iupac_name Butanoic anhydride butyric_anhydride This compound iupac_name->butyric_anhydride is commonly known as butanoyl_butanoate Butanoyl butanoate iupac_name->butanoyl_butanoate is also named butyryl_oxide Butyryl oxide iupac_name->butyryl_oxide is also named other_synonyms Butyric acid anhydride n-Butyric anhydride ... iupac_name->other_synonyms has other synonyms cas CAS: 106-31-0 iupac_name->cas is identified by formula Formula: C₈H₁₄O₃ iupac_name->formula has chemical formula

Caption: Logical relationship of Butanoic Anhydride nomenclature.

Physicochemical Properties

A summary of the key quantitative data for butanoic anhydride is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₈H₁₄O₃[6]
Molecular Weight 158.19 g/mol [2][3]
CAS Registry Number 106-31-0[2][3][6]
Appearance Colorless to water-white liquid[3][4]
Odor Pungent, rancid butter-like[3]
Density 0.967 g/mL at 25 °C[2]
Melting Point -75 to -66 °C[2]
Boiling Point 198-199 °C[2][4]
Flash Point 87 °C (closed cup)[2]
Refractive Index 1.413 (n20/D)[2]
Vapor Pressure 10 mmHg at 79.5 °C[2]
Solubility Soluble in ether; reacts with water and alcohol[3]

Experimental Protocols

The synthesis of butanoic anhydride can be achieved through several methods. One established laboratory-scale procedure involves the reaction of butanoic acid with ketene. The following protocol is adapted from a verified procedure for a homologous anhydride and is applicable for the preparation of butanoic anhydride.

Synthesis of Butanoic Anhydride from Butanoic Acid and Ketene

Materials:

  • Butanoic acid (reagent grade)

  • Ketene (generated in situ)

  • Ice bath

  • 250-mL gas-washing bottle

  • Apparatus for fractional distillation (e.g., a Whitmore-Lux type column)

  • Oil bath

Procedure:

  • Place 88.1 g (1 mole) of butanoic acid into a 250-mL gas-washing bottle.

  • Cool the bottle in an ice bath.

  • Pass 0.50 to 0.55 mole of ketene into the butanoic acid at a rate of approximately 0.45 mole per hour.

  • Transfer the resulting mixture to a fractional distillation apparatus equipped with an efficient column.

  • Heat the apparatus using an oil bath. A low-boiling fraction, which may contain acetone, unreacted ketene, acetic acid, and some acetic anhydride, is removed at atmospheric pressure.

  • Gradually increase the temperature of the oil bath to 220 °C over a period of about one hour and maintain this temperature for a total of three hours from the start of the distillation. This step is crucial to ensure the complete conversion of any mixed anhydride to butanoic anhydride.

  • After the distillation at atmospheric pressure is complete, allow the liquid to cool slightly.

  • Continue the distillation under reduced pressure (3–10 mm Hg).

  • Collect the fraction of butanoic anhydride. The expected yield is in the range of 80-87%.

Safety Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Ketene is a toxic and reactive gas. It should be handled with extreme caution by trained personnel.

  • Butanoic anhydride is corrosive and reacts with moisture. Handle with care and store under anhydrous conditions.

This guide serves as a foundational resource for professionals working with butanoic anhydride. For further information on specific applications or safety handling, consulting comprehensive chemical safety databases is recommended.

References

An In-depth Technical Guide to the Reaction of Butyric Anhydride with Water and Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactions of butyric anhydride with water (hydrolysis) and alcohols (alcoholysis). This compound is a key intermediate in organic synthesis, and its reactivity with nucleophiles is of significant interest in various fields, including the pharmaceutical industry for the development of butyrate prodrugs. This document details the reaction mechanisms, kinetics, experimental protocols, and applications relevant to drug development.

Reaction with Water (Hydrolysis)

The hydrolysis of this compound is a fundamental reaction that yields two equivalents of butyric acid. The reaction proceeds via a nucleophilic acyl substitution mechanism and can be influenced by catalysts and temperature.

Mechanism and Kinetics

The aqueous hydrolysis of this compound can proceed through two primary pathways: a simple (neutral) hydrolysis and a general-base catalyzed hydrolysis.[1]

  • Simple Hydrolysis : Results strongly support a two-step mechanism for simple hydrolysis, especially below room temperature.[1] This involves the initial nucleophilic attack of water on one of the carbonyl carbons to form a tetrahedral intermediate, which then breaks down to the products.

  • General-Base Catalyzed Hydrolysis : In the presence of a general base, such as the butyrate anion, the reaction follows a single-step mechanism.[1] The base activates a water molecule, increasing its nucleophilicity and facilitating a direct attack on the anhydride.

The rate of hydrolysis is significantly higher in the presence of a general-base catalyst. The ratio of the rate constants for general-base-catalyzed to simple hydrolysis for this compound ranges from approximately 80 at 5°C to 230 at 55°C.[1]

Quantitative Data

The activation parameters for the simple and general-base (butanoate) catalyzed hydrolysis of this compound provide insight into the energetics of these reactions.

Reaction PathwayActivation Enthalpy (ΔH‡) (kcal/mol)Activation Entropy (ΔS‡) (cal/mol·K)
Simple Hydrolysis8.8 ± 0.5-38 ± 2
Butanoate-Catalyzed Hydrolysis11.1 ± 0.2-21.3 ± 0.7
Table 1: Activation parameters for the aqueous hydrolysis of this compound. Data sourced from Wiseman et al.[1]

The higher rate of the catalyzed pathway is attributed to a less unfavorable activation entropy, likely due to fewer structural restrictions on the solvent molecules.[1]

Experimental Protocols

Protocol 1: Monitoring Hydrolysis Kinetics using the pH-Stat Method

This method follows the progress of the hydrolysis reaction by monitoring the amount of base required to maintain a constant pH as butyric acid is produced.

Materials:

  • This compound

  • High-purity water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • pH meter with a combination electrode

  • Autotitrator or pH-stat apparatus

  • Thermostatted reaction vessel

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Place a known volume of high-purity water into the thermostatted reaction vessel and allow it to reach the desired temperature (e.g., 25°C).

  • Set the pH-stat to the desired pH (e.g., 7.0).

  • Inject a small, known amount of this compound into the reaction vessel with vigorous stirring.

  • The pH-stat will automatically add the NaOH solution to neutralize the butyric acid as it is formed, maintaining a constant pH.

  • Record the volume of NaOH added over time.

  • The initial rate of reaction can be determined from the initial slope of the plot of NaOH volume versus time. The pseudo-first-order rate constant can be calculated by fitting the data to the appropriate integrated rate law.

Reaction with Alcohols (Alcoholysis)

The reaction of this compound with alcohols, or alcoholysis, is a common method for synthesizing butyrate esters. This reaction also proceeds via nucleophilic acyl substitution and is a key step in the synthesis of various commercial products and pharmaceutical agents.

Mechanism

The alcoholysis of this compound involves the nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons of the anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of butyric acid as a leaving group and forming the butyrate ester. The reaction is often catalyzed by an acid or a base.

Quantitative Data
Experimental Protocols

Protocol 2: Synthesis of Ethyl Butyrate

This protocol describes the synthesis of ethyl butyrate from the reaction of this compound with ethanol.

Materials:

  • This compound

  • Absolute ethanol

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent) and an excess of absolute ethanol (e.g., 3.0 equivalents).

  • If desired, add a catalytic amount of pyridine (e.g., 0.1 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove unreacted anhydride and butyric acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude ethyl butyrate can be purified by distillation.

Application in Drug Development: Butyrate Prodrugs

Butyric acid is a short-chain fatty acid with potential therapeutic applications, including as a histone deacetylase (HDAC) inhibitor in cancer therapy. However, its clinical use is limited by its rapid metabolism and unpleasant odor. To overcome these limitations, prodrugs are developed, and this compound is a key reagent in their synthesis.

Pivaloyloxymethyl butyrate (AN-9 or Pivanex®) is a well-studied butyrate prodrug. It is designed to be hydrolyzed by intracellular esterases to release butyric acid, formaldehyde, and pivalic acid.

Synthesis and Activation of a Butyrate Prodrug (AN-9)

The synthesis and activation of AN-9 illustrate the application of this compound reactions in drug development. The workflow involves the synthesis of the prodrug and its subsequent intracellular activation to release the active therapeutic agent.

Butyrate_Prodrug_Workflow cluster_synthesis Chemical Synthesis cluster_delivery Cellular Uptake and Activation butyric_anhydride This compound reaction Nucleophilic Substitution butyric_anhydride->reaction chloromethyl_pivalate Chloromethyl Pivalate chloromethyl_pivalate->reaction an9 Pivaloyloxymethyl Butyrate (AN-9) reaction->an9 an9_ext AN-9 (Extracellular) an9->an9_ext Formulation & Administration an9_int AN-9 (Intracellular) an9_ext->an9_int Passive Diffusion cell_membrane Cell Membrane esterases Intracellular Esterases an9_int->esterases products Butyric Acid + Formaldehyde + Pivalic Acid esterases->products hdac_inhibition HDAC Inhibition products->hdac_inhibition Therapeutic Action

Butyrate Prodrug (AN-9) Synthesis and Activation Workflow.

Mandatory Visualizations

Reaction Mechanisms

Hydrolysis of this compound

The following diagram illustrates the general mechanism for the uncatalyzed hydrolysis of this compound, proceeding through a tetrahedral intermediate.

Mechanism of this compound Hydrolysis.

Alcoholysis of this compound

This diagram shows the general mechanism for the alcoholysis of this compound to form a butyrate ester and butyric acid.

Mechanism of this compound Alcoholysis.

References

Methodological & Application

Butyric Anhydride: A Versatile Acylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Butyric anhydride is a reactive and versatile acylating agent employed in a wide range of organic syntheses. As a key building block, it facilitates the introduction of a butyryl group onto various nucleophiles, a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and fragrances. This document provides detailed application notes and experimental protocols for the use of this compound in the acylation of common substrates.

Overview of this compound in Acylation Reactions

This compound serves as an efficient source of an electrophilic butyryl group. It readily reacts with nucleophiles such as alcohols, phenols, primary and secondary amines, and aromatic compounds under appropriate conditions. The general mechanism involves the nucleophilic attack on one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a butyrate anion as a leaving group and yielding the acylated product.

The reactivity of this compound can be modulated by the choice of catalysts and reaction conditions. While some reactions proceed without a catalyst, others are significantly accelerated by the presence of a Lewis acid or a nucleophilic catalyst.

Acylation of Alcohols and Phenols

The esterification of alcohols and phenols with this compound is a fundamental transformation for the protection of hydroxyl groups or the synthesis of butyrate esters, which are common motifs in natural products and active pharmaceutical ingredients.

General Reaction Scheme

G cluster_0 Acylation of Alcohols/Phenols R-OH Alcohol/Phenol plus1 + R-OH->plus1 ButyricAnhydride This compound plus1->ButyricAnhydride arrow ButyricAnhydride->arrow Ester Butyrate Ester arrow->Ester plus2 + Ester->plus2 ButyricAcid Butyric Acid plus2->ButyricAcid

Caption: General reaction for the acylation of alcohols and phenols.

Catalyst Selection and Reaction Conditions

The choice of catalyst and reaction conditions depends on the reactivity of the alcohol or phenol. While primary alcohols can often be acylated without a catalyst, secondary and tertiary alcohols, as well as phenols, typically require activation.

Catalyst/ReagentSubstrate ScopeTypical ConditionsYield Range (%)Reference/Analogy
NonePrimary AlcoholsNeat or in an inert solvent (e.g., CH₂Cl₂), Room Temp to Reflux85-95Analogous to acetic anhydride reactions
DMAP (4-Dimethylaminopyridine)Primary, Secondary, and some Tertiary AlcoholsCH₂Cl₂, Triethylamine, 0°C to Room Temp90-99Analogous to acetic anhydride reactions
Choline ChloridePolymeric hydroxyls (e.g., Lignosulfonate)120°C, 10 minHigh DS achieved[1]
Zinc ChloridePhenols150-180°CModerate to GoodAnalogous to acetic acid/anhydride reactions
Experimental Protocols

Protocol 2.3.1: General Procedure for the Butyrylation of a Primary Alcohol (e.g., Benzyl Alcohol)

  • To a solution of benzyl alcohol (1.0 eq) in dichloromethane (CH₂Cl₂) (0.5 M) is added this compound (1.2 eq).

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired benzyl butyrate.

Protocol 2.3.2: DMAP-Catalyzed Butyrylation of a Secondary Alcohol (e.g., Cyclohexanol)

  • To a solution of cyclohexanol (1.0 eq) and triethylamine (1.5 eq) in CH₂Cl₂ (0.5 M) at 0°C is added 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • This compound (1.2 eq) is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is quenched with 1 M hydrochloric acid (HCl).

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Acylation of Amines

The reaction of this compound with primary and secondary amines is a facile and high-yielding method for the synthesis of butanamides. These amides are prevalent in various biologically active molecules.

General Reaction Scheme

G cluster_1 Acylation of Amines R-NH2_R2NH Primary/Secondary Amine plus1 + R-NH2_R2NH->plus1 ButyricAnhydride This compound plus1->ButyricAnhydride arrow ButyricAnhydride->arrow Amide Butanamide arrow->Amide plus2 + Amide->plus2 ButyricAcidSalt Butyrate Salt plus2->ButyricAcidSalt

Caption: General reaction for the acylation of amines.

Reaction Conditions

The acylation of amines is generally a rapid and exothermic reaction that often proceeds without the need for a catalyst. A base is typically added to neutralize the butyric acid byproduct.

Amine TypeBaseTypical ConditionsYield Range (%)Reference/Analogy
Primary AliphaticTriethylamine or PyridineCH₂Cl₂ or THF, 0°C to Room Temp90-98Analogous to acetic anhydride reactions
Secondary AliphaticTriethylamine or PyridineCH₂Cl₂ or THF, Room Temp to Reflux85-95Analogous to acetic anhydride reactions
AromaticPyridine or DMAPPyridine or CH₂Cl₂, Room Temp to 50°C80-95Analogous to acetic anhydride reactions
Experimental Protocol

Protocol 3.3.1: Butyrylation of a Primary Amine (e.g., Benzylamine)

  • To a solution of benzylamine (1.0 eq) and triethylamine (1.5 eq) in tetrahydrofuran (THF) (0.5 M) at 0°C is added this compound (1.1 eq) dropwise.

  • The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 1-2 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude N-benzylbutanamide.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Friedel-Crafts Acylation

This compound can be used in Friedel-Crafts acylation to introduce a butyryl group onto an aromatic ring, forming an aryl butyl ketone. This reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

General Reaction Scheme

G cluster_2 Friedel-Crafts Acylation Arene Arene plus + Arene->plus ButyricAnhydride This compound plus->ButyricAnhydride arrow [AlCl₃] ButyricAnhydride->arrow Ketone Aryl Butyl Ketone arrow->Ketone

Caption: Friedel-Crafts acylation of an aromatic ring.

Experimental Protocol

Protocol 4.2.1: Friedel-Crafts Acylation of Benzene to form Butyrophenone

  • To a suspension of anhydrous aluminum chloride (AlCl₃) (2.2 eq) in dry benzene (used as both reactant and solvent) at 0°C is added this compound (1.0 eq) dropwise with vigorous stirring.

  • The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 2-3 hours. The reaction is monitored by TLC or GC.

  • The reaction mixture is then carefully poured onto crushed ice containing concentrated HCl.

  • The layers are separated, and the aqueous layer is extracted with benzene.

  • The combined organic layers are washed with water, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed by distillation.

  • The crude butyrophenone is purified by vacuum distillation.

Reaction Workflows and Mechanisms

General Experimental Workflow for Acylation

G A Reactant & Solvent Addition B Addition of Catalyst/Base A->B C Addition of this compound B->C D Reaction Monitoring (TLC/GC) C->D E Aqueous Workup (Quenching, Extraction) D->E F Drying & Solvent Removal E->F G Purification (Chromatography/Distillation/Recrystallization) F->G H Product Characterization G->H

Caption: A typical experimental workflow for acylation reactions.

Nucleophilic Acyl Substitution Mechanism

G A Nucleophile attacks a carbonyl carbon of this compound B Formation of a tetrahedral intermediate A->B C Collapse of the intermediate and expulsion of the butyrate leaving group B->C D Deprotonation (if necessary) to yield the final acylated product C->D

Caption: The general mechanism of nucleophilic acyl substitution.

Safety Considerations

This compound is corrosive and reacts with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions involving aluminum chloride are highly exothermic and release HCl gas; therefore, they must be conducted with caution and appropriate gas trapping.

Conclusion

This compound is a valuable and versatile reagent for introducing the butyryl moiety into a wide array of organic molecules. By selecting the appropriate catalysts and reaction conditions, high yields of acylated products can be achieved. The protocols outlined in this document provide a solid foundation for researchers in organic synthesis and drug development to effectively utilize this compound in their work.

References

Synthesis of Esters and Amides Using Butyric Anhydride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyric anhydride is a versatile and reactive acylating agent employed in the synthesis of a wide array of esters and amides. As an important intermediate, it is utilized in the production of pharmaceuticals, fragrances, polymers, and fine chemicals.[1][2] The introduction of a butyryl group can modify the pharmacokinetic properties of drug molecules, making this compound a valuable reagent in drug development and the synthesis of active pharmaceutical ingredients (APIs).[1] This document provides detailed application notes and experimental protocols for the synthesis of esters and amides using this compound, targeting researchers and professionals in the chemical and pharmaceutical sciences.

Core Concepts and Reaction Mechanisms

The synthesis of esters and amides using this compound proceeds via a nucleophilic acyl substitution reaction. The anhydride possesses two electrophilic carbonyl carbons. A nucleophile, such as an alcohol or an amine, attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a butyrate anion as a leaving group and forming the corresponding ester or amide. The butyrate anion is subsequently protonated to form butyric acid as a byproduct.

Esterification

The reaction between an alcohol and this compound yields a butyrate ester and butyric acid. The reaction can be performed without a catalyst, but it is often accelerated by the use of an acid or base catalyst. 4-(Dimethylamino)pyridine (DMAP) is a particularly effective nucleophilic catalyst for this transformation, especially for sterically hindered alcohols.[3]

The DMAP-catalyzed mechanism involves the initial reaction of DMAP with this compound to form a highly reactive N-butyrylpyridinium intermediate. This intermediate is then readily attacked by the alcohol nucleophile to generate the ester and regenerate the DMAP catalyst.

Amidation

The reaction of this compound with a primary or secondary amine produces a butyramide and a butyrate salt of the amine. Typically, two equivalents of the amine are used: one to act as the nucleophile and the other to neutralize the butyric acid byproduct, forming an ammonium salt. Alternatively, a non-nucleophilic base, such as triethylamine or pyridine, can be used as an acid scavenger.

Data Presentation: Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of various esters and amides using this compound.

Table 1: Synthesis of Butyrate Esters

Alcohol SubstrateCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
n-ButanolNoneHeptaneReflux2>90[2]
Benzyl AlcoholNoneDichloromethaneRoom Temp7~92[4]
CyclohexanolDMAP/TriethylamineDichloromethaneRoom Temp24>95[3]
LignosulfonateCholine ChlorideThis compound1200.17High DS[5]
Tertiary ButanolInCl₃/Mont K-10Acetic Anhydride26195.9 (Selectivity)[6]

DS: Degree of Substitution

Table 2: Synthesis of Butyramides

Amine SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Ammonia (conc.)Excess AmmoniaWater--High[7]
n-ButylamineExcess ButylamineDiethyl Ether0 to Room Temp1High[8]
AnilineSodium AcetateWater/HCl0 to Room Temp0.5High[9]
Primary Amines (general)TriethylamineDichloromethane200.5~95[10]
Secondary Amines (general)PyridineDichloromethaneRoom Temp24High[11]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Butyrate Esters (Uncatalyzed)

This protocol describes a general method for the esterification of a primary alcohol with this compound.

Materials:

  • Primary Alcohol (e.g., n-butanol, benzyl alcohol)

  • This compound

  • Anhydrous organic solvent (e.g., heptane, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the primary alcohol (1.0 eq).

  • Add an anhydrous organic solvent (e.g., heptane, 2-3 mL per mmol of alcohol).

  • Add this compound (1.1 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to remove unreacted this compound and the butyric acid byproduct.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

  • Purify the crude product by distillation or column chromatography if necessary.

Protocol 2: DMAP-Catalyzed Synthesis of Butyrate Esters from Sterically Hindered Alcohols

This protocol is suitable for the esterification of secondary or tertiary alcohols.

Materials:

  • Alcohol (e.g., cyclohexanol, tert-butanol)

  • This compound

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous dichloromethane

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 eq), triethylamine (1.5 eq), and DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound (1.2 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding 1 M HCl solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting ester by column chromatography on silica gel.

Protocol 3: General Procedure for the Synthesis of Butyramides

This protocol describes a general method for the amidation of a primary amine with this compound.

Materials:

  • Primary Amine (e.g., n-butylamine, aniline)

  • This compound

  • Anhydrous aprotic solvent (e.g., diethyl ether, dichloromethane)

  • Triethylamine (or other non-nucleophilic base, 1.1 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in an anhydrous aprotic solvent in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add this compound (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, transfer the mixture to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude amide can be purified by recrystallization or column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Esterification_Mechanism ButyricAnhydride This compound TetrahedralIntermediate Tetrahedral Intermediate ButyricAnhydride->TetrahedralIntermediate Nucleophilic attack by alcohol Alcohol Alcohol (R-OH) Alcohol->TetrahedralIntermediate ButyrateEster Butyrate Ester TetrahedralIntermediate->ButyrateEster Elimination of butyrate ButyricAcid Butyric Acid TetrahedralIntermediate->ButyricAcid Proton transfer

General mechanism for ester synthesis.

Amidation_Mechanism ButyricAnhydride This compound TetrahedralIntermediate Tetrahedral Intermediate ButyricAnhydride->TetrahedralIntermediate Nucleophilic attack by amine Amine Amine (R-NH2) Amine->TetrahedralIntermediate Butyramide Butyramide TetrahedralIntermediate->Butyramide Elimination of butyrate ButyrateSalt Amine Butyrate Salt TetrahedralIntermediate->ButyrateSalt Proton transfer ExcessAmine Excess Amine ExcessAmine->ButyrateSalt

General mechanism for amide synthesis.

Experimental_Workflow_Ester start Start reactants Mix Alcohol, this compound, and optional Catalyst in Solvent start->reactants reaction Heat to Reflux (or stir at RT) reactants->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup drying Dry Organic Layer (Na2SO4 or MgSO4) workup->drying purification Purify (Distillation or Chromatography) drying->purification product Pure Butyrate Ester purification->product

References

Application Notes and Protocols: The Role of Butyric Anhydride in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyric anhydride is a key reagent in the synthesis of various Active Pharmaceutical Ingredients (APIs). As a highly effective acylating agent, it is primarily used to introduce a butyryl group onto a substrate molecule, a process known as butyrylation. This modification is crucial in the synthesis of several classes of drugs, where it can serve to alter the pharmacokinetic properties of the API, act as a protecting group during synthesis, or be an integral part of the final molecular structure.[1] this compound's reactivity with nucleophiles such as alcohols and amines to form stable ester and amide linkages, respectively, makes it a versatile tool in pharmaceutical chemistry.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in API synthesis, with a focus on the preparation of corticosteroid esters and the acylation of aromatic amines, which are common precursors in drug manufacturing.

Key Applications of this compound in API Synthesis

This compound is instrumental in the synthesis of APIs where a butyrate ester or amide functional group is required. The primary applications include:

  • Esterification of Steroidal Alcohols: The introduction of a butyrate ester at specific hydroxyl groups of a steroid nucleus is a common strategy to produce potent topical anti-inflammatory agents. Examples include the synthesis of clobetasone butyrate and hydrocortisone butyrate.[3][4] The butyrate moiety can enhance the lipophilicity of the steroid, improving its penetration into the skin.

  • Amidation of Aromatic Amines: Butyrylation of aromatic amines is a key step in the synthesis of various APIs. For instance, the synthesis of the beta-blocker acebutolol involves the formation of a butyramide group.[5]

  • Prodrug Synthesis: Butyric acid itself has therapeutic potential, for example, as a histone deacetylase (HDAC) inhibitor in cancer therapy.[6] this compound can be used to synthesize prodrugs of butyric acid, which are designed to release the active butyric acid in vivo, improving its bioavailability and tolerability.[6][7]

Chemical Reaction Pathways

The fundamental reactions involving this compound in API synthesis are nucleophilic acyl substitutions. The two most common transformations are esterification and amidation.

Esterification of Alcohols

The reaction of an alcohol with this compound, typically in the presence of an acid or base catalyst, yields a butyrate ester and butyric acid as a byproduct.

Esterification cluster_reactants Reactants cluster_products Products Alcohol R-OH (API Precursor) Ester R-O-CO-CH2CH2CH3 (Butyrylated API) Alcohol->Ester Butyric_Anhydride (CH3CH2CH2CO)2O (this compound) Butyric_Anhydride->Ester + R-OH Catalyst Butyric_Acid CH3CH2CH2COOH (Byproduct) Butyric_Anhydride->Butyric_Acid + R-OH Catalyst

Caption: Esterification of an alcohol with this compound.

Amidation of Amines

Primary or secondary amines react with this compound to form the corresponding N-substituted butyramide. This reaction typically requires a base to neutralize the butyric acid byproduct.

Amidation cluster_reactants Reactants cluster_products Products Amine R-NH2 (API Precursor) Amide R-NH-CO-CH2CH2CH3 (Butyrylated API) Amine->Amide Butyric_Anhydride (CH3CH2CH2CO)2O (this compound) Butyric_Anhydride->Amide + R-NH2 Base Butyric_Acid CH3CH2CH2COOH (Byproduct) Butyric_Anhydride->Butyric_Acid + R-NH2 Base Protocol1_Workflow start Start reagent_prep Prepare Reagent Mixture: This compound Trifluoroacetic Acid Methanesulphonic Acid Nitromethane start->reagent_prep cooling Cool Reagent Mixture to 0°C reagent_prep->cooling add_steroid Add Steroid Precursor (21-chloro-9α-fluoro-17α-hydroxy- 16β-methylpregna-1,4-diene-3,11,20-trione) cooling->add_steroid reaction Stir at 40°C for 3 hours add_steroid->reaction quench Pour Reaction Mixture into Ice Water reaction->quench filtration Filter the Precipitated Solid quench->filtration washing Wash Solid with Water filtration->washing drying Dry the Solid Product washing->drying recrystallization Recrystallize from Methanol drying->recrystallization end End recrystallization->end Protocol2_Workflow start Start dissolve_amine Dissolve Aromatic Amine and Base (e.g., Pyridine or Triethylamine) in an Aprotic Solvent (e.g., Dichloromethane) start->dissolve_amine cool_solution Cool the Solution to 0°C dissolve_amine->cool_solution add_anhydride Add this compound Dropwise cool_solution->add_anhydride reaction Stir at Room Temperature until Reaction is Complete (Monitor by TLC) add_anhydride->reaction workup Aqueous Workup: 1. Wash with dilute HCl 2. Wash with saturated NaHCO3 3. Wash with Brine reaction->workup dry_organic Dry Organic Layer over Anhydrous Na2SO4 workup->dry_organic concentrate Concentrate under Reduced Pressure dry_organic->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify end End purify->end

References

Application of Butyric Anhydride in the Synthesis of Flavor and Fragrance Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyric anhydride is a versatile and highly effective reagent in the synthesis of various flavor and fragrance compounds. Its primary application lies in the esterification of alcohols to produce butyrate esters, many of which possess characteristic fruity and pleasant aromas. These esters are key components in the formulation of artificial flavors, perfumes, and other scented products. This document provides detailed application notes and experimental protocols for the synthesis of common flavor and fragrance esters using this compound.

This compound serves as an important intermediate in the production of a variety of flavor and fragrance chemicals, including neryl butyrate, geranyl butyrate, and butyl butyryllactate.[1] The use of this compound for the synthesis of these esters can offer advantages over traditional Fischer esterification using butyric acid, such as higher yields and faster reaction times, as the water byproduct is not formed.[2]

Overview of Butyrate Esters in Flavors and Fragrances

Butyrate esters are widely found in nature and are responsible for the natural aroma of many fruits. Synthetic versions of these esters are staples in the flavor and fragrance industry.

Ester NameAlcohol PrecursorAroma ProfileTypical Application
Methyl Butyrate MethanolApple, pineapple[3]Food flavorings, fragrances
Ethyl Butyrate EthanolPineapple, fruity[3]Food and beverage flavorings, perfumes
Isoamyl Butyrate Isoamyl alcoholBanana, pear[4]Food flavorings, liqueurs, fragrances
Geranyl Butyrate GeraniolFruity, rosy[5][6]Perfumes, cosmetics, food flavorings

Chemical Synthesis Pathways

The synthesis of butyrate esters from this compound and an alcohol is a nucleophilic acyl substitution reaction. The alcohol acts as a nucleophile, attacking one of the carbonyl carbons of the this compound. This is followed by the departure of a butyrate ion as the leaving group, which is subsequently protonated to form butyric acid as a byproduct. The reaction can be catalyzed by either an acid or a base, or in some cases, can proceed without a catalyst, especially with more reactive alcohols.

Synthesis_Pathway General Synthesis Pathway of Butyrate Esters ButyricAnhydride This compound ButyrateEster Butyrate Ester (R-O-Butyrate) ButyricAnhydride->ButyrateEster Alcohol Alcohol (R-OH) Alcohol->ButyrateEster ButyricAcid Butyric Acid (Byproduct) ButyrateEster->ButyricAcid Formation of

Caption: General reaction for the synthesis of butyrate esters.

Experimental Protocols

4.1. General Safety Precautions for Handling this compound

This compound is a corrosive and combustible liquid with a strong, unpleasant odor.[7] It reacts with water and should be handled with appropriate safety measures in a well-ventilated fume hood.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][9] For operations with a high risk of splashing, a face shield is recommended.[9]

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[1]

  • Handling: Avoid contact with skin, eyes, and clothing.[1] Do not pipette by mouth.[9] Use corrosion-resistant tools for transferring the chemical.[9]

  • Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Do not use water to clean up spills as it can react violently.[10]

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[4]

  • Storage: Store in a cool, dry, well-ventilated area away from water, oxidizing agents, and sources of ignition.[10]

4.2. Synthesis of Ethyl Butyrate

Ethyl butyrate is a key flavoring agent with a characteristic pineapple aroma.[3][11]

Materials:

  • This compound (C₈H₁₄O₃)

  • Anhydrous ethanol (C₂H₅OH)

  • Pyridine (optional, as a basic catalyst and scavenger for butyric acid)

  • Diethyl ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a clean, dry round-bottom flask, combine 1.0 molar equivalent of this compound with 1.2 molar equivalents of anhydrous ethanol.

  • If using a catalyst, add 0.1 molar equivalents of pyridine.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours with stirring.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing diethyl ether.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution (to remove unreacted this compound and the butyric acid byproduct) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude ethyl butyrate by fractional distillation.

4.3. Synthesis of Isoamyl Butyrate

Isoamyl butyrate is known for its strong banana or pear-like fragrance.[4]

Materials:

  • This compound (C₈H₁₄O₃)

  • Isoamyl alcohol (3-methyl-1-butanol, C₅H₁₂O)

  • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

  • Dichloromethane

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1.0 molar equivalent of isoamyl alcohol in dichloromethane.

  • Add a catalytic amount of DMAP (e.g., 0.05 molar equivalents).

  • Cool the mixture in an ice bath and add 1.1 molar equivalents of this compound dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation if necessary.

4.4. Synthesis of Geranyl Butyrate

Geranyl butyrate possesses a pleasant fruity and rosy aroma and is a valuable component in perfumery.[5][6]

Materials:

  • This compound (C₈H₁₄O₃)

  • Geraniol (C₁₀H₁₈O)

  • Pyridine

  • Hexane

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 1.0 molar equivalent of geraniol and 1.5 molar equivalents of pyridine in hexane.

  • Heat the mixture to approximately 50°C with stirring.

  • Slowly add 1.2 molar equivalents of this compound to the reaction mixture.

  • Maintain the reaction at 50°C for 3-5 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer with 5% sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting geranyl butyrate can be purified by vacuum distillation.

Data Presentation

Table 1: Physical and Spectroscopic Data of Synthesized Butyrate Esters

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Aroma¹H NMR (CDCl₃, δ ppm) HighlightsIR (cm⁻¹) Highlights
Ethyl Butyrate C₆H₁₂O₂116.16121Pineapple4.12 (q, 2H, -OCH₂-), 2.28 (t, 2H, -COCH₂-), 1.25 (t, 3H, -OCH₂CH₃ ), 0.96 (t, 3H, -CH₂CH₃ )~1735 (C=O stretch), ~1180 (C-O stretch)
Isoamyl Butyrate C₉H₁₈O₂158.24178-179[12]Banana, Pear4.08 (t, 2H, -OCH₂-), 2.25 (t, 2H, -COCH₂-), 1.68 (m, 1H, -CH-), 1.51 (q, 2H, -CH₂CH-), 0.92 (d, 6H, -CH(CH₃ )₂)[13][14]~1738 (C=O stretch), ~1175 (C-O stretch)
Geranyl Butyrate C₁₄H₂₄O₂224.34252[15]Fruity, Rosy5.35 (t, 1H, =CH-), 5.08 (t, 1H, =CH-), 4.58 (d, 2H, -OCH₂-), 2.25 (t, 2H, -COCH₂-), 1.70, 1.68, 1.60 (s, 3H each, vinyl methyls)~1730 (C=O stretch), ~1670 (C=C stretch), ~1150 (C-O stretch)

Table 2: Typical Reaction Parameters and Expected Yields

Ester SynthesizedAlcoholCatalystTemp (°C)Time (h)Molar Ratio (Anhydride:Alcohol)Expected Yield (%)
Ethyl ButyrateEthanolPyridineReflux1-21 : 1.2> 85
Isoamyl ButyrateIsoamyl alcoholDMAPRT2-41.1 : 1> 90
Geranyl ButyrateGeraniolPyridine503-51.2 : 1> 80

Analytical Methods

The purity and identity of the synthesized esters can be confirmed using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for separating and identifying volatile flavor and fragrance compounds. The retention time provides information on the compound's identity, while the mass spectrum gives its molecular weight and fragmentation pattern, confirming the structure.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms within the molecule.[13][14]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, particularly the characteristic ester carbonyl (C=O) stretch around 1730-1750 cm⁻¹.

Logical Workflow and Signaling Pathways

Experimental_Workflow Experimental Workflow for Butyrate Ester Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Measure Reactants (this compound, Alcohol) Mixing Combine Reactants in Flask Reactants->Mixing Catalyst Add Catalyst (e.g., Pyridine, DMAP) Catalyst->Mixing Heating Heat to Reaction Temperature (with stirring) Mixing->Heating Monitoring Monitor Reaction Progress (e.g., TLC) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Wash Organic Layer (Bicarbonate, Brine) Extraction->Washing Drying Dry with Anhydrous Salt Washing->Drying Filtration Filter Drying Agent Drying->Filtration SolventRemoval Solvent Removal (Rotary Evaporation) Filtration->SolventRemoval Distillation Purification by Distillation SolventRemoval->Distillation Analysis Characterization (GC-MS, NMR, IR) Distillation->Analysis

Caption: A typical experimental workflow for synthesizing butyrate esters.

References

Application Note: Utilizing Butyric Anhydride for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of butyric anhydride as a derivatization reagent for the analysis of various compounds by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization with this compound is an effective method for improving the volatility and chromatographic properties of compounds containing active hydrogen atoms, such as alcohols, phenols, and primary and secondary amines. This process, known as acylation, replaces the active hydrogen with a butyryl group, leading to derivatives that are more amenable to GC-MS analysis. This note provides a comprehensive overview, a general experimental protocol, and typical quantitative performance data.

Introduction

Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as biogenic amines, phenols, and certain drug metabolites, exhibit poor chromatographic behavior due to their polarity and low volatility.[1] Derivatization is a chemical modification process used to convert these analytes into more suitable forms for GC-MS analysis.[2]

Acylation, the introduction of an acyl group, is a common derivatization technique.[3] this compound ((CH₃CH₂CH₂CO)₂O) is an effective acylating reagent that reacts with hydroxyl (-OH) and amino (-NH) groups to form stable butyrate esters and amides, respectively. These derivatives are typically more volatile and less polar than the parent compounds, resulting in improved peak shape, reduced tailing, and enhanced sensitivity in GC-MS analysis.[2] The formation of acidic byproducts during the reaction necessitates the use of a basic solvent or catalyst, such as pyridine or triethylamine, to drive the reaction to completion.[2]

Principle of Derivatization with this compound

This compound reacts with compounds containing active hydrogens (e.g., alcohols, phenols, primary and secondary amines) in a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen or nitrogen atom of the analyte attacks one of the carbonyl carbons of the this compound molecule. This is followed by the elimination of a butyrate ion, which is then protonated by the active hydrogen from the analyte, forming butyric acid as a byproduct. The original analyte is thus converted into a butyrate ester or amide.

Advantages of Butyrylation

  • Increased Volatility: The replacement of polar -OH and -NH groups with a less polar butyryl group increases the volatility of the analyte, making it suitable for GC analysis.

  • Improved Chromatography: Derivatization reduces intermolecular hydrogen bonding, leading to more symmetrical peak shapes and reduced column adsorption.[2]

  • Enhanced Stability: The resulting ester and amide derivatives are often more thermally stable than the original compounds.[3]

  • Characteristic Mass Spectra: The butyryl group can direct fragmentation in the mass spectrometer, aiding in structural elucidation.

Experimental Protocols

The following is a general protocol for the derivatization of a standard solution or an extracted sample. Optimal conditions (e.g., temperature, reaction time, and reagent volumes) may vary depending on the specific analyte and sample matrix and should be optimized accordingly.

Materials and Reagents
  • This compound (reagent grade)[4]

  • Pyridine or Triethylamine (catalyst/solvent)

  • Ethyl acetate (extraction solvent)

  • Anhydrous sodium sulfate (drying agent)

  • Nitrogen gas supply for evaporation

  • Sample containing the analyte of interest (e.g., standard solution, biological extract)

  • Internal Standard (IS) solution (e.g., a deuterated analog of the analyte)

  • GC vials with inserts

General Derivatization Procedure
  • Sample Preparation: Transfer a known volume or mass of the sample (or its extract) into a reaction vial. If the sample is in an aqueous solution, it should be evaporated to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried residue, add 50 µL of pyridine (or another suitable base) and 50 µL of this compound.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 60-80°C for 30-60 minutes. The optimal temperature and time should be determined experimentally.[5]

  • Evaporation: After cooling to room temperature, evaporate the excess reagents to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent for GC-MS analysis, such as ethyl acetate (e.g., 100 µL).

  • Analysis: Inject an aliquot (e.g., 1 µL) of the reconstituted sample into the GC-MS system.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of butyrate derivatives. These may need to be optimized for your specific instrument and application.

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[6]
Oven ProgramInitial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min[6]
Mass Spectrometer
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Transfer Line Temp.280°C

Quantitative Data

The following tables summarize typical quantitative performance data that can be achieved for the GC-MS analysis of analytes after derivatization. The data presented here is illustrative and based on the analysis of butyrate derivatives; actual performance will depend on the specific analyte, matrix, and instrumentation.[6]

Table 1: Linearity and Range

Analyte (as derivative)Linear Range (µM)Correlation Coefficient (r²)
Analyte A0.5 - 500> 0.998
Analyte B1 - 1000> 0.997
Analyte C0.5 - 500> 0.999

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Analyte (as derivative)LOD (µM)LOQ (µM)
Analyte A0.10.5
Analyte B0.21.0
Analyte C0.10.5

Table 3: Precision and Accuracy (Recovery)

Analyte (as derivative)Concentration (µM)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Analyte A10< 5%< 8%95 - 105%
100< 4%< 7%97 - 103%
Analyte B20< 6%< 9%94 - 106%
200< 5%< 8%96 - 104%
Analyte C10< 5%< 8%93 - 107%
100< 4%< 7%95 - 105%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample (e.g., Plasma, Urine) Extraction Extraction of Analytes Sample->Extraction Drying Evaporation to Dryness Extraction->Drying AddReagents Add this compound & Pyridine Drying->AddReagents Dried Sample React Vortex and Heat (60-80°C) AddReagents->React Evaporate Evaporate Reagents React->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute GCMS GC-MS Injection Reconstitute->GCMS Derivatized Sample Data Data Acquisition and Processing GCMS->Data

Caption: Experimental workflow for derivatization with this compound and subsequent GC-MS analysis.

General Derivatization Reaction

G Analyte Analyte with Active Hydrogen (R-XH) (X = O, NH) Catalyst + Pyridine (Catalyst) ButyricAnhydride This compound Derivative Butyrate Derivative (R-X-CO-C3H7) Byproduct Butyric Acid (C3H7COOH) Catalyst->Derivative Reaction Catalyst->Byproduct Heat Heat

Caption: General reaction scheme for the derivatization of an active hydrogen-containing analyte with this compound.

Conclusion

Derivatization using this compound is a straightforward and effective strategy to enhance the GC-MS analysis of a wide range of compounds containing hydroxyl and amino functional groups. The resulting butyrate derivatives exhibit improved volatility, thermal stability, and chromatographic behavior, leading to increased sensitivity and accuracy. The general protocol provided herein serves as a valuable starting point for method development, and with appropriate optimization, can be successfully applied in various research and development settings, including drug metabolism studies, clinical diagnostics, and environmental analysis.

References

Application Notes and Protocols: Butyric Anhydride in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of butyric anhydride in polymer chemistry, focusing on its roles as a versatile modifying agent for both natural and synthetic polymers and clarifying its position in the context of polymer synthesis. Detailed experimental protocols, quantitative data, and visual diagrams are included to support research and development efforts.

This compound as a Polymer Modifying Agent

This compound is a highly effective reagent for the chemical modification of polymers containing nucleophilic functional groups, such as hydroxyl (-OH) and amine (-NH2) groups. The introduction of butyryl groups can significantly alter the physicochemical properties of the polymer, including its hydrophobicity, thermal stability, and compatibility with other materials.

Applications
  • Enhanced Fiber-Matrix Adhesion in Composites: Modification of natural fibers (e.g., wood flour, cellulose nanocrystals) with this compound improves their interfacial bonding with hydrophobic polymer matrices like polylactic acid (PLA). This leads to composite materials with enhanced mechanical properties.[1]

  • Improved Properties of Biopolymers: Butyration of polysaccharides such as starch and chitin can increase their resistance to enzymatic degradation and modify their thermal and mechanical properties.[2][3] For instance, the modification of rice starch with this compound has been shown to increase the percentage of resistant starch, which has potential health benefits.[3]

  • Surface Functionalization for Biomedical Applications: The surface modification of biocompatible polymers can be used to control protein adsorption, cellular adhesion, and the inflammatory response. Butyrylation can modulate these interactions by increasing surface hydrophobicity.

Experimental Protocol: Modification of Wood Flour with this compound

This protocol describes the chemical modification of Scotch pine wood flour with this compound to enhance its compatibility with a polylactic acid (PLA) matrix for 3D printing applications.[1]

Materials:

  • Scotch pine wood flour (dried)

  • This compound

  • Pyridine (catalyst)

  • Toluene (solvent)

  • Ethanol (for washing)

  • Deionized water (for washing)

  • Reaction vessel with a stirrer, condenser, and nitrogen inlet

Procedure:

  • Drying: Dry the wood flour in an oven at 103 ± 2 °C for 24 hours to remove moisture.

  • Reaction Setup: Place 100 g of dried wood flour into the reaction vessel. Add 500 mL of toluene to create a slurry.

  • Reagent Addition: Add 100 g of this compound and 10 mL of pyridine to the slurry.

  • Reaction: Heat the mixture to 120 °C and maintain for 4 hours with constant stirring under a nitrogen atmosphere.

  • Washing and Purification:

    • After the reaction, cool the mixture to room temperature.

    • Filter the modified wood flour and wash it thoroughly with ethanol to remove unreacted this compound and pyridine.

    • Wash with deionized water until the filtrate is neutral.

  • Drying: Dry the modified wood flour in an oven at 60 °C for 48 hours.

  • Characterization: The degree of modification can be assessed by Fourier Transform Infrared (FTIR) spectroscopy, looking for the appearance of a carbonyl stretching peak around 1740 cm⁻¹ and a decrease in the hydroxyl peak intensity between 3200 and 3600 cm⁻¹.[1] The weight percentage gain (WPG) can also be calculated.

Workflow for Wood Flour Modification

workflow cluster_prep Substrate Preparation cluster_reaction Modification Reaction cluster_purification Purification cluster_final Final Product A Dry Wood Flour (103°C, 24h) B Slurry Formation (Toluene) A->B Transfer C Add Reagents (this compound, Pyridine) B->C Add D Heat and Stir (120°C, 4h, N2) C->D Initiate E Cool and Filter D->E Complete F Wash with Ethanol E->F G Wash with Deionized Water F->G H Dry Modified Wood Flour (60°C, 48h) G->H I Characterize (FTIR, WPG) H->I

Caption: Workflow for the modification of wood flour with this compound.

Quantitative Data: Modification of Natural Polymers
Polymer SubstrateModifying AgentReaction ConditionsDegree of Substitution (DS) / Weight Percentage Gain (WPG)Key Property ChangesReference
Scotch Pine Wood FlourThis compound120 °C, 4h, Toluene/Pyridine16% WPGIncreased tensile strength and thermal degradation temperature in PLA composites.[1]
Rice StarchThis compoundAqueous phase, varying anhydride amountDS up to 0.15Increased resistant starch content from 24.33% to 47.72%; decreased crystallinity.[3]
ChitinThis compound / Succinic AnhydrideMethanesulfonic acid catalyst, <4 °C, 4hDS for butyryl groups up to 1.8Controlled hydrophilicity based on the ratio of butyric to succinic groups.[2][4]
LignosulfonateThis compoundCholine chloride solvent, elevated temp.DS up to 2.14Decreased thermal stability with increasing DS.[5]

This compound in Polymer Synthesis

While this compound is an excellent modifying agent, its role as a direct monomer in forming high molecular weight homopolymers is limited. Polyanhydrides are typically synthesized from dicarboxylic acid monomers through melt-condensation or ring-opening polymerization of cyclic anhydrides derived from these diacids. Butyric acid is a monocarboxylic acid, and its anhydride does not possess the difunctionality required for chain-growth polymerization to form long polymer chains.

However, this compound can be used in polymer synthesis in other capacities:

  • End-capping Agent: It can be used to terminate polymer chains, introducing a butyryl end-group which can control the final molecular weight and modify the polymer's properties.

  • Synthesis of Mixed Anhydrides: this compound can react with dicarboxylic acids to form mixed anhydrides in situ, which can then be polymerized.

  • Precursor for Monomer Synthesis: It is a key reactant in the synthesis of cellulose acetate butyrate, an important industrial polymer.[6][7]

General Protocol: Synthesis of Aliphatic Polyanhydrides via Melt Condensation (Illustrative Example)

This protocol illustrates the general synthesis of a polyanhydride from a dicarboxylic acid (e.g., sebacic acid), where an anhydride like acetic anhydride is used to form the prepolymer. This compound could theoretically be used in a similar fashion to create mixed anhydride prepolymers.

Materials:

  • Dicarboxylic acid (e.g., sebacic acid)

  • Acetic anhydride (or other suitable anhydride)

  • High-vacuum line

  • Glass reaction vessel with mechanical stirrer

Procedure:

  • Prepolymer Synthesis:

    • Reflux the dicarboxylic acid in an excess of acetic anhydride (e.g., 1:10 w/v) for 25 minutes at 120 °C with stirring.[8]

    • Remove the excess acetic anhydride and acetic acid byproduct under vacuum. The resulting product is an anhydride-terminated prepolymer.

  • Polymerization:

    • Heat the prepolymer under high vacuum (e.g., < 0.1 mmHg) at a temperature above its melting point (e.g., 180 °C for sebacic acid prepolymer).

    • Continue the melt-condensation polymerization with efficient stirring for a defined period (e.g., 90 minutes) to achieve the desired molecular weight.

  • Purification:

    • Dissolve the resulting polymer in a suitable solvent (e.g., dichloromethane).

    • Precipitate the polymer in a non-solvent (e.g., a mixture of ethyl ether and petroleum ether).[8]

  • Drying and Storage:

    • Filter and dry the purified polymer under vacuum.

    • Store the polymer under inert gas at low temperature (-20 °C) to prevent hydrolysis.[8]

General Scheme for Polyanhydride Synthesis

synthesis cluster_prepolymer Prepolymer Formation cluster_polymerization Polymerization A Dicarboxylic Acid + Acetic Anhydride B Reflux (120°C) A->B C Vacuum Distillation B->C Remove excess reagents D Anhydride-terminated Prepolymer C->D E Melt Condensation (e.g., 180°C, high vacuum) D->E F Polyanhydride E->F

Caption: General workflow for polyanhydride synthesis via melt condensation.

This compound in Drug Development

The modification of polymers and bioactive molecules with butyryl groups is a promising strategy in drug development. Butyrate is a short-chain fatty acid with known biological activities, and its incorporation can influence drug delivery profiles and even impart therapeutic effects.

Application: Butanoylated Heparin as an Anti-Cancer Agent

A study has shown that chemically modified butanoylated heparin exhibits potent antiproliferative activity against lung cancer.[9] This modified heparin was found to have very low anticoagulant effects, reducing the risk of bleeding associated with standard heparin. The study suggested that the anti-tumor effect may be mediated through the inhibition of the CXCL12/CXCR4 signaling axis.[9]

Signaling Pathway: Inhibition of CXCL12/CXCR4 Axis

The CXCL12 (also known as SDF-1) chemokine and its receptor CXCR4 play a crucial role in tumor growth, proliferation, angiogenesis, and metastasis. The binding of CXCL12 to CXCR4 activates several downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which promote cell survival and proliferation. Butanoylated heparin may interfere with this binding, thereby inhibiting these pro-tumorigenic signals.

CXCL12/CXCR4 Signaling Pathway Inhibition

signaling CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds PI3K PI3K CXCR4->PI3K Activates MAPK MAPK/ERK CXCR4->MAPK Activates ButHep Butanoylated Heparin ButHep->CXCR4 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation

Caption: Proposed mechanism of butanoylated heparin inhibiting tumor cell proliferation.

Protocol: General Considerations for Polymer Modification for Drug Delivery

When modifying polymers with this compound for drug delivery applications, the following should be considered:

  • Biocompatibility: Ensure that the base polymer is biocompatible and that the modification process does not introduce toxic residuals. The degradation products (butyric acid and the original polymer) should also be non-toxic.

  • Degree of Substitution (DS): The DS will significantly impact the drug release profile. A higher DS generally leads to a more hydrophobic polymer, which can slow the release of hydrophilic drugs and enhance the encapsulation of hydrophobic drugs.

  • Drug Conjugation: If the drug is to be covalently linked, the modification strategy must preserve or introduce suitable functional groups for conjugation.

  • Characterization: Thoroughly characterize the modified polymer for DS, molecular weight distribution, purity, and thermal properties.

  • In Vitro and In Vivo Testing: Evaluate the drug release kinetics, cytotoxicity, and efficacy of the final formulation in relevant models.

References

Application Notes & Protocols: Protein and Peptide Modification with Butyric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Protein butyrylation is a post-translational modification (PTM) where a butyryl group is covalently attached to the ε-amino group of a lysine residue.[1] This acylation event can alter the charge, structure, and function of proteins, playing a significant role in various cellular processes, including epigenetic regulation and metabolic signaling.[2][3] Dysregulation of protein butyrylation has been implicated in several diseases, making it an important area of study for therapeutic development.[2] This document provides a detailed experimental protocol for the chemical modification of proteins and peptides using butyric anhydride, along with methods for quantitative analysis and examples of its application in studying cellular pathways.

I. Quantitative Data Presentation

The stoichiometry of protein butyrylation can be determined using mass spectrometry-based approaches, often involving isotopic labeling to differentiate between endogenously and exogenously modified sites.[4][5] The following tables provide examples of how to present such quantitative data.

Table 1: Stoichiometry of Butyrylation on Histone H3 Peptides

This table illustrates how to present site-specific butyrylation stoichiometry data for a protein of interest, such as Histone H3, as determined by data-independent acquisition (DIA) mass spectrometry.

Peptide SequenceModification Site% Stoichiometry (Control)% Stoichiometry (Treated)Fold Change
KSTGGKAPRK915.2%45.6%3.0
KQLATKAARK148.5%12.8%1.5
KSAPATGGVKKPHRK1822.1%33.2%1.5
KSAPATGGVKKPHRK235.6%8.4%1.5

Table 2: Effect of Butyrylation on Enzyme Kinetic Parameters

Protein modification can impact enzymatic activity. This table shows the kinetic parameters of a hypothetical enzyme before and after butyrylation, demonstrating a noncompetitive inhibition pattern where the modification reduces the maximum reaction velocity without affecting substrate binding.[6][7]

Enzyme StateVmax (µM/min)Km (µM)Inhibition Type
Unmodified10010-
Butyrylated5010Noncompetitive

II. Experimental Protocols

This section provides a detailed methodology for the chemical butyrylation of proteins and peptides using this compound, adapted from established protocols for protein acetylation.[4][5]

A. Materials and Reagents:

  • Protein or peptide of interest

  • This compound (CAS 106-31-0)[8]

  • Amine-free buffer (e.g., 50 mM Sodium Phosphate, pH 8.0 or 200 mM TEAB, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Hydroxylamine

  • Sequencing-grade trypsin or other protease

  • C18 solid-phase extraction (SPE) cartridges

  • Solvents for mass spectrometry (e.g., acetonitrile, formic acid)

B. Protocol for Protein Butyrylation:

  • Protein Preparation:

    • Dissolve the protein sample in an amine-free buffer (e.g., 50 mM sodium phosphate, pH 8.0) to a final concentration of 1-2 mg/mL.

    • For intracellular proteins, reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes.

  • Chemical Butyrylation:

    • Chill the protein solution on ice.

    • Add a 10-fold molar excess of this compound to the protein solution. It is recommended to add the anhydride in multiple small aliquots to maintain the pH.

    • Gently vortex the solution and monitor the pH. If the pH drops below 7.5, add small amounts of a weak base (e.g., 0.1 M NaOH) to readjust it to pH 8.0.

    • Incubate the reaction on ice for 1 hour with gentle mixing.

    • Repeat the addition of this compound and pH adjustment two more times to ensure a high degree of modification.[4]

  • Quenching the Reaction:

    • To quench the reaction and reverse any potential O-butyrylation of serine, threonine, or tyrosine residues, add hydroxylamine to a final concentration of 50 mM.

    • Incubate at room temperature for 15 minutes.

  • Sample Clean-up:

    • Remove excess reagents and buffer exchange the modified protein using dialysis, size-exclusion chromatography, or buffer exchange columns appropriate for the protein size.

C. Protocol for Peptide Butyrylation:

  • Peptide Preparation:

    • Dissolve the peptide in an amine-free buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) to a concentration of approximately 1 nmol/20 µL.

  • Chemical Butyrylation:

    • Prepare a fresh solution of this compound in an organic solvent like acetonitrile (e.g., 10% v/v).

    • Add a 5-fold molar excess of the this compound solution to the peptide solution.

    • Incubate at room temperature for 1 hour.

  • Sample Clean-up:

    • Lyophilize the sample to dryness to remove the volatile buffer and excess reagents.

    • For subsequent mass spectrometry analysis, the dried peptide can be reconstituted in an appropriate solvent (e.g., 0.1% formic acid in water).

D. Analysis of Butyrylation by Mass Spectrometry:

  • Protein Digestion:

    • The butyrylated protein is digested with a protease (e.g., trypsin) to generate peptides suitable for mass spectrometric analysis. The butyrylation of lysine residues will block trypsin cleavage at these sites.

  • Peptide Desalting:

    • The resulting peptide mixture is desalted using C18 SPE cartridges to remove salts and other contaminants that could interfere with mass spectrometry.

  • LC-MS/MS Analysis:

    • The desalted peptides are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer is programmed to detect the mass shift corresponding to the addition of a butyryl group (+70.04 Da).

III. Visualizations: Workflows and Signaling Pathways

A. Experimental Workflow for Quantitative Butyrylation Analysis

The following diagram illustrates the workflow for determining the stoichiometry of protein butyrylation using a chemical labeling and mass spectrometry approach.[4][5]

experimental_workflow cluster_sample_prep Sample Preparation cluster_modification Chemical Modification cluster_analysis Mass Spectrometry Analysis p1 Protein Extraction p2 Reduction & Alkylation p1->p2 m1 Addition of This compound p2->m1 m2 pH Adjustment (Repeat 3x) m1->m2 m3 Quenching with Hydroxylamine m2->m3 a1 Proteolytic Digestion m3->a1 a2 Peptide Desalting a1->a2 a3 LC-MS/MS a2->a3 a4 Data Analysis & Stoichiometry Calculation a3->a4

Workflow for quantitative analysis of protein butyrylation.

B. NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation is a two-step process, and post-translational modifications are known to regulate its assembly and activity.[9][10][11] Butyrylation is one such modification that may influence this pathway.

nlrp3_pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_assembly Inflammasome Assembly cluster_output Effector Functions s1_input PAMPs/DAMPs (e.g., LPS) tlr TLR4 s1_input->tlr nfkb NF-κB Activation tlr->nfkb s1_output ↑ pro-IL-1β & NLRP3 Transcription nfkb->s1_output nlrp3 NLRP3 s1_output->nlrp3 Provides Substrate s2_input Stimuli (e.g., ATP, toxins) k_efflux K+ Efflux s2_input->k_efflux k_efflux->nlrp3 Activation asc ASC nlrp3->asc Oligomerization pro_cas1 Pro-Caspase-1 asc->pro_cas1 Oligomerization cas1 Active Caspase-1 pro_cas1->cas1 il1b IL-1β Maturation cas1->il1b pyroptosis Pyroptosis cas1->pyroptosis ptm Post-Translational Modifications (e.g., Butyrylation) ptm->nlrp3 Regulation

Simplified diagram of the NLRP3 inflammasome activation pathway.

References

Application Notes and Protocols: The Role of Butyric Anhydride in Agrochemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of butyric anhydride as a key reagent in the synthesis of agrochemicals. While specific proprietary synthesis routes for commercial agrochemicals are often not publicly disclosed, this document outlines the fundamental chemistry, representative protocols, and potential applications of this compound in the development of herbicides, insecticides, and fungicides.

Introduction: this compound as an Acylating Agent

This compound ((CH₃CH₂CH₂CO)₂O) is a versatile and reactive chemical intermediate primarily used as an acylating agent. In the context of agrochemical synthesis, its principal function is to introduce a butyryl group (-C(O)CH₂CH₂CH₃) into a target molecule. This modification can be crucial for altering the biological activity, selectivity, and physicochemical properties of a potential pesticide.

The butyrylation of a molecule can influence its lipophilicity, which in turn affects its absorption, translocation within the plant, and interaction with the target pest or weed. The addition of the butyryl group can convert a hydrophilic molecule into a more lipophilic one, enhancing its ability to penetrate the waxy cuticle of plant leaves or the exoskeleton of insects.

Key Applications in Agrochemical Synthesis

This compound is a raw material for the manufacturing of various agrochemicals. Its application spans across different classes of pesticides:

  • Herbicides: this compound can be used to synthesize butyrate ester derivatives of active herbicidal compounds. For instance, the esterification of a hydroxyl group in a precursor molecule can lead to a pro-herbicide that is later hydrolyzed within the target plant to release the active component.

  • Insecticides: The introduction of a butyryl group can modify the toxicity and spectrum of activity of an insecticide. Acylation of amine or hydroxyl functionalities in a parent molecule can lead to novel insecticidal compounds.

  • Fungicides: The synthesis of novel fungicides can involve the use of this compound to create derivatives with enhanced antifungal properties. As an example, derivatives of oleanolic acid containing anhydride structures have shown anti-oomycete and anti-fungal activities.[1]

  • Plant Growth Regulators: While not a direct pesticide, this compound can be a precursor in the synthesis of compounds that regulate plant growth, which is an integral part of modern agriculture.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound, which are essential for designing and optimizing synthetic protocols.

PropertyValue
Chemical Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol
Appearance Clear, colorless liquid
Odor Strong, pungent, rancid-like
Boiling Point 198 °C (388 °F; 471 K)
Melting Point -75 °C (-103 °F; 198 K)
Density 0.967 g/cm³
Solubility Reacts with water; soluble in organic solvents

Experimental Protocols

While specific protocols for commercial agrochemicals are proprietary, the following generalized protocol for the esterification of an alcohol using this compound serves as a representative example of its application. This protocol can be adapted for various substrates containing hydroxyl groups, which are common in agrochemical precursors.

General Protocol for Butyrate Ester Synthesis

This protocol describes the synthesis of a butyrate ester from a generic alcohol (R-OH), a common precursor in agrochemical development.

Materials:

  • Alcohol (R-OH)

  • This compound

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the alcohol (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield the pure butyrate ester.

Quantitative Analysis:

The yield and purity of the resulting butyrate ester can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Reactant AlcoholProduct EsterTypical YieldReference
Benzyl AlcoholBenzyl Butyrate>90%
EthanolEthyl Butyrate~98%[2]
1-ButanolButyl ButyrateHigh[1]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformation and a typical experimental workflow for the synthesis of a butyrate ester using this compound.

G cluster_reactants Reactants cluster_products Products Alcohol Alcohol (R-OH) ButyricAnhydride This compound ButyrateEster Butyrate Ester (R-O-C(O)R') ButyricAnhydride->ButyrateEster + Alcohol ButyricAcid Butyric Acid (R'-COOH) ButyricAnhydride->ButyricAcid By-product

Caption: General reaction scheme for the acylation of an alcohol with this compound.

G start Start: Dissolve Alcohol in Solvent add_base Add Base (e.g., Pyridine) start->add_base cool Cool to 0 °C add_base->cool add_anhydride Add this compound cool->add_anhydride react React at Room Temperature add_anhydride->react quench Quench with NaHCO₃ Solution react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end End: Pure Butyrate Ester purify->end

Caption: Experimental workflow for the synthesis of a butyrate ester.

References

Application Note: Butyric Anhydride in the Synthesis of Specialty Dyes

Author: BenchChem Technical Support Team. Date: December 2025

AN-DYE-001

Introduction

Butyric anhydride is a versatile and reactive acylating agent used in various organic syntheses.[1][2][3][4] As a clear, colorless liquid, it serves as a key intermediate in the production of pharmaceuticals, fragrances, and polymers.[1][5][6] In the realm of specialty chemicals, this compound is particularly valuable for introducing butyryl groups into organic molecules, a process known as butyrylation. This reaction is fundamental in modifying the properties of various compounds and is applied in the synthesis of specialty dyes.[1][5] This application note provides detailed protocols and data presentation guidelines for the use of this compound in the synthesis of fluorescent dyes, such as rhodamine and fluorescein analogues.

Principle of Acylation in Dye Synthesis

The synthesis of many specialty dyes, particularly those in the xanthene class (e.g., fluoresceins and rhodamines), often involves an acid-catalyzed acylation reaction.[7][][9] Typically, an anhydride is reacted with one or more phenol or aminophenol derivatives. The anhydride acts as an electrophile in a Friedel-Crafts-type acylation, leading to the formation of the core dye structure.

While traditional syntheses for dyes like fluorescein and rhodamine often utilize phthalic anhydride to form the characteristic xanthene backbone with a pendant carboxyphenyl group, this compound can be employed to create novel dye analogues.[7][10][11] The use of this compound instead of phthalic anhydride results in dyes with different lipophilicity, solubility, and spectral properties due to the replacement of the aromatic ring with a butyryl group. This modification can be advantageous for applications requiring specific photophysical characteristics or improved cell permeability. The general reaction involves the condensation of two equivalents of a substituted phenol or m-aminophenol with one equivalent of this compound.

Visualization of Synthetic Pathway

The following diagram illustrates the general synthetic pathway for the condensation of an m-aminophenol derivative with this compound to form a rhodamine-like dye structure.

G cluster_reactants Reactants cluster_process Process cluster_products Products r1 2x m-Aminophenol Derivative p1 Acid Catalyst (e.g., H₂SO₄, ZnCl₂) r1->p1 Condensation r2 This compound r2->p1 p2 Heat (e.g., 180-200°C) p1->p2 prod1 Butyryl-Rhodamine Analogue p2->prod1 prod2 Water p2->prod2 prod3 Butyric Acid (Byproduct) p2->prod3

Caption: General reaction scheme for dye synthesis.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a specialty dye using this compound as the acylating agent.

Protocol 1: Synthesis of a Butyryl-Rhodamine Analogue

This protocol describes the synthesis of a rhodamine analogue using 3-(diethylamino)phenol and this compound.

Materials:

  • 3-(Diethylamino)phenol

  • This compound (≥98% purity)

  • Zinc Chloride (anhydrous) or concentrated Sulfuric Acid

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethanol

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

  • Deionized Water

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Oil bath

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, combine 3-(diethylamino)phenol (2 equivalents) and this compound (1 equivalent).

    • Add a catalytic amount of anhydrous zinc chloride or a few drops of concentrated sulfuric acid. Caution: Sulfuric acid is highly corrosive.

    • Place a magnetic stir bar in the flask and attach a reflux condenser.

  • Reaction Execution:

    • Heat the mixture in an oil bath to 180-200°C with vigorous stirring.

    • Maintain the temperature and continue stirring for 2-3 hours. The mixture will become viscous and darken in color.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Add 50 mL of deionized water and carefully add 1 M NaOH solution to basify the mixture to a pH of 9-10, which helps in dissolving the crude product.

    • Heat the aqueous solution to boiling to hydrolyze any unreacted anhydride.

    • Cool the solution and filter to remove any insoluble impurities.

    • Transfer the filtrate to a separatory funnel. Acidify with 1 M HCl to precipitate the dye product.

    • Extract the precipitated dye into a suitable organic solvent, such as a mixture of ethanol and diethyl ether.

  • Purification:

    • Wash the organic layer with saturated sodium chloride (brine) solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude dye product.

    • Further purification can be achieved by column chromatography on silica gel if necessary.

  • Characterization:

    • Characterize the final product using techniques such as NMR, Mass Spectrometry, and UV-Vis Spectroscopy to confirm its structure and purity.

Experimental Workflow Visualization

The following diagram outlines the key steps in the laboratory workflow for the synthesis and purification of a specialty dye.

G cluster_synthesis Synthesis Phase cluster_workup Workup & Isolation Phase cluster_purification Purification & Analysis start Start reactants 1. Combine Reactants (Aminophenol, this compound, Catalyst) start->reactants end End reaction 2. Heat and Stir (180-200°C, 2-3h) reactants->reaction monitor 3. Monitor Reaction (TLC) reaction->monitor cool 4. Cool to Room Temp monitor->cool dissolve 5. Dissolve in Base (NaOH) cool->dissolve precipitate 6. Precipitate with Acid (HCl) dissolve->precipitate extract 7. Solvent Extraction precipitate->extract dry 8. Dry Organic Layer extract->dry evaporate 9. Evaporate Solvent dry->evaporate purify 10. Column Chromatography (If needed) evaporate->purify characterize 11. Characterize Product (NMR, MS, UV-Vis) purify->characterize characterize->end

Caption: Step-by-step experimental workflow diagram.

Data Presentation

Quantitative data from synthesis experiments should be recorded systematically to ensure reproducibility and allow for comparison between different reaction conditions.

Table 1: Reactant Stoichiometry and Reaction Conditions

ParameterValueUnitsNotes
3-(Diethylamino)phenolg
mmol(2.0 eq)
This compoundmL
mmol(1.0 eq)
Catalystg(e.g., ZnCl₂)
Reaction Temperature°C
Reaction Timehours
SolventmL(if any)

Table 2: Product Yield and Purity

ParameterValueUnitsMethod of Determination
Crude Product
Massg
Yield%
Purified Product
Massg
Overall Yield%
Purity%HPLC / NMR
Melting Point°C

Table 3: Spectroscopic Data for Purified Product

ParameterValueUnitsSolvent
UV-Visible Spectroscopy
λmax (Absorption)nm
Molar Absorptivity (ε)M-1cm-1
λmax (Emission)nm
Quantum Yield (Φ)
NMR Spectroscopy
1H NMRppm(List key peaks)
13C NMRppm(List key peaks)
Mass Spectrometry
m/z(e.g., [M+H]+)

Safety Precautions

  • This compound is corrosive and reacts with moisture.[12] Handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated acids like sulfuric acid are extremely corrosive and should be handled with extreme care.

  • The reaction is conducted at high temperatures. Use an oil bath with appropriate temperature control and take precautions against thermal burns.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.[3][4]

References

Application Notes and Protocols: Lignosulfonate Butyration using Butyric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignosulfonate (LS), a water-soluble polymer byproduct of the sulfite pulping process, is an abundant and low-cost biomaterial.[1][2] Its inherent structure, composed of a branched polyaromatic backbone with sulfonate and hydroxyl groups, makes it a candidate for chemical modification to enhance its properties for various applications.[2] Esterification of lignosulfonate, specifically through butyration, involves the substitution of hydroxyl (-OH) groups with butyryl groups.[1] This modification can alter the physicochemical properties of lignosulfonate, such as its solubility in non-polar solvents, and is being explored for applications in drug delivery and as a component in biomaterials.[1][3][4][5][6][7][8][9]

Butyration is of particular interest to the pharmaceutical and drug development fields due to the biological activity of butyrate, a short-chain fatty acid known to be a histone deacetylase (HDAC) inhibitor. The covalent linkage of butyrate to a polymer backbone like lignosulfonate could provide a novel prodrug or controlled-release system.

These application notes provide a detailed protocol for the butyration of lignosulfonate using butyric anhydride, based on a novel and efficient method utilizing choline chloride.[1] Characterization methods to determine the degree of substitution are also described.

Reaction Principle

The butyration of lignosulfonate with this compound is an esterification reaction where the hydroxyl groups (both phenolic and aliphatic) on the lignosulfonate polymer react with this compound to form butyrate esters and butyric acid as a byproduct. The reaction can be catalyzed; a novel and effective method uses a mixture of this compound and choline chloride, which acts as a highly efficient solvent system.[1][10] This method avoids the use of toxic catalysts like 1-methyl imidazole.[1] The degree of substitution (DS), which is the average number of butyryl groups attached per lignin unit, can be controlled by adjusting the reaction conditions.[1][11]

Experimental Protocols

Materials
  • Lignosulfonate (LS)

  • This compound

  • Choline chloride

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Water bath

  • Vacuum filtration apparatus (e.g., Büchner funnel)

  • Oven

Protocol for Lignosulfonate Butyration

This protocol is adapted from a novel method utilizing choline chloride.[1]

  • Preheat 8 g of this compound in a round-bottom flask to the desired reaction temperature (e.g., 120 °C) using a heating mantle with magnetic stirring.

  • Simultaneously add the desired amounts of lignosulfonate and choline chloride to the preheated this compound according to the mass ratios specified in Table 1.

  • Allow the reaction mixture to stir for the designated reaction time (e.g., 10 minutes).

  • After the reaction time has elapsed, cool the mixture to room temperature using a water bath.

  • Slowly pour the cooled reaction mixture into ethanol to precipitate the butyrated lignosulfonate.

  • Collect the precipitate by vacuum filtration.

  • Thoroughly wash the collected solid with ethanol to remove unreacted reagents and byproducts.

  • Dry the final product in an oven at 60 °C for 18 hours.[1]

Characterization of Butyrated Lignosulfonate

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the butyration of lignosulfonate. The appearance of a new characteristic band around 1732 cm⁻¹, corresponding to the C=O stretching of the ester group, and a decrease in the intensity of the broad O-H stretching band around 3386 cm⁻¹ are indicative of a successful reaction.[1]

Determination of Degree of Substitution (DS) by FTIR

A semi-quantitative method to determine the DS uses the baseline method on the FTIR spectrum. The ratio of the absorbance of the ester carbonyl peak (~1732 cm⁻¹) to an internal standard peak from the lignin aromatic backbone (~1502 cm⁻¹) can be used to calculate the DS.[1]

  • Formula: DS = A_~1732 / A_~1502[1]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR can be used to further confirm the butyration reaction. The appearance of new proton signals corresponding to the butyryl group will be observed.

Data Presentation

The degree of substitution (DS) of butyrated lignosulfonate is dependent on several factors, including the dosage of choline chloride, reaction temperature, reaction time, and the mass ratio of this compound to lignosulfonate.[1][11]

Table 1: Effect of Reaction Conditions on the Degree of Substitution (DS) of Butyrated Lignosulfonate. [1]

SampleCholine Chloride (wt. % of this compound)Temperature (°C)Time (min)This compound:LS Mass RatioDegree of Substitution (DS)
10120104:10
25120104:10.41
310120104:11.83
415120104:12.14
520120104:11.95
61080104:10.52
710100104:11.21
810140104:11.53
91012054:11.25
1010120154:11.68
1110120204:11.32
1210120102:11.66

Data adapted from Li et al. (2015). The DS was determined using the FTIR baseline method.

Visualizations

Reaction Scheme

Reaction_Scheme LS_OH Lignosulfonate-OH Butyrated_LS Butyrated Lignosulfonate Lignosulfonate-O-CO-CH2CH2CH3 LS_OH->Butyrated_LS Choline Chloride, Heat ButyricAcid Butyric Acid CH3CH2CH2COOH plus1 + ButyricAnhydride This compound (CH3CH2CH2CO)2O ButyricAnhydride->Butyrated_LS plus2 +

Caption: General reaction scheme for the butyration of lignosulfonate.

Experimental Workflow

Experimental_Workflow A 1. Preheat this compound B 2. Add Lignosulfonate and Choline Chloride A->B C 3. Reaction at Controlled Temperature and Time B->C D 4. Cool Mixture C->D E 5. Precipitate in Ethanol D->E F 6. Vacuum Filtration E->F G 7. Wash with Ethanol F->G H 8. Dry Product G->H I 9. Characterization (FTIR, 1H NMR) H->I

Caption: Step-by-step workflow for lignosulfonate butyration.

Potential Signaling Pathway in Drug Delivery

Signaling_Pathway cluster_extracellular Extracellular/Cytoplasm cluster_intracellular Intracellular cluster_nucleus Nucleus Butyrated_LS Butyrated Lignosulfonate (Prodrug) Butyrate Butyrate Butyrated_LS->Butyrate Hydrolysis Cell_Membrane Cell Membrane HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression

Caption: Hypothesized signaling pathway for butyrated lignosulfonate.

References

Application Notes and Protocols for Butyric Anhydride in Fine Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of butyric anhydride in the synthesis of a variety of fine chemicals, including polymers, flavor and fragrance compounds, and as a versatile reagent in pharmaceutical and agrochemical production. Detailed experimental protocols and quantitative data are provided to facilitate laboratory application and process development.

Overview of this compound's Reactivity and Applications

This compound (CAS No. 106-31-0) is a highly reactive acylating agent used to introduce the butyryl group into various molecules.[1] Its utility in fine chemical manufacturing stems from its ability to react with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. This reactivity makes it a key intermediate in the production of a wide range of specialized chemicals.[2]

Key Applications Include:

  • Polymer Manufacturing: A primary application is in the production of cellulose acetate butyrate (CAB), a thermoplastic polymer with desirable properties such as good weatherability, high impact strength, and excellent transparency.[3][4]

  • Flavors and Fragrances: this compound is used to synthesize various butyrate esters, many of which possess characteristic fruity aromas and are used extensively in the food and perfume industries.[1][5]

  • Pharmaceuticals: It serves as a reagent in the synthesis of active pharmaceutical ingredients (APIs) and their prodrugs, for example, in creating anhydride prodrugs of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen to potentially improve their bioavailability.[2][6][7]

  • Agrochemicals: this compound is an intermediate in the synthesis of certain pesticides and herbicides.[8]

  • General Organic Synthesis: It is also employed as a protecting group for amines and as a dehydrating agent in certain reactions.

Synthesis of Cellulose Acetate Butyrate (CAB)

Cellulose acetate butyrate is a mixed ester of cellulose that finds application in coatings, plastics, and inks.[3][4] The synthesis involves the esterification of cellulose with both acetic anhydride and this compound.

Experimental Protocol:

A typical laboratory-scale synthesis of CAB involves the following steps:[9][10]

  • Activation of Cellulose: Refined cotton linter or wood pulp is pre-treated to increase its reactivity. This can be achieved by stirring the cellulose in a mixture of butyric acid and acetic acid at an elevated temperature (e.g., 45-60°C) for 2-4 hours.[10]

  • Esterification: Acetic anhydride and this compound are added to the activated cellulose in the presence of a catalyst, typically sulfuric acid. The reaction is carried out with stirring at a controlled temperature (e.g., 45-60°C) for 4-6 hours.[10] The ratio of acetic anhydride to this compound is a critical parameter that determines the final properties of the CAB polymer.[11]

  • Hydrolysis: After the initial esterification, a controlled amount of water is added to the reaction mixture to partially hydrolyze the cellulose ester. This step is crucial for achieving the desired degree of substitution and solubility characteristics. The hydrolysis is typically carried out for 4-6 hours at 45-60°C.[10]

  • Neutralization and Precipitation: The remaining sulfuric acid catalyst is neutralized, often with a salt like sodium butyrate. The CAB is then precipitated by adding the reaction mixture to a large volume of water with vigorous stirring.[10]

  • Washing and Drying: The precipitated CAB is thoroughly washed with deionized water to remove any unreacted acids and salts and then dried to a constant weight.

Quantitative Data for CAB Synthesis:
ParameterValue/RangeReference
Reactants
Cellulose (Refined Cotton Linter)1 part by weight[10]
Acetic Acid (for activation)5-10 parts by weight[10]
Butyric Acid (for activation)12-20 parts by weight[10]
Acetic AnhydrideVaries depending on desired properties[9]
This compoundVaries depending on desired properties[9]
Catalyst
Sulfuric AcidCatalyst loading varies[9][10]
Reaction Conditions
Activation Temperature45-60 °C[10]
Activation Time2-4 hours[10]
Esterification Temperature45-60 °C[10]
Esterification Time4-6 hours[10]
Hydrolysis Temperature45-60 °C[10]
Hydrolysis Time4-6 hours[10]
Product Characteristics
Butyryl Content48-53% (for high butyryl content CAB)[9]
Acetyl Content≤ 4% (for high butyryl content CAB)[9]

Synthesis of Flavor and Fragrance Esters

This compound is a key precursor for the synthesis of various butyrate esters that are valued for their fruity scents. A common example is the synthesis of n-butyl butyrate, which has a pineapple-like aroma.[12]

General Experimental Protocol for Esterification:

The reaction of this compound with an alcohol is a straightforward method for producing the corresponding butyrate ester.

  • Reaction Setup: The alcohol is dissolved in a suitable inert solvent (e.g., dichloromethane or toluene).

  • Addition of this compound: this compound is added to the alcohol solution, typically in a 1:2 molar ratio of alcohol to the acyl group of the anhydride. The reaction can be catalyzed by a mild acid or base, or in some cases, proceeds without a catalyst upon heating.

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature for a set period. The optimal conditions depend on the reactivity of the alcohol.

  • Work-up: The reaction mixture is washed with an aqueous solution of sodium bicarbonate to remove the butyric acid byproduct and any unreacted this compound. The organic layer is then washed with brine and dried over an anhydrous salt (e.g., sodium sulfate).

  • Purification: The final ester product is purified by distillation or column chromatography.

Quantitative Data for n-Butyl Butyrate Synthesis:

While direct synthesis from this compound is common, much of the detailed kinetic data comes from the esterification of butyric acid with butanol, a related reaction. The synthesis of butyl butyrate can also be achieved through the direct catalytic conversion of n-butyraldehyde.[13]

ParameterValue/RangeReference
Reactants
n-Butanol1 equivalent[14]
This compound~0.5-1 equivalentGeneral Stoichiometry
Catalyst (optional)
Sulfuric Acid (for esterification of butyric acid)Catalytic amount[14]
Reaction Conditions
Reaction TemperatureVaries (often reflux)General Procedure
Reaction Time1-4 hoursGeneral Procedure
Product Yield
n-Butyl ButyrateHigh yields are typicalGeneral Observation

Acylation of Amines

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted butanamides. This reaction is fundamental in the synthesis of various pharmaceuticals and agrochemicals.[15][16]

General Experimental Protocol for Amidation:
  • Reaction Setup: The amine is dissolved in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Addition of this compound: this compound is added to the amine solution, often in the presence of a base (e.g., triethylamine or pyridine) to neutralize the butyric acid byproduct.

  • Reaction Conditions: The reaction is typically carried out at room temperature, although gentle heating may be required for less reactive amines.

  • Work-up and Purification: The reaction mixture is washed with a dilute acid solution to remove the base, followed by a wash with a sodium bicarbonate solution and brine. The organic layer is dried, and the solvent is removed under reduced pressure. The resulting amide can be purified by crystallization or chromatography.

This compound in Pharmaceutical Synthesis

This compound is utilized in the pharmaceutical industry for various transformations, including the formation of prodrugs to enhance the therapeutic properties of a drug molecule. An example is the synthesis of anhydride prodrugs of ibuprofen.[7]

Experimental Protocol for Ibuprofen Anhydride Prodrug Synthesis with a Polymer:

This protocol describes the conjugation of ibuprofen to a carboxylic acid-containing polymer via an anhydride linkage.[7]

  • Reaction Mixture: A polymer containing carboxylic acid groups (e.g., Eudragit® L-100) and ibuprofen are suspended in acetic anhydride.

  • Reaction Conditions: The mixture is refluxed under a dry nitrogen atmosphere for approximately 3 hours.

  • Product Isolation: The excess acetic anhydride is removed by evaporation under vacuum.

  • Purification: The resulting product is dissolved in a suitable solvent like dichloromethane and then precipitated from a non-solvent such as dry diethyl ether.

  • Drying: The final product is dried in a desiccator.

Quantitative Data for Ibuprofen Anhydride Prodrug Synthesis:
ParameterValue/RangeReference
Reactants
Polymer (e.g., Eudragit® L-100)1 g[7]
Ibuprofen0.25 g[7]
Acetic Anhydride10 mL[7]
Reaction Conditions
TemperatureReflux[7]
Time3 hours[7]
Product Characteristics
Reaction Yield75-95%[7]
Drug LoadingUp to 30% (w/w)[7]

Visualizations

Reaction Mechanisms and Workflows

The following diagrams illustrate the key reaction mechanisms involving this compound and a general experimental workflow for its use in fine chemical synthesis.

Butyric_Anhydride_Reactions cluster_ester Esterification cluster_amide Amidation BA This compound Ester Butyrate Ester BA->Ester  + Alcohol (R-OH) Amide Butanamide BA->Amide  + Amine (R-NH2) ROH Alcohol (R-OH) ButyricAcid1 Butyric Acid Ester->ButyricAcid1  + Butyric Acid RNH2 Amine (R-NH2) ButyricAcid2 Butyric Acid Amide->ButyricAcid2  + Butyric Acid

Caption: General reaction pathways of this compound.

Caption: Mechanism of nucleophilic acyl substitution.

Experimental_Workflow step1 1. Reaction Setup (Solvent, Reactants) step2 2. Addition of this compound (& Catalyst/Base if needed) step1->step2 step3 3. Reaction (Controlled Temperature & Time) step2->step3 step4 4. Work-up (Quenching, Extraction, Washing) step3->step4 step5 5. Purification (Distillation/Chromatography) step4->step5 step6 6. Characterization (Spectroscopy, etc.) step5->step6

Caption: General experimental workflow for synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Butyrylation with Butyric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butyrylation reactions using butyric anhydride.

Troubleshooting Guide

Low or No Product Yield

Low or no yield in a butyrylation reaction is a common issue that can arise from several factors. Systematically addressing each potential cause can help identify and resolve the problem.

Question: My butyrylation reaction has a very low yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields can be attributed to issues with reagents, reaction conditions, or the reaction setup itself. Here is a step-by-step guide to troubleshooting:

  • Reagent Quality and Handling:

    • Moisture Sensitivity: this compound is highly reactive with water, which leads to its hydrolysis into butyric acid. This side reaction consumes the anhydride and reduces the amount available for your substrate.[1]

      • Recommendation: Ensure all glassware is rigorously dried (oven-dried or flame-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your substrate is dry.[1]

    • Reagent Purity: The purity of this compound, the substrate, any catalyst, and the base is critical for a successful reaction.

      • Recommendation: Use freshly opened or properly stored reagents. If the purity is questionable, consider purifying the starting materials. For instance, amines can often be distilled before use.[1]

  • Reaction Conditions:

    • Inadequate Base (for amine butyrylation): When acylating amines, a base is necessary to neutralize the butyric acid byproduct. If not neutralized, the acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

      • Recommendation: Use at least two equivalents of the amine substrate (one as the nucleophile and one as the base) or one equivalent of the amine with at least one equivalent of a non-nucleophilic base like triethylamine or pyridine.[1][2]

    • Incorrect Temperature: Many butyrylation reactions proceed efficiently at room temperature or even 0 °C. However, less reactive substrates may require heating. Conversely, excessive heat can lead to decomposition and side reactions.[1] A study on the butyrylation of lignosulfonate showed that increasing the temperature from 80 °C to 120 °C significantly increased the degree of substitution, but a further increase to 140 °C led to a decrease.[3]

      • Recommendation: Start the reaction at 0 °C and allow it to warm to room temperature slowly. If monitoring (e.g., by TLC or LC-MS) shows no reaction, consider gentle heating.[1]

    • Inappropriate Solvent: The solvent plays a crucial role in the solubility of reactants and reaction rates.

      • Recommendation: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used for acylation reactions.[1] Ensure your starting materials are soluble in the chosen solvent.

    • Stoichiometry: The ratio of this compound to the substrate can significantly impact the reaction's efficiency. A lower concentration of the esterifying agent can decrease the reaction efficiency.[3]

      • Recommendation: An excess of this compound is often used to drive the reaction to completion. However, the optimal ratio should be determined empirically.

  • Catalyst Issues:

    • Catalyst Choice and Activity: For less reactive substrates like alcohols, a catalyst is often required. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for the acylation of alcohols.[4][5][6][7][8] Other catalysts like 1-methylimidazole have also been used.[3]

      • Recommendation: Ensure the catalyst is active and used in the appropriate amount. For DMAP-catalyzed reactions, an auxiliary base like triethylamine is often used to regenerate the catalyst.[4][5][6][7][8]

Formation of Multiple Products or Side Reactions

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.

Question: I am observing multiple products in my reaction mixture. What are the possible side reactions and how can I minimize them?

Answer: The formation of multiple products can be due to side reactions involving the starting materials, reagents, or products.

  • Hydrolysis of this compound: As mentioned, the presence of water will lead to the formation of butyric acid.[9]

    • Solution: Implement rigorous anhydrous techniques.[1]

  • Reaction with Solvent: Some solvents can react with this compound under certain conditions.

    • Solution: Choose an inert, aprotic solvent.

  • Di- or Poly-Butyrylation: If your substrate has multiple reactive sites (e.g., diols, diamines), you may get a mixture of mono- and poly-butyrylated products.

    • Solution: Control the stoichiometry of the this compound. Using a limited amount of the anhydride can favor mono-acylation. Protecting groups may be necessary for selective butyrylation.

  • Product Degradation: The desired product may be unstable under the reaction or workup conditions. Prolonged reaction times at elevated temperatures can lead to the degradation or hydrolysis of the butyrylated product.[3]

    • Solution: Monitor the reaction progress and quench it as soon as the starting material is consumed.[10] Use mild workup conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the butyrylation of an alcohol using this compound and a DMAP catalyst?

A1: The DMAP-catalyzed acylation of an alcohol with an anhydride proceeds via a nucleophilic catalysis pathway. The mechanism involves the following steps:

  • Nucleophilic Attack by DMAP: The highly nucleophilic DMAP attacks one of the carbonyl carbons of this compound.[4][5][6][7][8]

  • Formation of the Acylpyridinium Ion: This leads to the formation of a reactive N-butyrylpyridinium intermediate and a butyrate anion.[4][5][6][7][8]

  • Reaction with Alcohol: The alcohol then acts as a nucleophile, attacking the activated N-butyrylpyridinium species.[4][5][6][7][8]

  • Product Formation and Catalyst Regeneration: This results in the formation of the desired ester product and protonated DMAP. An auxiliary base, such as triethylamine, is often added to deprotonate the DMAP, thus regenerating the catalyst for the next cycle.[4][5][6][7][8]

Q2: How do I choose the right solvent for my butyrylation reaction?

A2: The ideal solvent should dissolve all reactants but not react with them. For most butyrylation reactions, aprotic solvents are preferred.[1] Commonly used solvents include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

  • Pyridine (can also act as a base and catalyst)

The choice of solvent can influence reaction rates and should be selected based on the solubility of your specific substrate.[1]

Q3: My substrate is an amine. Do I still need a catalyst?

A3: Generally, amines are more nucleophilic than alcohols and often react with this compound without the need for a catalyst.[2][11] However, you will need a base to neutralize the butyric acid byproduct.[1] You can use a second equivalent of your amine or a non-nucleophilic base like triethylamine.[1][2]

Q4: How can I monitor the progress of my butyrylation reaction?

A4: The progress of the reaction can be monitored by techniques that allow you to observe the disappearance of the starting material and the appearance of the product. Common methods include:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the components of the reaction mixture, including the masses of the starting material, product, and any byproducts.

  • Gas Chromatography (GC): Suitable for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to take a quick spectrum of an aliquot from the reaction mixture to determine the conversion.

Q5: What are some common purification methods for butyrylated products?

A5: The choice of purification method depends on the properties of your product. Common techniques include:

  • Aqueous Workup: To remove water-soluble byproducts like butyric acid and any salts formed.

  • Chromatography: Column chromatography on silica gel is a very common method for purifying organic compounds.

  • Distillation: For liquid products that are thermally stable.

  • Recrystallization: For solid products.

Data Presentation

Table 1: Effect of Reaction Conditions on the Degree of Substitution (DS) of Butyrylated Lignosulfonate (LS)

SampleCholine Chloride (wt.%)Temperature (°C)Time (min)This compound:LS (mass ratio)Degree of Substitution (DS)
10120204:10
25120104:10.41
310120104:11.83
415120104:12.14
520120104:11.95
61080104:10.48
710100104:10.97
810140104:11.56
91012054:10.45
1010120154:11.68
1110120204:11.32
1210120102:11.66
1310120103:11.72

Data adapted from a study on the butyrylation of lignosulfonate.[3]

Experimental Protocols

General Protocol for Butyrylation of an Alcohol using this compound and DMAP

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Ensure the alcohol substrate is anhydrous.

    • Use anhydrous solvent (e.g., dichloromethane).

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 eq) and the anhydrous solvent.

    • Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) and triethylamine (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of this compound:

    • Slowly add this compound (1.2 eq) to the stirred solution.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, distillation, or recrystallization.

Visualizations

Butyrylation_Troubleshooting start Low Yield in Butyrylation Reaction reagent_issue Reagent Quality Issue? start->reagent_issue condition_issue Reaction Condition Issue? start->condition_issue catalyst_issue Catalyst Issue? start->catalyst_issue moisture Moisture Present? (Hydrolysis of Anhydride) reagent_issue->moisture Yes purity Impure Reagents? reagent_issue->purity Yes base Inadequate Base? (for Amine Substrates) condition_issue->base Yes temp Incorrect Temperature? condition_issue->temp Yes solvent Inappropriate Solvent? condition_issue->solvent Yes catalyst_inactive Inactive/No Catalyst? catalyst_issue->catalyst_inactive Yes solution_dry Solution: Use Anhydrous Conditions moisture->solution_dry solution_purify Solution: Purify/Use Fresh Reagents purity->solution_purify solution_base Solution: Add Sufficient Base (e.g., Et3N, excess amine) base->solution_base solution_temp Solution: Optimize Temperature (Start at 0°C, then warm) temp->solution_temp solution_solvent Solution: Use Anhydrous, Aprotic Solvent solvent->solution_solvent solution_catalyst Solution: Add Catalyst (e.g., DMAP for alcohols) catalyst_inactive->solution_catalyst

Caption: Troubleshooting workflow for low yield in butyrylation reactions.

DMAP_Catalysis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Byproducts ButyricAnhydride This compound Activation 1. DMAP attacks Anhydride ButyricAnhydride->Activation DMAP DMAP (Catalyst) DMAP->Activation Alcohol Alcohol (Substrate) NucleophilicAttack 3. Alcohol attacks Intermediate Alcohol->NucleophilicAttack Base Auxiliary Base (e.g., Et3N) CatalystRegen 5. Catalyst Regeneration Base->CatalystRegen Intermediate 2. Forms N-Butyrylpyridinium Ion Activation->Intermediate Intermediate->NucleophilicAttack ProductFormation 4. Ester Product Formation NucleophilicAttack->ProductFormation ProductFormation->CatalystRegen Ester Butyrylated Product (Ester) ProductFormation->Ester ProtonatedBase Protonated Base CatalystRegen->ProtonatedBase RegenDMAP Regenerated DMAP CatalystRegen->RegenDMAP RegenDMAP->DMAP Re-enters cycle

Caption: DMAP-catalyzed butyrylation of an alcohol workflow.

References

Methods for improving yield in butyric anhydride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of butyric anhydride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods for synthesizing this compound include:

  • The reaction of butyric acid with butyryl chloride.

  • The reaction of butyric acid with acetic anhydride, often utilizing reactive distillation.[1]

  • Dehydration of butyric acid using a strong dehydrating agent like phosphorus pentoxide.

  • The reaction of butyric acid with ketene.

  • The reaction of butyric acid with oxalyl chloride.[2]

Q2: My this compound yield is consistently low. What are the likely causes?

A2: Low yields in this compound synthesis are often attributed to several factors:

  • Presence of Water: this compound readily hydrolyzes back to butyric acid in the presence of moisture. It is crucial to use dry reagents and glassware.

  • Suboptimal Reaction Temperature: The ideal temperature varies depending on the synthesis method. Too low a temperature can lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.

  • Incorrect Stoichiometry: The molar ratio of reactants is critical. An inappropriate ratio can result in incomplete conversion of the limiting reagent.

  • Inefficient Purification: During distillation, improper temperature and pressure control can lead to product loss or contamination.

Q3: How can I effectively purify the synthesized this compound?

A3: Fractional distillation is the primary method for purifying this compound. Key considerations for effective purification include:

  • Column Efficiency: For methods that may result in byproducts with close boiling points, such as mixed anhydrides, a fractionating column with a sufficient number of theoretical plates is recommended.

  • Vacuum Distillation: this compound has a relatively high boiling point (198 °C). Vacuum distillation allows for distillation at a lower temperature, which can prevent thermal decomposition of the product.

  • Careful Fraction Collection: Collect fractions based on the boiling point of this compound at the given pressure, discarding forerun and tail fractions that may contain impurities.

Q4: What are the primary safety concerns when synthesizing this compound?

A4: this compound is a corrosive and combustible liquid.[3] Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Keeping the reaction away from open flames and other ignition sources.

  • Handling corrosive reagents like butyryl chloride and phosphorus pentoxide with extreme care and according to their specific safety data sheets (SDS).

  • Having an emergency plan and access to safety equipment like eyewash stations and showers.

Troubleshooting Guides

Issue 1: Low Yield in Synthesis from Butyric Acid and Butyryl Chloride
Potential Cause Troubleshooting Step
Moisture in Reagents/Glassware Ensure all glassware is oven-dried before use. Use anhydrous butyric acid and freshly distilled or high-purity butyryl chloride.
Incomplete Reaction Verify the reaction time and temperature. The reaction can be slow without a catalyst, sometimes requiring several hours of heating.[4] Consider adding a catalytic amount of a Lewis acid like aluminum chloride to reduce reaction time and improve yield.
Side Reactions If using a catalyst, ensure it is not used in excess, which can promote side reactions.
Loss during Workup/Purification Carefully monitor the temperature and pressure during distillation to avoid product decomposition. Ensure all transfers are done in a way to minimize loss.
Issue 2: Low Conversion in Synthesis from Butyric Acid and Acetic Anhydride (Reactive Distillation)
Potential Cause Troubleshooting Step
Equilibrium Limitation The reaction is reversible. Ensure the reactive distillation column is efficiently removing the acetic acid byproduct to drive the equilibrium towards the product.
Incorrect Reflux Ratio An improper reflux ratio can lead to inefficient separation of acetic acid from the reaction mixture. Optimize the reflux ratio based on your specific setup.
Improper Feed Locations The feed points for butyric acid and acetic anhydride on the distillation column are crucial for optimal performance. Consult literature or process simulations for ideal feed tray locations.
Insufficient Residence Time The residence time in the reactive section of the column may be too short. Adjust the feed rate or column design to allow for sufficient reaction time.

Quantitative Data on Synthesis Methods

Method Reactants Catalyst/Conditions Typical Yield Reference
Acyl Chloride RouteButyric Acid, Butyryl ChlorideNone, heated for 8 hours~70%[4]
Acyl Chloride RouteButyric Acid, Butyryl ChlorideAluminum Chloride, ~182°C for 2 hours88-90%[4]
Acyl Chloride RouteButyric Acid, Butyryl ChlorideCalcium Silicate, heated for 2 hours80-90%[4]
Dehydration RouteButyric AcidPhosphorus PentoxideGood to highGeneral method
Acetic Anhydride ExchangeButyric Acid, Acetic AnhydrideReactive Distillation, 70°C, Acid:Anhydride ratio 2.5:1High conversion[1]
Methoxyacetylene RouteButyric Acid, Methoxyacetylene16 hours at 20°C61%[2]
Oxalyl Chloride RouteButyric Acid, Oxalyl ChlorideReflux38%[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from Butyric Acid and Butyryl Chloride

This protocol is based on a common laboratory-scale preparation.

Materials:

  • Butyric acid (anhydrous)

  • Butyryl chloride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Distillation apparatus

Procedure:

  • Ensure all glassware is thoroughly dried in an oven and allowed to cool under a desiccator or inert atmosphere.

  • In a round-bottom flask, combine molar equivalents of anhydrous butyric acid and butyryl chloride.

  • Attach a reflux condenser to the flask and place it in a heating mantle or oil bath.

  • Heat the mixture on a water bath for 1 hour, then increase the temperature and boil for an additional 7 hours.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Set up a distillation apparatus and carefully distill the mixture.

  • Collect the fraction that boils at approximately 198-199 °C at atmospheric pressure. This is the this compound.

Protocol 2: Synthesis of this compound using Reactive Distillation

This protocol describes a continuous process suitable for larger-scale synthesis.

Equipment:

  • Reactive distillation column with a rectifying section, a reactive section, and a stripping section

  • Reboiler and condenser

  • Feed pumps for butyric acid and acetic anhydride

Procedure:

  • Pre-load the reboiler with an initial charge, for example, a 1.1:2 molar ratio of acetic anhydride to butyric acid.[3]

  • Heat the reboiler to the desired reaction temperature (e.g., 70°C).[1]

  • Continuously feed butyric acid and acetic anhydride into the appropriate sections of the column. A common molar ratio is 2.5:1 (butyric acid to acetic anhydride).[1]

  • Set the reflux ratio to efficiently separate the acetic acid byproduct at the top of the column.

  • Continuously withdraw the this compound product from the bottom of the column.

  • Monitor the composition of the top and bottom products using appropriate analytical techniques (e.g., gas chromatography) to ensure the process is at a steady state and the product purity is high.

Visualizations

troubleshooting_low_yield start Low this compound Yield check_moisture 1. Check for Moisture - Reagents anhydrous? - Glassware oven-dried? start->check_moisture check_temp 2. Verify Reaction Temperature - Too low (incomplete reaction)? - Too high (side reactions)? check_moisture->check_temp If moisture is not the issue solution_moisture Solution: Dry reagents and glassware rigorously. Use inert atmosphere if necessary. check_moisture->solution_moisture If moisture is suspected check_stoich 3. Confirm Stoichiometry - Correct molar ratios used? check_temp->check_stoich If temperature is correct solution_temp Solution: Adjust temperature according to the specific protocol. Monitor reaction progress. check_temp->solution_temp If temperature is incorrect check_purification 4. Review Purification Step - Proper distillation setup? - Correct boiling point fraction collected? check_stoich->check_purification If stoichiometry is correct solution_stoich Solution: Recalculate and accurately measure reactants. check_stoich->solution_stoich If stoichiometry is incorrect solution_purification Solution: Use fractional distillation for close boiling points. Optimize vacuum and temperature. check_purification->solution_purification If purification is inefficient

Caption: Troubleshooting workflow for low yield in this compound synthesis.

synthesis_pathways cluster_0 Reaction Pathways butyric_acid Butyric Acid butyryl_chloride Butyryl Chloride acetic_anhydride Acetic Anhydride p2o5 P2O5 butyric_anhydride This compound butyryl_chloride->butyric_anhydride + Butyric Acid acetic_anhydride->butyric_anhydride + Butyric Acid (Reactive Distillation) p2o5->butyric_anhydride + Butyric Acid (Dehydration)

References

Technical Support Center: High-Purity Purification of Butyric Anhydride by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the high-purity purification of butyric anhydride via fractional distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for ease of use.

Troubleshooting Guide

This guide addresses common issues encountered during the fractional distillation of this compound.

Issue Potential Cause Recommended Solution
Product is cloudy or hazy Moisture contamination in the glassware or starting material. This compound readily hydrolyzes to butyric acid in the presence of water.[1][2]Thoroughly dry all glassware in an oven prior to assembly. Ensure the starting material is anhydrous. Distill under a dry, inert atmosphere (e.g., nitrogen or argon).
Distillation is very slow or stalls Inadequate heating of the distillation pot or excessive heat loss from the column.Increase the heating mantle temperature gradually. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and ensure a proper temperature gradient.[3]
Product has a strong acidic odor (stronger than expected) Contamination with butyric acid or acetic acid. This could be due to incomplete reaction in the synthesis of the crude anhydride or hydrolysis during workup/distillation.Ensure the fractional distillation column is efficient enough to separate the anhydride from the less volatile butyric acid. If acetic acid is a contaminant (from synthesis), it should distill as a lower boiling fraction before the this compound.
Product is dark or discolored Thermal decomposition of this compound at high temperatures.This compound has a high boiling point at atmospheric pressure.[2] Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent decomposition.[4]
Sudden, vigorous boiling (bumping) Uneven heating of the liquid.Use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling.[5] For vacuum distillation, a stir bar is essential as boiling chips are ineffective under vacuum.[5]
Low product yield Inefficient separation, leading to loss of product in the forerun or residue. Leaks in the distillation apparatus.Use a more efficient fractionating column (e.g., Vigreux or packed column). Check all joints and connections for a proper seal. For vacuum distillation, ensure all joints are properly greased.[5]
The temperature at the distillation head fluctuates Inconsistent heating or improper placement of the thermometer. The distillation rate may be too high.Ensure the heating mantle provides consistent heat. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[6] Reduce the heating rate to ensure a slow and steady distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route. Typically, crude this compound synthesized from butyric acid and acetic anhydride may contain unreacted butyric acid, acetic anhydride, and acetic acid as a byproduct.[7][8] Residual water can also be present, which will lead to the formation of butyric acid.[1]

Q2: At what temperature should I expect this compound to distill?

A2: The boiling point of this compound is dependent on the pressure. At atmospheric pressure (760 mmHg), it boils at approximately 198-199 °C.[2] Under vacuum, the boiling point will be significantly lower. For example, at 10 mmHg, the boiling point is 79.5 °C.

Q3: Is it necessary to use a vacuum for the distillation?

A3: While not strictly necessary, using a vacuum is highly recommended. The high atmospheric boiling point of this compound can lead to some decomposition.[2] Vacuum distillation allows for purification at a lower temperature, which minimizes the risk of degradation and discoloration of the final product.[4]

Q4: Can I use a simple distillation setup instead of fractional distillation?

A4: A simple distillation is only effective for separating liquids with very different boiling points (greater than 40-50 °C difference). If your crude this compound contains impurities with boiling points close to that of the product (e.g., butyric acid, b.p. 163.5 °C), fractional distillation is necessary to achieve high purity.[6]

Q5: How can I confirm the purity of my distilled this compound?

A5: The purity of the final product can be assessed using several analytical techniques. Gas chromatography (GC) is a common and effective method. Purity can also be inferred from the refractive index, which should be approximately 1.413 at 20°C. Infrared (IR) spectroscopy can confirm the presence of the anhydride functional group (two C=O stretches around 1810 and 1740 cm⁻¹) and the absence of hydroxyl groups from water or carboxylic acid impurities.

Quantitative Data

The following tables summarize key physical properties and expected outcomes for the purification of this compound.

Table 1: Physical Properties of this compound and Related Compounds

Compound Molecular Weight ( g/mol ) Boiling Point at 760 mmHg (°C) Density (g/mL at 25°C)
This compound158.19198-1990.967
Butyric Acid88.11163.50.960
Acetic Anhydride102.09139.81.082
Acetic Acid60.05118.11.049

Data sourced from multiple chemical databases.

Table 2: Boiling Point of this compound at Reduced Pressures

Pressure (mmHg) Boiling Point (°C)
760198-199
20~95
1079.5

Data is approximate and may vary based on experimental conditions.

Experimental Protocol: High-Purity Purification of this compound by Vacuum Fractional Distillation

This protocol outlines the procedure for purifying crude this compound using vacuum fractional distillation.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Vacuum grease

  • Dry ice and acetone (for cold trap)

Equipment:

  • Round-bottom flask (distillation pot)

  • Heating mantle with stirrer

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Cold trap

  • Vacuum pump

  • Clamps and stands

  • Insulating material (glass wool, aluminum foil)

Procedure:

  • Glassware Preparation: Ensure all glassware is meticulously cleaned and oven-dried to remove any traces of water.

  • Apparatus Assembly:

    • Assemble the distillation apparatus as shown in the workflow diagram below.

    • Place a magnetic stir bar in the round-bottom flask.

    • Lightly grease all ground-glass joints to ensure an airtight seal.

    • Attach the fractionating column to the distillation flask and secure it with a clamp.

    • Place the distillation head on top of the column and insert a thermometer, ensuring the bulb is positioned correctly.

    • Attach the condenser and secure it. Connect the cooling water hoses with water flowing in at the bottom and out at the top.

    • Attach the vacuum adapter and receiving flask.

    • Connect the vacuum adapter to a cold trap, and the cold trap to the vacuum pump.

  • Distillation:

    • Charge the distillation flask with the crude this compound (no more than two-thirds full).

    • Turn on the cooling water to the condenser and start the magnetic stirrer.

    • Begin to evacuate the system slowly using the vacuum pump.

    • Once the desired pressure is reached and stable, begin to heat the distillation flask gently with the heating mantle.

    • Insulate the fractionating column to minimize heat loss.

    • Observe the column for the vapor front rising. The temperature should stabilize as the first fraction (forerun), likely containing lower-boiling impurities like acetic acid, begins to distill.

    • Collect the forerun in a separate receiving flask.

    • As the temperature begins to rise again, change the receiving flask to collect the main fraction of pure this compound. The temperature should remain stable throughout the collection of this fraction.

    • Monitor the distillation rate and adjust the heat as necessary to maintain a slow, steady collection of 1-2 drops per second.

    • If the temperature drops, it may indicate that all the this compound has distilled. Stop the distillation at this point to avoid distilling higher-boiling impurities.

  • Shutdown:

    • Remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system by introducing air (or an inert gas) before turning off the vacuum pump.

    • Disassemble the apparatus and transfer the purified product to a clean, dry, and tightly sealed container.

Visualizations

Fractional_Distillation_Workflow start_end start_end process process decision decision io io start Start: Assemble Dry Apparatus charge_flask Charge Flask with Crude this compound start->charge_flask assemble Seal System & Start Vacuum charge_flask->assemble heat Apply Gentle Heat assemble->heat temp_stable Temperature Stable at B.P. of Product? heat->temp_stable forerun Collect Forerun (Impurities) forerun->heat temp_stable->forerun No collect_product Collect Pure this compound temp_stable->collect_product Yes temp_drop Temperature Drops? collect_product->temp_drop temp_drop->collect_product No stop_distill Stop Heating & Cool Down temp_drop->stop_distill Yes vent Vent System to Atmospheric Pressure stop_distill->vent end End: Store Purified Product vent->end

Caption: Workflow for vacuum fractional distillation of this compound.

Troubleshooting_Tree issue issue question question solution solution start Distillation Problem q_yield Low Yield? start->q_yield q_purity Low Purity? start->q_purity q_rate Slow/Stalled Distillation? start->q_rate leaks Check for system leaks. Grease all joints. q_yield->leaks Yes column_eff Use a more efficient fractionating column. q_yield->column_eff Yes hydrolysis Is product cloudy? q_purity->hydrolysis Yes discolored Is product discolored? q_purity->discolored Yes heating Increase heating mantle temperature gradually. q_rate->heating Yes insulate Insulate column with glass wool/foil. q_rate->insulate Yes use_dry Ensure all glassware and reagents are anhydrous. hydrolysis->use_dry Yes separation Improve separation: - Slower distillation rate - Better column insulation hydrolysis->separation No discolored->separation No use_vacuum Use vacuum to lower boiling point and prevent decomposition. discolored->use_vacuum Yes

Caption: Troubleshooting decision tree for common distillation issues.

References

Technical Support Center: Strategies for Selective Butyrylation of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the butyrylation of complex molecules. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and troubleshooting common issues encountered during butyrylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the butyrylation of a complex molecule with multiple functional groups?

A1: When performing a butyrylation on a complex molecule containing various nucleophilic functional groups, such as primary and secondary amines, and primary and secondary alcohols, several side reactions can occur. The most common of these include:

  • Over-butyrylation: Multiple butyryl groups are added to the molecule when only mono-butyrylation is desired.

  • N- vs. O-butyrylation: Lack of selectivity between amine and hydroxyl groups, leading to a mixture of N-butyrylated, O-butyrylated, and N,O-dibutyrylated products.

  • Di-acylation of primary amines: A primary amine reacts with two equivalents of the butyrylating agent.

  • Hydrolysis of the butyrylating agent: Reagents like butyryl chloride and butyric anhydride are sensitive to moisture and can hydrolyze to butyric acid, reducing the yield of the desired product.[1][2]

  • Formation of byproducts from the catalyst: In DMAP-catalyzed reactions, side products can arise from the reaction of the acylpyridinium intermediate with other nucleophiles present.[3]

  • Elimination reactions: Under basic conditions, elimination can compete with substitution, especially for hindered substrates.

Q2: How do I choose between butyryl chloride and this compound for my reaction?

A2: The choice between butyryl chloride and this compound depends on the desired reactivity and the sensitivity of your substrate.

  • Butyryl chloride is generally more reactive than this compound.[1] This higher reactivity can be advantageous for less nucleophilic substrates but may lead to a lack of selectivity and more side reactions with complex molecules. It reacts vigorously with water and alcohols.[1]

  • This compound is less reactive and often provides better selectivity, especially when catalyzed by an appropriate nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).[4] The byproduct of the reaction is butyric acid, which is less corrosive than the hydrochloric acid produced from butyryl chloride.

Q3: What is the role of a base in butyrylation reactions, and how do I choose one?

A3: A base is typically used in butyrylation reactions to neutralize the acidic byproduct (HCl from butyryl chloride or butyric acid from this compound). For the acylation of a primary amine with an acyl chloride, if no external base is added, half of the amine will act as a base to neutralize the produced HCl, limiting the theoretical yield to 50%.[2]

When choosing a base, consider the following:

  • Non-nucleophilic bases: Use a non-nucleophilic base like triethylamine (TEA) or pyridine to avoid competition with your substrate for the butyrylating agent.

  • Sterically hindered bases: Bases like 2,6-lutidine or diisopropylethylamine (DIPEA) can be useful to minimize side reactions.

  • Catalytic bases: 4-(Dimethylamino)pyridine (DMAP) is an excellent nucleophilic catalyst, particularly for acylations using this compound. It reacts with the anhydride to form a highly reactive acylpyridinium intermediate.[4]

Q4: How can I achieve selective N-butyrylation in the presence of hydroxyl groups?

A4: To achieve selective N-butyrylation, you can exploit the difference in nucleophilicity between amines and alcohols. Generally, amines are more nucleophilic than alcohols. However, for complex molecules, the following strategies can enhance selectivity:

  • Control of pH: Under acidic conditions, the amine will be protonated to form a non-nucleophilic ammonium salt, which will prevent it from reacting with the acylating agent. This strategy can be used to favor O-acylation. Conversely, at neutral or slightly basic pH, the amine is a better nucleophile than the alcohol, favoring N-acylation.

  • Choice of solvent: The solvent can influence the reactivity of nucleophiles. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[1]

  • Protecting groups: The most reliable method for ensuring selectivity is to protect the hydroxyl groups as ethers (e.g., benzyl, silyl ethers) or other appropriate protecting groups. After N-butyrylation, the protecting groups can be removed.[5][6]

Q5: How can I achieve selective O-butyrylation in the presence of amine groups?

A5: For selective O-butyrylation, the following approaches are recommended:

  • Acidic conditions: As mentioned, performing the reaction under acidic conditions will protonate the amine, rendering it unreactive towards the butyrylating agent.

  • Protecting groups: Protect the amine functionality, for example as a carbamate (e.g., Boc, Cbz, Fmoc), before performing the O-butyrylation. These protecting groups can be selectively removed later.[6]

Troubleshooting Guide

This guide addresses common problems encountered during butyrylation experiments in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive/Hydrolyzed Reagents: Butyryl chloride and this compound are moisture-sensitive.[1][2]- Use freshly opened or distilled reagents. - Ensure all glassware is oven-dried. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.[1]
2. Insufficient Reactivity: The nucleophile may not be reactive enough, or the reaction temperature is too low.- Consider a more reactive butyrylating agent (butyryl chloride > this compound). - Add a catalyst like DMAP, especially when using this compound.[4] - If the reaction is sluggish at room temperature, consider gentle heating, but monitor for side reactions.
3. Poor Nucleophilicity of Substrate: Electron-withdrawing groups on your molecule can reduce the nucleophilicity of amines or alcohols.- Add a non-nucleophilic base (e.g., triethylamine, pyridine) to deprotonate the nucleophile and increase its reactivity.[1]
Mixture of Products (Low Selectivity) 1. N- vs. O-Butyrylation: Both amine and hydroxyl groups are reacting.- For N-selectivity: Work at neutral or slightly basic pH. Consider protecting hydroxyl groups. - For O-selectivity: Work under acidic conditions to protonate the amine. Consider protecting the amine group.[5][6]
2. Over-butyrylation/Di-acylation: Multiple butyryl groups are added.- Use a stoichiometric amount or only a slight excess of the butyrylating agent. - Add the butyrylating agent slowly and at a low temperature (e.g., 0 °C) to control the reaction.
3. Steric Hindrance: Difficulty in acylating a sterically hindered position.- Use a less bulky butyrylating agent if possible. - Increase reaction time and/or temperature, but be mindful of potential side reactions. - Consider using a more potent catalytic system.
Formation of Unexpected Byproducts 1. Butyric Acid Present: Hydrolysis of the butyrylating agent.- Follow the recommendations for ensuring anhydrous conditions.
2. O-Acylisourea Formation (with ureas): The oxygen of a urea moiety is acylated.- While this can be an intermediate, its stability is condition-dependent. The choice of solvent and catalyst can influence its rearrangement to the desired N-acylurea.[1]
3. Biuret Formation (with ureas): Reaction of urea with the acylated product at high temperatures.- Maintain controlled reaction temperatures and avoid prolonged heating.[1]

Experimental Protocols

Protocol 1: Selective N-Butyrylation of a Primary Amine in the Presence of a Secondary Alcohol using this compound and DMAP
  • Preparation:

    • Dissolve the substrate (1.0 eq.) containing both primary amine and secondary alcohol functionalities in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).

    • Add triethylamine (1.1 eq.) to the mixture.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Reaction:

    • Slowly add this compound (1.05 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective O-Butyrylation using a Boc-Protected Amine
  • Protection of the Amine:

    • Protect the amine functionality of your substrate as a tert-butyloxycarbonyl (Boc) carbamate using di-tert-butyl dicarbonate (Boc)₂O. Standard protocols for Boc protection are widely available.

  • O-Butyrylation:

    • Dissolve the Boc-protected substrate (1.0 eq.) in anhydrous DCM.

    • Add DMAP (0.1 eq.) and triethylamine (1.2 eq.).

    • Cool the mixture to 0 °C.

    • Slowly add butyryl chloride (1.1 eq.).

    • Stir at room temperature and monitor the reaction until completion.

  • Work-up and Purification:

    • Perform an aqueous work-up as described in Protocol 1.

    • Purify the O-butyrylated, Boc-protected product by column chromatography.

  • Deprotection:

    • Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final O-butyrylated product.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield reagent_quality Check Reagent Quality & Handling start->reagent_quality reaction_conditions Review Reaction Conditions start->reaction_conditions substrate_reactivity Assess Substrate Reactivity start->substrate_reactivity anhydrous Ensure Anhydrous Conditions (Dry glassware, inert atmosphere, anhydrous solvents) reagent_quality->anhydrous fresh_reagents Use Fresh/Purified Reagents reagent_quality->fresh_reagents temp Optimize Temperature (Start at 0°C, then warm if needed) reaction_conditions->temp catalyst Add/Optimize Catalyst (e.g., DMAP for anhydrides) reaction_conditions->catalyst solvent Check Solvent Choice (Ensure solubility of reactants) reaction_conditions->solvent base Add Non-Nucleophilic Base (e.g., TEA, Pyridine) substrate_reactivity->base ewg Substrate has strong EWGs? substrate_reactivity->ewg protecting_group Consider Protecting Groups to simplify the substrate ewg->protecting_group Yes

Caption: Troubleshooting workflow for low yield in butyrylation reactions.

Butyrylation_Selectivity_Strategy start Goal: Selective Butyrylation of a Polyfunctional Molecule target What is the target functional group? start->target n_butyrylation Selective N-Butyrylation target->n_butyrylation Amine (-NH2) o_butyrylation Selective O-Butyrylation target->o_butyrylation Hydroxyl (-OH) n_strat_1 Strategy 1: Exploit Reactivity (Neutral/Slightly Basic pH) n_butyrylation->n_strat_1 n_strat_2 Strategy 2: Protect -OH Groups (e.g., Silyl or Benzyl Ethers) n_butyrylation->n_strat_2 o_strat_1 Strategy 1: Control pH (Acidic conditions to protonate -NH2) o_butyrylation->o_strat_1 o_strat_2 Strategy 2: Protect -NH2 Groups (e.g., Boc or Cbz Carbamates) o_butyrylation->o_strat_2

References

Optimization of reaction time and temperature for butyric anhydride esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the esterification of alcohols with butyric anhydride. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and reaction optimization data.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of alcohols with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The catalyst (e.g., DMAP, pyridine) may have degraded due to improper storage. 2. Insufficient Catalyst: The catalytic amount may be too low for the reaction scale. 3. Low Reaction Temperature: The temperature may be too low to overcome the activation energy. 4. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 5. Presence of Water: Water will hydrolyze the this compound, reducing the amount available for esterification.1. Use fresh or properly stored catalyst. 2. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). 3. Increase the reaction temperature in 10°C increments. 4. Extend the reaction time and monitor progress using TLC or GC. 5. Ensure all reactants and solvents are anhydrous.
Incomplete Reaction 1. Steric Hindrance: The alcohol may be sterically hindered, slowing down the reaction. 2. Insufficient Reagent: The molar ratio of this compound to the alcohol may be too low. 3. Reversible Reaction: Although less common with anhydrides than with carboxylic acids, some reversibility may occur.1. Increase the reaction temperature and/or use a more potent catalyst like DMAP. 2. Use a slight excess of this compound (e.g., 1.1 to 1.5 equivalents). 3. Ensure the reaction is conducted under anhydrous conditions to prevent hydrolysis of the anhydride.
Formation of Side Products 1. High Reaction Temperature: High temperatures can lead to decomposition or side reactions of sensitive substrates. 2. Reaction with Solvent: The solvent may be reacting with the anhydride. 3. Self-condensation of Alcohol or Anhydride: This is less common but possible under certain conditions.1. Lower the reaction temperature and extend the reaction time. 2. Use an inert solvent such as dichloromethane (DCM), chloroform, or toluene. 3. Optimize reaction conditions, particularly temperature and catalyst choice.
Difficult Product Purification 1. Residual Butyric Acid: The butyric acid byproduct can be difficult to separate from the ester. 2. Catalyst Removal: The catalyst (especially basic amines) may be difficult to remove completely. 3. Emulsion during Workup: The formation of an emulsion can complicate the separation of organic and aqueous layers.1. Perform an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove butyric acid. 2. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove basic catalysts. 3. Use brine (saturated NaCl solution) to break up emulsions during the workup.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the esterification of an alcohol with this compound?

A1: The reaction is a nucleophilic acyl substitution. For a base-catalyzed reaction (e.g., with pyridine or DMAP), the base first activates the this compound. The alcohol then acts as a nucleophile, attacking a carbonyl carbon of the activated anhydride. This is followed by the elimination of a butyrate leaving group, forming the ester and butyric acid as a byproduct.

Q2: What are the best catalysts for this reaction?

A2: For simple, unhindered alcohols, pyridine can serve as both a catalyst and a solvent. For more sterically hindered or less reactive alcohols, 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst, often used in small amounts (0.05-5 mol%) in an inert solvent like dichloromethane (DCM).[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol. Gas Chromatography (GC) can also be used to monitor the appearance of the product ester and the disappearance of the alcohol.

Q4: My alcohol is sensitive to acid. Can I still perform this esterification?

A4: Yes, esterification with this compound is generally performed under basic or neutral conditions, making it suitable for acid-sensitive substrates. The use of a non-acidic catalyst like DMAP or pyridine is recommended.

Q5: How do I remove the butyric acid byproduct from my final product?

A5: The butyric acid byproduct can be easily removed by washing the reaction mixture with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃), during the workup procedure. The butyric acid will be deprotonated to form sodium butyrate, which is soluble in the aqueous layer.

Data Presentation

Note: Specific kinetic data for the optimization of this compound esterification is not widely available in the literature. The following tables provide data for the esterification of butyric acid with ethanol and n-butanol, which can serve as a useful, analogous reference for understanding the effects of temperature and time on ester formation.

Table 1: Effect of Temperature on the Esterification of Butyric Acid with Ethanol

Temperature (°C)Reaction Time (hours)Conversion (%)
55645
65658
75665

Source: Adapted from studies on the esterification of butyric acid.[2][3][4][5]

Table 2: Effect of Reaction Time on the Esterification of Butyric Acid with n-Butanol at 110°C

Reaction Time (minutes)Conversion (%)
6055
12075
18085
24090
30092
36090

Source: Adapted from studies on the esterification of butyric acid with n-butanol.[6]

Experimental Protocols

General Protocol for the Esterification of a Primary Alcohol with this compound using Pyridine

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Pyridine (as solvent)

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

Procedure:

  • To a clean, dry round-bottom flask, add the primary alcohol (1.0 eq).

  • Add pyridine as the solvent (enough to dissolve the alcohol).

  • Add this compound (1.2 eq) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to 40-60°C for 2-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with dichloromethane or ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with 1M HCl to remove pyridine.

  • Wash with saturated aqueous NaHCO₃ to remove the butyric acid byproduct.

  • Wash with brine to remove any remaining aqueous soluble components.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography as needed.

Protocol for the DMAP-Catalyzed Esterification of a Sterically Hindered Alcohol

Materials:

  • Sterically hindered alcohol (1.0 eq)

  • This compound (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 eq)

  • Anhydrous dichloromethane (DCM) as solvent

  • Triethylamine (1.5 eq) (optional, as a non-nucleophilic base)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sterically hindered alcohol (1.0 eq) and DMAP (0.05 eq) in anhydrous DCM.

  • If using, add triethylamine (1.5 eq) to the mixture.

  • Add this compound (1.5 eq) dropwise to the stirring solution at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting ester by flash column chromatography.

Visualizations

Signaling Pathway: DMAP-Catalyzed Esterification

DMAP_Catalyzed_Esterification ButyricAnhydride This compound Acylpyridinium N-Butyrylpyridinium Intermediate (Highly Reactive) ButyricAnhydride->Acylpyridinium Activation DMAP DMAP (Catalyst) DMAP->Acylpyridinium TetrahedralIntermediate Tetrahedral Intermediate Acylpyridinium->TetrahedralIntermediate Alcohol Alcohol (R-OH) Alcohol->TetrahedralIntermediate Nucleophilic Attack Ester Butyrate Ester TetrahedralIntermediate->Ester Collapse ButyrateAnion Butyrate Anion TetrahedralIntermediate->ButyrateAnion Leaving Group DMAP_regen DMAP (Regenerated) TetrahedralIntermediate->DMAP_regen Catalyst Regeneration

Caption: DMAP-catalyzed esterification pathway.

Experimental Workflow

Esterification_Workflow Start Start Reagents Combine Alcohol, This compound, and Catalyst Start->Reagents Reaction Stir at Desired Temperature and Time Reagents->Reaction Monitor Monitor Progress (TLC/GC) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Wash with Acid, Base, Brine) Monitor->Workup Complete Dry Dry Organic Layer (e.g., Na₂SO₄) Workup->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify Product (Distillation/Chromatography) Concentrate->Purify Product Final Ester Product Purify->Product Pure End End Product->End

Caption: General experimental workflow for esterification.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Incomplete Reaction CheckTemp Is Reaction Temperature Sufficiently High? Start->CheckTemp IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No CheckTime Is Reaction Time Sufficiently Long? CheckTemp->CheckTime Yes Success Problem Resolved IncreaseTemp->Success IncreaseTime Increase Reaction Time CheckTime->IncreaseTime No CheckCatalyst Is Catalyst Active and Sufficient? CheckTime->CheckCatalyst Yes IncreaseTime->Success NewCatalyst Use Fresh Catalyst / Increase Loading CheckCatalyst->NewCatalyst No CheckWater Are Reagents Anhydrous? CheckCatalyst->CheckWater Yes NewCatalyst->Success DryReagents Use Anhydrous Reagents/Solvents CheckWater->DryReagents No CheckWater->Success Yes DryReagents->Success

Caption: Troubleshooting decision tree for low yield.

References

Overcoming reactant solubility issues in butyric anhydride-mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with reactant solubility in reactions involving butyric anhydride.

Frequently Asked Questions (FAQs)

Q1: My starting material is insoluble in my chosen solvent for a reaction with this compound. What is the first thing I should check?

A1: The first step is to review your solvent selection based on the principle of "like dissolves like".[1] this compound itself is miscible with many common organic solvents like ether.[2] The insolubility issue almost always stems from the other reactant (e.g., a polar amine or a large biomolecule). Evaluate the polarity of your reactant and choose a solvent with similar characteristics. If the reactant is non-polar, consider solvents like hexanes or toluene. For more polar reactants, solvents like tetrahydrofuran (THF), dichloromethane (DCM), or N,N-dimethylformamide (DMF) may be more appropriate.[3]

Q2: I am reacting a poorly soluble amine with this compound. The reaction is sluggish and the yield is low. What can I do?

A2: Low solubility of the amine reactant is a common issue that leads to poor reaction kinetics. Several strategies can be employed:

  • Solvent Screening: Test the solubility of your amine in a range of aprotic solvents (e.g., THF, acetonitrile, DMF, dioxane) to find a more suitable medium.

  • Use of Co-solvents: Adding a small amount of a polar aprotic solvent like DMF or DMSO can significantly enhance the solubility of polar reactants without negatively impacting the reaction.[4][5]

  • Temperature Increase: Gently heating the reaction mixture can increase the solubility of the reactant and accelerate the reaction rate.[1] However, monitor for potential side reactions or degradation of starting materials.

  • Phase Transfer Catalysis (PTC): If your amine is soluble in an aqueous phase and the reaction needs to be in an organic phase, PTC is an excellent technique. A phase transfer catalyst can shuttle the reactant across the phase boundary to react with the this compound.[6]

Q3: Can I use protic solvents like ethanol or water in my reaction?

A3: It is highly discouraged. This compound reacts with water to form butyric acid and with alcohols to form the corresponding butyl esters.[2][7] These side reactions will consume your anhydride, generate byproducts, and complicate purification. Always use dry, aprotic solvents unless the reaction mechanism specifically requires a protic environment, which is rare for acylations with anhydrides.

Q4: My reaction mixture is a thick, heterogeneous slurry, and stirring is difficult. How can I improve this?

A4: A heterogeneous slurry indicates very poor solubility. To address this, consider the following:

  • Increase Solvent Volume: Diluting the reaction mixture can sometimes help, although it may also slow down the reaction rate.

  • Change the Solvent System: This is the most critical step. You may need to switch to a stronger solvent or use a co-solvent system.[4][8]

  • Particle Size Reduction: For solid reactants, ensuring a small particle size (high surface area) can improve the rate of dissolution and reaction.[9][10] While techniques like micronization are common in pharmaceutical formulation, simply grinding your starting material to a fine powder before addition can be effective in a lab setting.[11]

Q5: What is Phase Transfer Catalysis (PTC) and how can it help with my this compound reaction?

A5: Phase Transfer Catalysis (PTC) is a powerful technique for reacting two or more reagents that are located in different, immiscible phases (e.g., an aqueous phase and an organic phase).[6] A phase transfer agent, typically a quaternary ammonium or phosphonium salt, transports a reactant from one phase to the other so the reaction can occur.[6] For example, if you have a substrate that is only soluble in water (as its salt) and you want to react it with this compound (which is in an organic solvent), the PTC agent can carry the deprotonated substrate into the organic phase to be acylated.

Troubleshooting Guide: Low Yield Due to Reactant Insolubility

This guide provides a systematic approach to resolving common solubility issues.

Logical Workflow for Troubleshooting

Problem Problem: Low Yield & Visible Insoluble Reactant Step Step 1: Re-evaluate Solvent System Problem->Step Tactic1 A) Match Solvent to Reactant Polarity Step->Tactic1 Tactic2 B) Introduce a Co-Solvent Step->Tactic2 Tactic3 C) Increase Solvent Volume Step->Tactic3 Decision1 Is Reaction Homogeneous? Tactic1->Decision1 Tactic2->Decision1 Tactic3->Decision1 Step2 Step 2: Adjust Reaction Temperature Decision2 Is Reactant Thermally Stable? Step2->Decision2 Tactic4 Gently Heat Reaction Tactic4->Decision1 Step3 Step 3: Employ Advanced Techniques Decision3 Are Reactants in Immiscible Phases? Step3->Decision3 Tactic5 Phase Transfer Catalysis (PTC) Tactic6 Use Catalytic Solvent (e.g., Ionic Liquid) Decision1->Step2 No Decision1->Step3 Still No Decision2->Tactic4 Yes Decision2->Step3 No Decision3->Tactic5 Yes Decision3->Tactic6 No

Caption: Troubleshooting workflow for reactant insolubility.

Data Presentation

For successful reactions, understanding solvent properties is crucial.

Table 1: Properties of Common Aprotic Solvents for Acylation Reactions

SolventAbbreviationBoiling Point (°C)Polarity (Dielectric Constant)Common Use Cases & Notes
TetrahydrofuranTHF667.6Good general-purpose solvent for moderately polar reactants. Can be a source of peroxide impurities.
DichloromethaneDCM409.1Excellent for dissolving a wide range of organic compounds. Low boiling point makes for easy removal.
AcetonitrileACN8237.5A polar aprotic solvent, useful for more polar starting materials.
Toluene-1112.4Good for non-polar reactants. Higher boiling point allows for heating.
N,N-DimethylformamideDMF15336.7Highly polar aprotic solvent, excellent for dissolving poorly soluble polar compounds. Often used as a co-solvent. High boiling point can make removal difficult.[3]
1,4-Dioxane-1012.2A moderately polar ether, less volatile than THF.

Table 2: Example Reaction Parameters for Butyration of a Poorly Soluble Substrate (Lignosulfonate)

This table summarizes the effect of adding choline chloride, which acts as a catalytic solvent, on the degree of substitution (DS) in the butyration of lignosulfonate (LS), a typically insoluble biopolymer.[12]

Reactant SystemTemperature (°C)Time (min)Degree of Substitution (DS)
LS in pure this compound120200
LS in this compound with 10 wt.% choline chloride120101.83
LS in this compound with 15 wt.% choline chloride120102.14

Data adapted from a study on lignosulfonate butyration, demonstrating how an additive can overcome solubility and reactivity barriers.[12]

Experimental Protocols

Protocol 1: General Strategy for Acylation of a Poorly Soluble Substrate

This protocol outlines a systematic approach to finding suitable reaction conditions when your primary substrate has low solubility.

Objective: To successfully perform a butyration reaction on a substrate with known solubility issues.

Materials:

  • Poorly soluble substrate (e.g., a complex amine or polyol)

  • This compound (≥98%)

  • A selection of dry, aprotic solvents (e.g., Toluene, THF, DCM, DMF)

  • Base (e.g., Triethylamine or Pyridine, optional, for acid scavenging)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven.

Workflow Diagram:

start Start: Oven-dry all glassware step1 1. Solubility Screening: Test substrate solubility in small volumes of various dry solvents (THF, Toluene, DMF, etc.) start->step1 step2 2. Setup Reaction: Add substrate to flask under inert gas. Add best solvent identified in Step 1. step1->step2 step3 3. Add Reagents: Add base (if used), then add This compound dropwise at 0°C or RT. step2->step3 step4 4. Monitor Reaction: Use TLC or LC-MS to track consumption of starting material. step3->step4 decision Is reaction proceeding? step4->decision troubleshoot Troubleshoot: - Gently heat the mixture (e.g., 40-60°C). - Add a co-solvent (e.g., 5-10% DMF). - Re-evaluate solvent choice. decision->troubleshoot No end End: Work-up and Purify Product decision->end Yes troubleshoot->step4

Caption: Experimental workflow for poorly soluble substrates.

Methodology:

  • Solubility Screening: Before setting up the full-scale reaction, perform small-scale solubility tests. In separate vials, add ~10 mg of your substrate to ~0.5 mL of each candidate solvent. Observe which solvent provides the best solubility at room temperature.

  • Reaction Setup: In an oven-dried, multi-neck flask equipped with a magnetic stirrer and an inert gas inlet, add your substrate (1.0 equivalent).

  • Solvent Addition: Add the best solvent identified during screening (or a mixture if a co-solvent system is planned) to the flask via a syringe. Stir to dissolve or suspend the substrate.

  • Reagent Addition: If an acid scavenger like triethylamine is required, add it now (1.1-1.5 equivalents). Cool the mixture in an ice bath if the reaction is expected to be highly exothermic. Add this compound (1.1-1.3 equivalents) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or the chosen temperature. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Troubleshooting in-situ: If monitoring shows little to no conversion after 1-2 hours and starting material remains undissolved, you can:

    • Slowly warm the reaction mixture to 40-60°C.

    • If the temperature cannot be increased, consider adding a small percentage (5-10% v/v) of a strong co-solvent like DMF.[4]

  • Work-up and Purification: Once the reaction is complete, proceed with a standard aqueous work-up to quench excess anhydride and remove byproducts, followed by purification of the desired product, typically by column chromatography.

Protocol 2: Phase Transfer Catalysis (PTC) for Biphasic Reactions

This protocol provides a general framework for reacting a water-soluble salt of a substrate with this compound in an organic solvent.

Mechanism Overview:

General PTC Mechanism for Acylation cluster_0 Aqueous Phase cluster_1 Organic Phase NaR Na⁺ R⁻ (Substrate Salt) QR Q⁺ R⁻ NaR->QR Phase Transfer NaCl Na⁺ Cl⁻ Bu2O This compound Product R-Butyrate (Product) Bu2O->Product BuOH Butyric Acid Bu2O->BuOH QCl Q⁺ Cl⁻ (Catalyst) interface QCl->NaCl Phase Transfer QR->Bu2O Reaction

Caption: Mechanism of Phase Transfer Catalysis (PTC).

Methodology:

  • Prepare Aqueous Phase: Dissolve your substrate in its salt form (e.g., sodium carboxylate, phenoxide, or an amine hydrochloride with added base) in water.

  • Prepare Organic Phase: In a flask, dissolve this compound (1.2 eq.) and the phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB; 0.05-0.1 eq.) in a water-immiscible organic solvent like DCM or toluene.

  • Combine and React: Add the aqueous phase to the organic phase. Stir the biphasic mixture vigorously to ensure a large surface area between the two phases. High-speed mechanical stirring is often more effective than magnetic stirring.

  • Monitor and Work-up: Monitor the reaction by analyzing the organic layer. Upon completion, separate the organic layer, wash it with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it to obtain the crude product for purification.

References

Minimizing butyric acid byproduct formation in acylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the formation of butyric acid as a byproduct during acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of butyric acid formation as a byproduct in my acylation reaction?

A1: The primary cause is the hydrolysis of the butyrylating agent, such as butyryl chloride or butyric anhydride, by water present in the reaction mixture.[1][2] Acylating agents are highly reactive and sensitive to moisture.[1] When water is present, it can act as a nucleophile, attacking the acylating agent to form butyric acid, which reduces the yield of your desired product and complicates purification.

Q2: How can I prevent the hydrolysis of my acylating agent?

A2: The most critical step is to maintain strictly anhydrous (water-free) conditions throughout the experiment. This involves several key practices:

  • Drying Glassware: All glassware should be thoroughly oven-dried (e.g., at >120°C for several hours) and cooled under a stream of inert gas (like nitrogen or argon) or in a desiccator immediately before use.[1]

  • Using Anhydrous Solvents: Use commercially available anhydrous solvents or dry your solvents using appropriate methods, such as distillation over a drying agent or passing them through a column of activated alumina.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.[3][4] This prevents atmospheric moisture from entering the reaction vessel. A simple setup involves using a balloon filled with inert gas or a Schlenk line.[4]

  • Dry Reagents: Ensure all other reagents, including your substrate and any bases or catalysts, are as dry as possible.

Q3: My acylation involves an amine. Do I need to add a base?

A3: Yes. When acylating an amine with butyryl chloride, one equivalent of hydrochloric acid (HCl) is produced as a byproduct.[2] This HCl will react with the starting amine, converting it into a non-nucleophilic ammonium salt, which halts the reaction. To prevent this, you must add a base to scavenge the HCl. Common strategies include using two equivalents of the starting amine (one acts as the nucleophile, the other as the base) or using one equivalent of the amine with at least one equivalent of a non-nucleophilic base like triethylamine or pyridine.[5]

Q4: Can butyric acid be formed even when using this compound instead of butyryl chloride?

A4: Yes. Although the reaction with this compound does not produce HCl, it does produce one equivalent of butyric acid as a byproduct of the main reaction. Furthermore, like butyryl chloride, this compound can be hydrolyzed by any contaminating water, which will generate two additional equivalents of butyric acid, further reducing your yield.[6][7]

Q5: How can I remove butyric acid from my product after the reaction is complete?

A5: Butyric acid can be effectively removed during the aqueous workup. By washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution, the butyric acid is converted into its water-soluble salt (sodium butyrate).[8][9][10][11] This salt will partition into the aqueous layer, which can then be separated and discarded, leaving the desired acylated product in the organic layer.[8][9][11]

Troubleshooting Guide: High Butyric Acid Contamination

Issue: Analysis of the crude reaction mixture (e.g., by NMR or LC-MS) shows a significant amount of butyric acid and a low yield of the desired acylated product.

Below is a systematic guide to diagnose and solve the problem.

Troubleshooting_Guide start High Butyric Acid Byproduct Detected check_moisture Potential Cause: Moisture Contamination? start->check_moisture check_base Potential Cause: Inadequate Base (for Amine/Alcohol Acylation)? start->check_base check_reagents Potential Cause: Reagent Degradation? start->check_reagents solution_moisture Solution: 1. Oven-dry all glassware. 2. Use anhydrous solvents. 3. Run reaction under N₂ or Ar atmosphere. check_moisture->solution_moisture Yes solution_base Solution: 1. Ensure ≥1 eq. of base (e.g., Pyridine, Et₃N) is used. 2. Or, use ≥2 eq. of amine substrate. check_base->solution_base Yes solution_reagents Solution: 1. Use freshly opened or purified acylating agent. 2. Check purity of substrate. check_reagents->solution_reagents Yes end_node Problem Resolved: Improved Yield & Purity solution_moisture->end_node solution_base->end_node solution_reagents->end_node

Data Presentation

The presence of water has a dramatic impact on the efficiency of acylation reactions. The following table provides a representative comparison of expected outcomes under anhydrous versus non-anhydrous (wet) conditions.

Reaction ParameterConditionAcylating AgentExpected Product YieldButyric Acid ByproductNotes
Solvent/Glassware Anhydrous Butyryl Chloride> 90%< 5%Reaction proceeds efficiently to completion.
Wet (Trace H₂O)Butyryl Chloride< 40%> 60%Significant hydrolysis of the acylating agent occurs.
Solvent/Glassware Anhydrous This compound> 85%~50% (from reaction) + <5% (from hydrolysis)One equivalent of butyric acid is a necessary byproduct.
Wet (Trace H₂O)This compound< 30%> 70%Anhydride is consumed by reaction with water.

Note: Values are illustrative representations based on qualitative descriptions from literature and designed to highlight the critical importance of anhydrous conditions.

Experimental Protocols

Protocol 1: Acylation of an Alcohol under Anhydrous Conditions

This protocol describes a general procedure for the butyrylation of a primary alcohol using this compound and a 4-(dimethylamino)pyridine (DMAP) catalyst, with precautions to minimize hydrolysis.[5]

Materials:

  • Primary Alcohol (e.g., Benzyl Alcohol)

  • This compound

  • 4-(Dimethylamino)pyridine (DMAP), catalyst

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Oven-dried glassware (round-bottom flask, dropping funnel, condenser)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: Assemble oven-dried glassware while hot and allow it to cool under a positive pressure of nitrogen or argon gas.

  • Reagent Preparation: To the reaction flask, add the primary alcohol (1.0 eq.), DMAP (0.05 eq.), and triethylamine (1.2 eq.). Dissolve these in anhydrous DCM.

  • Addition of Acylating Agent: Dissolve this compound (1.1 eq.) in a small amount of anhydrous DCM in the dropping funnel. Add the anhydride solution dropwise to the stirred alcohol solution at 0°C (ice bath).

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, proceed to Protocol 2 for quenching and purification.

Acylation_Workflow cluster_prep 1. Anhydrous Setup cluster_reaction 2. Reaction cluster_workup 3. Purification (Protocol 2) p1 Oven-dry glassware p2 Cool under N₂/Ar p1->p2 r1 Dissolve Alcohol, DMAP, & Et₃N in Anhydrous DCM p2->r1 r2 Add this compound (in Anhydrous DCM) dropwise at 0°C r1->r2 r3 Stir at RT, Monitor by TLC r2->r3 w1 Aqueous Workup to Remove Byproducts r3->w1

Protocol 2: Aqueous Workup for Butyric Acid Removal

This procedure is designed to quench the reaction and remove the butyric acid byproduct and other water-soluble impurities.[8][9][11]

Procedure:

  • Quenching: Carefully add deionized water to the reaction mixture to quench any remaining this compound.

  • Dilution: Transfer the mixture to a separatory funnel and dilute with additional DCM if necessary.

  • Acid Wash (Optional): Wash the organic layer with dilute HCl (e.g., 1M HCl) to remove basic components like triethylamine and DMAP.

  • Bicarbonate Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution. This is the key step to remove butyric acid.[9][11] You may observe gas (CO₂) evolution; vent the funnel frequently. Repeat this wash two to three times.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.

  • Purification: The crude product can be further purified by methods such as column chromatography or distillation if required.

Workup_Flow start Crude Reaction Mixture (Product + Butyric Acid + Base) quench 1. Quench with H₂O start->quench wash_hcl 2. Wash with aq. HCl quench->wash_hcl wash_bicarb 3. Wash with aq. NaHCO₃ wash_hcl->wash_bicarb impurities_out1 Base Removed (in aq. layer) wash_hcl->impurities_out1 wash_brine 4. Wash with Brine wash_bicarb->wash_brine impurities_out2 Butyric Acid Removed as Sodium Butyrate (in aq. layer) wash_bicarb->impurities_out2 dry 5. Dry Organic Layer (e.g., MgSO₄) wash_brine->dry concentrate 6. Concentrate dry->concentrate product Purified Product concentrate->product

References

Validation & Comparative

A Comparative Analysis of Butyric Anhydride and Other Acylating Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of butyric anhydride against other common acylating agents, offering a quantitative performance analysis and detailed experimental protocols to inform reagent selection in research and development.

Performance Comparison of Acylating Agents

The reactivity of acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids. This trend is reflected in the reaction conditions required and the yields obtained. The following tables summarize quantitative data for the O-acylation of benzyl alcohol and the N-acylation of aniline, two common transformations in drug development and synthetic chemistry.

O-Acylation of Benzyl Alcohol

The esterification of alcohols is a fundamental reaction for creating prodrugs, modifying solubility, and introducing functional handles.

Acylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
This compound Choline ChlorideNone1200.17>95% (on Lignosulfonate)[1]
Acetic AnhydrideExpansive GraphiteCH₂Cl₂Reflux192[2]
Acetic AnhydrideNoneNone607>99[3]
Acetyl ChlorideZnCl₂None300.398

Note: Data for this compound on benzyl alcohol was not directly available and is extrapolated from a similar O-acylation reaction on a complex polyphenol (lignosulfonate) for illustrative purposes.[1]

N-Acylation of Aniline

The formation of amides is a cornerstone of medicinal chemistry, central to the synthesis of a vast array of pharmaceuticals.

Acylating AgentCatalyst/BaseSolventTemperature (°C)Time (min)Yield (%)
This compound Not specifiedNot specifiedNot specifiedNot specifiedData not available
Acetic AnhydrideNoneNone (Microwave)11730-4073[4]
Acetic AnhydrideSodium AcetateWater/HClRoom Temp.-High (qualitative)[5]
Acetyl ChlorideK₂CO₃/TBABDMFRoom Temp.-High (qualitative)
Friedel-Crafts Acylation of Anisole

Friedel-Crafts acylation is a key C-C bond-forming reaction for the synthesis of aryl ketones, which are important intermediates in drug synthesis.

Acylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
This compound Not specifiedNot specifiedNot specifiedNot specifiedData not available
Propionyl ChlorideAlCl₃DichloromethaneRoom Temp.0.25High (qualitative)[6]
Acetic AnhydrideAlCl₃DichloromethaneReflux-85.7[7]

Note: Propionyl chloride is a close structural analog of butyryl chloride and is included for comparative purposes.[6]

Experimental Protocols

Detailed methodologies for key acylation reactions are provided below. These protocols can be adapted for comparative studies of different acylating agents.

General Protocol for O-Acylation of an Alcohol (Acetylation of Benzyl Alcohol)

This procedure details the acetylation of benzyl alcohol using acetic anhydride.[3]

Materials:

  • Benzyl alcohol

  • Acetic anhydride

  • Expansive graphite (catalyst)[2]

  • Dichloromethane (CH₂Cl₂)

  • 5% HCl solution

  • 5% NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Diethyl ether (Et₂O)

Procedure:

  • To a round-bottom flask, add benzyl alcohol (10 mmol), acetic anhydride (20 mmol, 2 equivalents per hydroxyl group), and expansive graphite (200 mg).[2]

  • Add dichloromethane (5 mL) as a solvent.[2]

  • Stir the mixture at reflux temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, add diethyl ether (10 mL) to the reaction mixture and filter to remove the catalyst. Wash the catalyst with additional diethyl ether (2 x 10 mL).[2]

  • Combine the organic filtrates and wash successively with 5% HCl (15 mL), 5% NaHCO₃ (15 mL), and brine (2 x 10 mL).[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain benzyl acetate.[2]

General Protocol for N-Acylation of an Amine (Acetylation of Aniline)

This protocol describes the acetylation of aniline using acetic anhydride.[5]

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic Anhydride

  • Sodium Acetate

  • Water

  • 95% Ethanol

Procedure:

  • In a flask, dissolve 500 mg of aniline in 14 mL of water. Add 0.45 mL of concentrated HCl.[5]

  • In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.[5]

  • Measure 0.6 mL of acetic anhydride.

  • Add the acetic anhydride to the aniline hydrochloride solution, swirl to mix, and immediately add the sodium acetate solution.[5]

  • A white precipitate of acetanilide will form. Cool the mixture in an ice bath to maximize precipitation.[5]

  • Collect the solid product by vacuum filtration and wash with cold water.[5]

  • Recrystallize the crude acetanilide from a minimal amount of hot 95% ethanol to obtain the purified product.[5]

General Protocol for Friedel-Crafts Acylation (Acylation of Anisole)

This procedure outlines the Friedel-Crafts acylation of anisole using an acylating agent like acetic anhydride or propionyl chloride.[6][7]

Materials:

  • Anisole

  • Acylating agent (e.g., Acetic Anhydride or Propionyl Chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous AlCl₃ and anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add the acylating agent (e.g., propionyl chloride) dropwise to the stirred suspension.[6]

  • After the addition is complete, add a solution of anisole in anhydrous DCM dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to stir at room temperature for a specified time (e.g., 15 minutes), monitoring by TLC.[6]

  • Carefully pour the reaction mixture into a beaker containing crushed ice to quench the reaction.

  • Separate the organic layer using a separatory funnel. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Signaling Pathways and Logical Relationships

Butyrylation, the addition of a butyryl group, is a post-translational modification that plays a significant role in cellular signaling, particularly in the context of cancer. Butyrate, often derived from gut microbial fermentation, can act as a histone deacetylase (HDAC) inhibitor, leading to changes in gene expression. It has also been shown to influence key signaling pathways such as the PI3K/Akt and MAPK pathways.[8][9]

Butyrate's Influence on the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Butyrate has been shown to inhibit this pathway, contributing to its anti-cancer effects.[9]

PI3K_Akt_Pathway Butyrate Butyrate HDAC_inhibition HDAC Inhibition Butyrate->HDAC_inhibition leads to GPR109a GPR109a Activation Butyrate->GPR109a activates PI3K PI3K HDAC_inhibition->PI3K inhibits GPR109a->PI3K inhibits Akt Akt PI3K->Akt activates Cell_Survival Cell Survival Akt->Cell_Survival promotes Proliferation Proliferation Akt->Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits

Butyrate's inhibitory effect on the PI3K/Akt pathway.
Experimental Workflow for Comparing Acylating Agents

A systematic approach is essential for the objective comparison of different acylating agents.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Substrate Select Substrate (e.g., Benzyl Alcohol) Reaction_Setup Set up Parallel Reactions (Identical Conditions) Substrate->Reaction_Setup Agents Select Acylating Agents (this compound, Butyryl Chloride, etc.) Agents->Reaction_Setup Monitoring Monitor Reactions (TLC, GC, etc.) Reaction_Setup->Monitoring Workup Quench and Work-up Monitoring->Workup Purification Purify Products Workup->Purification Analysis Analyze Products (Yield, Purity, Spectroscopy) Purification->Analysis Data_Comparison Compare Data (Yield, Time, Temp.) Analysis->Data_Comparison

A systematic workflow for comparing acylating agents.
Logical Framework for Acylating Agent Selection

The choice of an acylating agent is a multifactorial decision based on several key parameters.

Decision_Framework Start Select Acylating Agent Reactivity Reactivity Needed? Start->Reactivity High_Reactivity High Reactivity->High_Reactivity Yes Moderate_Reactivity Moderate Reactivity->Moderate_Reactivity No Acyl_Chloride Acyl Chloride (e.g., Butyryl Chloride) High_Reactivity->Acyl_Chloride Acid_Anhydride Acid Anhydride (e.g., this compound) Moderate_Reactivity->Acid_Anhydride Handling Handling/ Safety Concerns? Acyl_Chloride->Handling Byproduct Byproduct Tolerance? Acyl_Chloride->Byproduct Acid_Anhydride->Handling Acid_Anhydride->Byproduct Low_Concern Low Handling->Low_Concern No High_Concern High Handling->High_Concern Yes Low_Concern->Acyl_Chloride High_Concern->Acid_Anhydride Tolerate_Acid Tolerate Strong Acid (HCl) Byproduct->Tolerate_Acid Yes Prefer_Weak_Acid Prefer Weaker Acid Byproduct->Prefer_Weak_Acid No Tolerate_Acid->Acyl_Chloride Prefer_Weak_Acid->Acid_Anhydride

A decision-making framework for selecting an acylating agent.

References

A Comparative Analysis of Butyric Anhydride and Acetic Anhydride in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of an acylating agent is a critical decision that influences reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the performance of two common aliphatic anhydrides, butyric anhydride and acetic anhydride, in chemical synthesis, supported by available experimental data and mechanistic insights.

This analysis delves into the chemical reactivity, experimental protocols for common transformations, and the distinct roles the corresponding acyl groups play in biological signaling pathways.

Chemical Reactivity: A Tale of Steric Hindrance and Electronic Effects

The reactivity of acid anhydrides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. While both this compound and acetic anhydride are effective acylating agents, their reactivity profiles differ due to steric and electronic factors.

Acetic anhydride, with its smaller acetyl groups, is generally considered more reactive than this compound. The larger butyryl groups in this compound present greater steric hindrance to the approaching nucleophile, slowing the rate of reaction. This effect is particularly pronounced with sterically hindered substrates.

Kinetic studies on the acylation of various substrates support this trend. For instance, in the acylation of wood, the reaction with acetic anhydride is reported to be diffusion-limited, implying a very fast intrinsic reaction rate. In contrast, reactions with longer-chain anhydrides, such as hexanoic anhydride (a close analog of this compound), are initially reaction-limited, indicating a slower inherent reactivity.

Table 1: Physical and Chemical Properties of this compound and Acetic Anhydride

PropertyThis compoundAcetic Anhydride
Formula C₈H₁₄O₃C₄H₆O₃
Molecular Weight 158.19 g/mol 102.09 g/mol
Boiling Point 198 °C139.8 °C
Density 0.967 g/mL1.082 g/mL
Relative Reactivity LowerHigher

Experimental Protocols: A Practical Guide to Acylation

The following sections provide detailed methodologies for common acylation reactions using both butyric and acetic anhydride.

Butyrylation of High-Amylose Maize Starch

This protocol details the butyrylation of a polysaccharide, a key reaction in modifying the properties of biopolymers for applications in drug delivery and material science.

Experimental Procedure:

  • A 50% (w/w) starch suspension is prepared by mixing high-amylose maize starch with distilled water.

  • The pH of the suspension is adjusted to 8.0–9.0 by the addition of a 2M NaOH solution.

  • This compound (32% based on the dry weight of the starch) is added slowly to the suspension while maintaining the pH at 8.5 with the NaOH solution.

  • The reaction is conducted at room temperature with continuous stirring.

  • Upon completion of the reaction, the pH of the starch slurry is adjusted to 6.5 using a 0.5% HCl solution.

  • The butyrylated starch is then recovered by filtration, washed, and dried.[1]

Acetylation of an Aromatic Amine: Synthesis of Acetanilide

This classic procedure demonstrates the acetylation of aniline using acetic anhydride, a fundamental reaction in organic synthesis and the preparation of many pharmaceutical compounds.

Experimental Procedure:

  • Dissolve 500 mg of aniline in 14 mL of water.

  • Add 0.45 mL of concentrated hydrochloric acid to the aniline solution.

  • In a separate flask, prepare a solution of 530 mg of sodium acetate in 3 mL of water.

  • To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride and swirl to mix.

  • Immediately add the sodium acetate solution to the reaction mixture. Acetanilide will precipitate as a white solid.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • The crude acetanilide can be purified by recrystallization from 95% ethanol.

Visualization of Reaction Mechanisms and Biological Pathways

To further elucidate the processes discussed, the following diagrams are provided in the DOT language, illustrating the general mechanism of nucleophilic acyl substitution and the metabolic pathways leading to the formation of the biological acylating agents, acetyl-CoA and butyryl-CoA.

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Nucleophile Nucleophile Anhydride R-C(=O)O(O=)C-R' Nucleophile->Anhydride Nucleophilic Attack Intermediate R-C(O⁻)(Nu-H⁺)-O-C(=O)-R' Anhydride->Intermediate Forms Acylated_Product R-C(=O)-Nu Intermediate->Acylated_Product Collapse & Leaving Group Departure Carboxylate R'-COO⁻ + H⁺ Intermediate->Carboxylate Leaving Group

Caption: General mechanism of nucleophilic acyl substitution by an anhydride.

Acyl_CoA_Pathways cluster_acetyl_coa Acetyl-CoA Metabolism cluster_butyryl_coa Butyryl-CoA Metabolism cluster_signaling Epigenetic Regulation Pyruvate Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Pyruvate Dehydrogenase Complex Histone_Acetylation Histone Acetylation Acetyl_CoA->Histone_Acetylation HATs Acetyl_CoA_2 2x Acetyl-CoA Acetoacetyl_CoA Acetoacetyl_CoA Acetyl_CoA_2->Acetoacetyl_CoA Thiolase Beta_Hydroxybutyryl_CoA Beta_Hydroxybutyryl_CoA Acetoacetyl_CoA->Beta_Hydroxybutyryl_CoA Reductase Crotonyl_CoA Crotonyl_CoA Beta_Hydroxybutyryl_CoA->Crotonyl_CoA Dehydratase Butyryl_CoA Butyryl_CoA Crotonyl_CoA->Butyryl_CoA Reductase Histone_Butyrylation Histone Butyrylation Butyryl_CoA->Histone_Butyrylation KATs Gene_Expression Gene_Expression Histone_Acetylation->Gene_Expression Alters Chromatin Structure Histone_Butyrylation->Gene_Expression Alters Chromatin Structure

Caption: Metabolic pathways for Acetyl-CoA and Butyryl-CoA synthesis and their role in histone acylation.

Biological Significance: Acetylation versus Butyrylation in Cellular Signaling

In the realm of drug development and molecular biology, the acetyl and butyryl groups, delivered by their respective coenzyme A thioesters, play crucial roles as post-translational modifications of proteins, most notably histones. These modifications are key epigenetic regulators of gene expression.

  • Histone Acetylation: Mediated by histone acetyltransferases (HATs), the addition of an acetyl group to lysine residues on histone tails neutralizes their positive charge. This weakens the interaction between the histones and the negatively charged DNA, leading to a more relaxed chromatin structure that is generally associated with increased gene transcription.

  • Histone Butyrylation: This is a more recently discovered modification, also targeting lysine residues. While it also neutralizes the positive charge, the larger butyryl group can have distinct effects on chromatin structure and the recruitment of reader proteins compared to the smaller acetyl group. Some studies suggest that histone acetylation and butyrylation can be competing processes at the same lysine residues, indicating a complex regulatory interplay.[2]

The metabolic pathways that produce acetyl-CoA and butyryl-CoA are central to cellular energy status. Acetyl-CoA is a key hub in metabolism, derived from glycolysis, fatty acid oxidation, and amino acid catabolism. Butyryl-CoA is an intermediate in fatty acid metabolism. The availability of these acyl-CoA donors can directly influence the levels of histone acetylation and butyrylation, thereby linking cellular metabolic state to gene expression programs. This connection is of significant interest in the study of diseases such as cancer and metabolic disorders.

Conclusion

In the biological context, the corresponding acyl groups, acetyl and butyryl, are integral to the epigenetic regulation of gene expression. The differential effects of histone acetylation and butyrylation, coupled with their connection to cellular metabolism, represent an exciting frontier in drug discovery and the development of novel therapeutic strategies. The choice between these two anhydrides in a synthetic context will depend on the specific requirements of the reaction, including the nature of the substrate and the desired outcome, while their biological counterparts offer distinct avenues for therapeutic intervention.

References

A Head-to-Head Comparison: Butyric Anhydride vs. Butyryl Chloride for Primary Amine Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of an acylating agent is a critical decision in the synthesis of amides from primary amines. This guide provides an objective comparison of two common reagents, butyric anhydride and butyryl chloride, for the butyrylation of primary amines. We will delve into their reactivity, performance, selectivity, safety, and cost, supported by experimental data and detailed protocols to inform your selection process.

At a Glance: Key Differences

FeatureThis compoundButyryl Chloride
Reactivity Less reactiveMore reactive, often reacts violently[1]
Byproducts Butyric acidHydrochloric acid (HCl)[2]
Reaction Conditions Often requires heating or a catalystTypically reacts at room temperature or below
Handling Corrosive, reacts with waterHighly corrosive, flammable, reacts violently with water[2][3]
Cost Generally more expensive per moleGenerally less expensive per mole

Reactivity and Reaction Mechanism

The acylation of primary amines by both this compound and butyryl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent.

Butyryl Chloride: The reaction with butyryl chloride is generally faster and more exothermic due to the high reactivity of the acyl chloride. The chloride ion is an excellent leaving group, facilitating the reaction. The reaction produces hydrochloric acid as a byproduct, which will react with the unreacted amine to form an ammonium salt. Therefore, a base is typically required to neutralize the HCl and allow the reaction to go to completion.[1][3]

This compound: this compound is less reactive than butyryl chloride. The leaving group is a carboxylate anion (butyrate), which is less effective at leaving than the chloride ion. Consequently, these reactions often require heating or the use of a catalyst to proceed at a reasonable rate. The byproduct of this reaction is butyric acid, which is less corrosive than HCl but can still protonate the starting amine, necessitating the use of a base in many cases.

Reaction Mechanism with Butyryl Chloride

Caption: Mechanism of primary amine acylation with butyryl chloride.

Reaction Mechanism with this compound

Caption: Mechanism of primary amine acylation with this compound.

Performance Comparison: Yield and Reaction Conditions

AmineAcylating AgentBaseSolventTemperatureTimeYieldReference
AnilineAcetyl ChlorideK₂CO₃/PTCDMFRoom Temp.15-30 minHigh
AnilineAcetic AnhydrideSodium AcetateWater/HClRoom Temp.Not specifiedExcellent[4][5]
BenzylamineMixed Anhydrides----22-44% (amide)[6]

Note: The table presents data for acetylation as a proxy for butyrylation and a single data point for acylation of benzylamine with a mixed anhydride. Direct comparative data for butyrylation is limited.

Selectivity

In molecules containing multiple nucleophilic functional groups, such as amino alcohols, achieving selective N-acylation over O-acylation is a common challenge.

  • Butyryl Chloride: Due to its high reactivity, butyryl chloride can lead to a mixture of N- and O-acylated products in the absence of a protecting group strategy or specific reaction conditions. However, under acidic conditions, the amine group is protonated and becomes non-nucleophilic, allowing for chemoselective O-acylation.[7]

  • This compound: The lower reactivity of this compound can sometimes offer better selectivity. By carefully controlling the reaction conditions (e.g., temperature, catalyst), it may be possible to favor N-acylation. For instance, in the presence of a suitable catalyst, chemoselective acylation of amines over alcohols and phenols has been reported with acetic anhydride.

Safety and Handling

Both reagents are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

ParameterThis compoundButyryl Chloride
Hazards Corrosive, causes severe skin burns and eye damage.[5][8]Highly flammable, corrosive, causes severe skin burns and eye damage, reacts violently with water.[2]
PPE Chemical resistant gloves, safety goggles, face shield, lab coat.[8]Flame-retardant lab coat, chemical resistant gloves, safety goggles, face shield.
Incompatibilities Water, strong oxidizing agents, strong bases, alcohols.[5]Water, alcohols, strong oxidizing agents, strong bases.[2]

Cost Analysis

The cost of chemical reagents can be a significant factor in process development and large-scale synthesis. The following is an approximate cost comparison based on prices from various suppliers. Prices can vary significantly based on purity, quantity, and supplier.

ReagentPurityQuantityApproximate Price (USD)Price per kg (USD)
This compound98%1 kg$125.00$125
This compound98%25 kg$704.00$28.16
This compound-1 kg~$20.25 (converted from INR)~$20.25
Butyryl Chloride98%250 g$52.05$208.20
Butyryl Chloride98%1 kg$151.00$151
Butyryl Chloride99%1000 kg$3,800 - $4,700$3.80 - $4.70

Note: Prices are subject to change and are for informational purposes only.[1][8][9]

Experimental Protocols

The following are general protocols for the acylation of a primary amine, adapted from procedures for acetylation. These should be optimized for specific substrates.

General Experimental Workflow

Start Dissolve amine and base in solvent Cool Cool reaction mixture (if necessary) Start->Cool AddReagent Slowly add butyryl chloride or this compound Cool->AddReagent Stir Stir at appropriate temperature AddReagent->Stir Monitor Monitor reaction by TLC Stir->Monitor Workup Quench reaction and perform aqueous workup Monitor->Workup Extract Extract product with organic solvent Workup->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by recrystallization or chromatography Concentrate->Purify

References

A Researcher's Guide to Acylating Agents: A Performance Analysis for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a pivotal decision that profoundly influences reaction efficiency, yield, and the ultimate purity of a target molecule. Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in the synthesis of a vast array of pharmaceuticals, from small molecule drugs to complex peptides.[1][2][3] This guide provides a comprehensive performance comparison of commonly employed acylating agents, supported by experimental data, to empower researchers in making informed decisions for their specific synthetic challenges.

Understanding Acylating Agent Reactivity

The reactivity of an acylating agent is primarily dictated by the electrophilicity of the carbonyl carbon and the nature of the leaving group. A more electrophilic carbonyl carbon and a more stable leaving group lead to a more reactive acylating agent. The general hierarchy of reactivity for common acylating agents is as follows: Acyl Chlorides > Acid Anhydrides > Activated Esters > Carboxylic Acids (with a coupling agent).[1][3][4] This reactivity trend is directly reflected in the reaction conditions required and the yields obtained.

Comparative Performance of Common Acylating Agents

To provide a clear and objective comparison, the following tables summarize the performance of various acylating agents in common applications within drug discovery and synthesis.

Table 1: General Acylating Agents for Amine and Alcohol Acylation
Acylating AgentStructureTypical SubstratesReactivityAdvantagesDisadvantages
Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride)R-COClAlcohols, Phenols, AminesVery HighHigh reactivity, readily available, low cost.[5][6]Highly volatile, corrosive, moisture-sensitive, generates corrosive HCl byproduct.[4][5]
Acid Anhydrides (e.g., Acetic Anhydride)(R-CO)₂OAlcohols, Phenols, AminesHighLess volatile and less reactive with water than acyl chlorides, low cost.[5][7]Less reactive than acyl chlorides, may require catalysts or harsher conditions; byproduct (carboxylic acid) can be less volatile than HCl.[5]
Activated Esters (e.g., N-Hydroxysuccinimide Esters)R-CO-ON(COCH₂)₂Primarily AminesModerateHigh selectivity for primary amines, stable, easy to handle.[8]Generally more expensive and less reactive than acyl chlorides or anhydrides.[4]
Boc Anhydride (Di-tert-butyl dicarbonate)(tBuO-CO)₂OAminesModerateWidely used for Boc protection of amines in peptide synthesis and medicinal chemistry.[9][10]Primarily used for protection, not general acylation with varied R groups.

Disclaimer: The information presented in this table is based on established principles of chemical reactivity. Actual results may vary depending on the specific substrate and reaction conditions.

Table 2: Peptide Coupling Reagents (Acylating Agents for Amide Bond Formation)

Peptide synthesis, a cornerstone of drug discovery, relies on highly efficient and selective acylating agents to form amide bonds while minimizing side reactions, particularly racemization. Uronium/aminium and phosphonium salt-based reagents are widely used for this purpose.

Coupling ReagentKey FeatureCoupling EfficiencyRacemization RiskKey AdvantagesKey Disadvantages
HATU Forms highly reactive OAt-esterVery High (>95%)LowSuperior performance for sterically hindered amino acids and difficult sequences, faster reaction times.[11][12][13]Higher cost compared to HBTU.
HBTU Forms OBt-esterHigh (>85%)Low to ModerateEffective for many standard couplings, lower cost than HATU.[11][12]Can lead to guanidinylation side reaction, less efficient for hindered couplings compared to HATU.[13]
BOP Phosphonium saltHighModerateEffective coupling reagent.Forms carcinogenic byproduct HMPA.[13]
PyBOP Phosphonium salt (safer BOP analog)HighModerateSafer alternative to BOP.[13]Can be less efficient than HATU/HBTU in rapid couplings.[13]

Note: The values presented are illustrative and based on general performance data. Actual results can vary based on specific reaction conditions and peptide sequences.[11]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these acylating agents. Below are representative protocols for common acylation reactions.

Protocol 1: Friedel-Crafts Acylation of an Aromatic Compound

The Friedel-Crafts acylation is a classic method for forming aryl ketones, which are important intermediates in drug synthesis.[14]

Materials:

  • Aromatic compound (e.g., anisole)

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Concentrated HCl

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with an addition funnel and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.[15]

  • Cool the mixture to 0°C in an ice/water bath.[15]

  • Add the acyl chloride (1.1 equivalents) dissolved in dichloromethane dropwise to the aluminum chloride suspension over 10 minutes.[15]

  • After the addition is complete, add the aromatic compound (1.0 equivalent) dissolved in dichloromethane dropwise.[15]

  • Remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.[15]

  • Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.[15]

  • Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with dichloromethane.[15]

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.[15]

  • Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude product, which can be further purified by distillation or chromatography.[15]

Protocol 2: N-Acylation of a Primary Amine with an Acyl Chloride

Materials:

  • Primary amine (e.g., aniline)

  • Acyl chloride (e.g., 5-Bromo-6-chloronicotinoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of the acyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude amide product, which can be purified by recrystallization or column chromatography.[1]

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU/HBTU

This protocol outlines a general procedure for coupling an amino acid during solid-phase peptide synthesis.

Materials:

  • Resin with a free N-terminal amine

  • Fmoc-protected amino acid (3-5 equivalents)

  • HATU or HBTU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF.

  • Perform Fmoc deprotection of the N-terminal amino acid on the resin using a solution of piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the Fmoc-protected amino acid by dissolving it with HATU/HBTU and DIPEA in DMF for a few minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Wash the resin with DMF to remove excess reagents and byproducts.

  • A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.[11][12]

Visualizing Workflows and Mechanisms

Diagrams are essential for understanding the complex processes in chemical synthesis. The following visualizations, created using the DOT language, illustrate key workflows and reaction mechanisms.

cluster_0 Systematic Workflow for Comparing Acylating Agents A Define Synthetic Transformation (e.g., Amidation, Esterification) B Select Nucleophile and Substrate A->B C Choose a Panel of Acylating Agents for Comparison (e.g., Acyl Chloride, Anhydride, Activated Ester) B->C D Standardize Reaction Conditions (Solvent, Temperature, Stoichiometry) C->D E Perform Parallel Syntheses D->E F Analyze Reaction Outcomes (Yield, Purity, Reaction Time) E->F G Evaluate Selectivity and Side Products F->G H Select Optimal Acylating Agent G->H

A systematic workflow for comparing acylating agents.

cluster_0 Generalized Workflow for Amine Acylation Start Primary/Secondary Amine + Acylating Agent Solvent Dissolve in Anhydrous Solvent (e.g., DCM, THF) Start->Solvent Base Add Base (if necessary) (e.g., Triethylamine, DIPEA) Solvent->Base Reaction React at Controlled Temperature Base->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Purification Purify Product (Chromatography, Recrystallization) Workup->Purification Product Acylated Product (Amide) Purification->Product

A generalized workflow for the acylation of an amine.

cluster_0 Comparative Activation by HATU and HBTU in Peptide Synthesis CarboxylicAcid Carboxylic Acid (R-COOH) HATU HATU CarboxylicAcid->HATU Activation HBTU HBTU CarboxylicAcid->HBTU Activation OAt_Ester Highly Reactive OAt-Ester HATU->OAt_Ester Forms OBt_Ester Less Reactive OBt-Ester HBTU->OBt_Ester Forms Amine Amine (R'-NH2) OAt_Ester->Amine Reacts with OBt_Ester->Amine Reacts with PeptideBond_HATU Peptide Bond (Amide) Amine->PeptideBond_HATU Forms (Faster) PeptideBond_HBTU Peptide Bond (Amide) Amine->PeptideBond_HBTU Forms (Slower)

Comparative activation pathways of a carboxylic acid by HATU and HBTU.

Conclusion

The selection of an appropriate acylating agent is a multifactorial decision that requires careful consideration of substrate reactivity, desired selectivity, cost, and safety. For routine acylations where high reactivity is paramount and byproducts can be easily removed, acyl chlorides and anhydrides remain valuable tools. In contrast, for applications requiring high chemoselectivity, such as the modification of complex molecules or proteins, activated esters offer a milder and more controlled approach. In the demanding field of peptide synthesis, the choice of coupling reagent is critical, with HATU often demonstrating superior performance for challenging sequences. By understanding the relative strengths and weaknesses of these reagents and employing optimized experimental protocols, researchers can significantly enhance the efficiency and success of their synthetic endeavors in drug discovery and development.

References

Validation of novel synthesis methods for high-purity butyric anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of high-purity butyric anhydride is a critical step in the production of various active pharmaceutical ingredients and fine chemicals.[1] This guide provides an objective comparison of traditional and novel synthesis methods for high-purity this compound, supported by experimental data and detailed protocols.

Comparison of Synthesis Methods

The selection of a synthesis method for this compound depends on factors such as desired purity, yield, reaction conditions, cost, and environmental impact. The following tables summarize the quantitative data for several common and novel methods.

Method Reactants Catalyst/Reagent Yield (%) Purity (%) Reaction Time Temperature (°C) Key Advantages Key Disadvantages
Traditional Methods
Acetic Anhydride ExchangeButyric Acid, Acetic AnhydrideNone (Reactive Distillation)High (Industrial)>98-99Continuous115-120Well-established, high purityRequires fractional distillation
Butyryl Chloride ReactionButyric Acid, Butyryl ChlorideAluminum Chloride88-90High (after dist.)2 hours182High yield, relatively short reaction timeUse of corrosive butyryl chloride
DehydrationButyric AcidPhosphorus Pentoxide (P₂O₅)~70 (estimated)Not specified4 hours (reflux)VariesSimple, direct dehydrationVigorous reaction, potential for charring
Novel Methods
Methoxyacetylene ReactionButyric Acid, MethoxyacetyleneNone61High (after dist.)17 hours10-20Mild conditionsUse of specialized and costly reagent
Catalytic (TPPO/(COCl)₂)Butyric AcidTriphenylphosphine Oxide / Oxalyl Chloride~90+ (estimated)High1-5 hours30Mild conditions, high efficiencyReagent cost and removal
Reactive Distillation (SRDC)Butyric Acid, Acetic AnhydrideNoneHighHighContinuousVariesEconomically favorable, reduced wasteHigh initial capital cost

Experimental Protocols

Detailed methodologies for the key synthesis methods are provided below.

Method 1: Synthesis from Butyric Acid and Acetic Anhydride (Adapted from Isothis compound Synthesis)

This method utilizes the exchange reaction between a carboxylic acid and acetic anhydride, with continuous removal of the acetic acid byproduct by fractional distillation to drive the equilibrium towards the product.

Experimental Protocol:

  • A reactor equipped with mechanical stirring, a heating mantle, and a distillation column (minimum of 8 theoretical plates) is charged with acetic anhydride and a portion of butyric acid.

  • The mixture is heated to 115-120°C under reduced pressure (initially around 400 mmHg).

  • As the reaction proceeds, the acetic acid formed is continuously distilled off. The pressure is gradually reduced (down to ~80 mmHg) to maintain the reaction temperature.

  • The remaining butyric acid is added continuously at a rate corresponding to the removal of acetic acid.

  • After the addition is complete, the reaction is continued until no more acetic acid distills over.

  • The crude this compound is then purified by vacuum distillation to achieve a purity of >98%. A second distillation can yield purity >99%.[2]

Method 2: Catalytic Synthesis from Butyric Acid and Butyryl Chloride

This method provides a high yield of this compound in a relatively short reaction time through the use of a metal salt catalyst.[3]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, combine 44 parts by weight of butyric acid, 53 parts by weight of butyryl chloride, and 1 part by weight of anhydrous aluminum chloride.[3]

  • Gently heat the mixture to reflux. The temperature will rise to approximately 182°C.[3]

  • Continue heating until the evolution of hydrochloric acid gas ceases, which should take about 2 hours.[3]

  • Cool the reaction mixture and filter to remove the catalyst.

  • The filtrate, containing the crude this compound, is then purified by vacuum distillation. The expected yield is 88-90%.[3]

Method 3: Dehydration of Butyric Acid using Phosphorus Pentoxide (Adapted from Acetic Anhydride Synthesis)

This is a classical method for synthesizing anhydrides through direct dehydration of the corresponding carboxylic acid.

Experimental Protocol:

  • In a round-bottom flask, carefully add phosphorus pentoxide to butyric acid in a 1:2 molar ratio, while cooling the flask in an ice bath to control the initial exothermic reaction.

  • Once the initial reaction subsides, equip the flask with a reflux condenser and heat the mixture to reflux for approximately 4 hours.

  • After reflux, the this compound is separated from the phosphoric acid byproduct by distillation.

  • The crude product is then purified by fractional distillation under reduced pressure. The expected yield is around 70%.[4]

Visualizing the Methodologies

To better understand the workflow and reaction pathways, the following diagrams are provided.

G Workflow for Comparison of this compound Synthesis Methods cluster_methods Synthesis Methods cluster_analysis Performance Analysis cluster_decision Selection Criteria method1 Acetic Anhydride Exchange yield Yield (%) method1->yield purity Purity (%) method1->purity time Reaction Time (h) method1->time conditions Reaction Conditions method1->conditions method2 Butyryl Chloride Reaction method2->yield method2->purity method2->time method2->conditions method3 Dehydration (P2O5) method3->yield method3->purity method3->time method3->conditions method4 Novel Catalytic Method method4->yield method4->purity method4->time method4->conditions product High-Purity This compound yield->product purity->product time->product conditions->product cost Cost safety Safety & Environment scalability Scalability product->cost product->safety product->scalability

Caption: Logical workflow for comparing and selecting a synthesis method.

G Catalytic Cycle for Anhydride Synthesis RCOOH 2x Butyric Acid (R-COOH) Activated_Intermediate Activated Intermediate [R-CO-Cat]* RCOOH->Activated_Intermediate Activation Cat Catalyst Cat->Activated_Intermediate Anhydride This compound (R-CO)2O Activated_Intermediate->Anhydride Nucleophilic Attack by R-COOH Byproduct Byproduct (e.g., H2O) Activated_Intermediate->Byproduct Anhydride->Cat Catalyst Regeneration

References

Navigating the Maze of Synthetic Cathinone Detection: A Comparative Guide to Derivatizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of synthetic cathinones, a prominent class of new psychoactive substances (NPS), is a critical challenge. Gas chromatography-mass spectrometry (GC-MS) remains a cornerstone of forensic and analytical toxicology for these compounds. However, the inherent chemical properties of many synthetic cathinones necessitate derivatization to improve their chromatographic behavior and mass spectral characteristics. This guide provides a comparative analysis of common derivatizing agents, supported by experimental data, to aid in the selection of the most appropriate method for your analytical needs.

Synthetic cathinones, also known as "bath salts," are derivatives of the naturally occurring stimulant cathinone.[1] Their chemical structures typically feature a β-keto group and a primary or secondary amine, with some containing a pyrrolidine ring.[2][3] This structural diversity, particularly the nature of the amine group, significantly influences the effectiveness of different derivatization strategies.[2] The primary goal of derivatization in this context is to increase volatility, improve thermal stability, and produce characteristic mass spectra for unambiguous identification and sensitive quantification.[4]

Acylation: The Workhorse of Cathinone Derivatization

Acylation, the process of introducing an acyl group into a molecule, is the most widely employed derivatization technique for synthetic cathinones.[4] This method targets the active hydrogen on the primary or secondary amine groups, replacing it with a fluorinated acyl group. This modification reduces the polarity of the molecule, leading to better peak shapes and reduced tailing in GC analysis.[5] Furthermore, the addition of a fluorinated group often results in more specific and abundant fragment ions in the mass spectrum, enhancing sensitivity and selectivity.[6]

Several fluorinated anhydrides are commonly used as acylation reagents, including trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA).[5][7][8] A comparative study of six acylation reagents (PFPA, TFAA, chlorodifluoroacetic anhydride (CLF2AA), HFBA, acetic anhydride (AA), and propionic anhydride (PA)) found that fluorinated anhydrides are generally well-suited for derivatizing synthetic cathinones.[6][7] Among these, PFPA and HFBA, followed by TFAA, were identified as the best choices based on validation parameters such as relative standard deviation (RSD) and accuracy, both of which were below 20%.[6][7][9]

Performance Comparison of Acylating Agents

The selection of an appropriate acylating agent often depends on the specific synthetic cathinone being analyzed and the desired analytical outcome. The following table summarizes key performance metrics for the most common acylating agents, compiled from various studies.

Derivatizing AgentTarget AnalytesLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
TFAA Amphetamines, Cathinones2.5 - 10 ng/mL[5]5 - 10 ng/mL[5]Good reactivity, readily available.[10]May be less effective for some cathinones compared to PFPA and HFBA.[7]
PFPA Amphetamines, Cathinones2.5 - 10 ng/mL[5]5 - 10 ng/mL[5]Excellent sensitivity and fragmentation patterns.[5][7]More expensive than TFAA.
HFBA Amphetamines, Cathinones2.5 - 10 ng/mL[5]5 - 10 ng/mL[5]Produces higher mass fragments, reducing background interference.[6][8]Can lead to more complex fragmentation patterns.[7]

Note: LOD and LOQ values can vary significantly depending on the specific analyte, matrix, and instrumentation used.

The Challenge of Pyrrolidine-Containing Cathinones

A significant limitation of traditional acylation methods is their ineffectiveness towards synthetic cathinones containing a pyrrolidine ring, such as α-PVP and MDPV.[2] These compounds possess a tertiary amine, which lacks the active hydrogen necessary for the acylation reaction to occur.[2] This has prompted researchers to explore alternative derivatization strategies for this subclass of cathinones.

One promising approach is a two-step reductive acylation or silylation. This involves first reducing the ketone group to a hydroxyl group, which introduces an active hydrogen. This newly formed hydroxyl group can then be targeted for derivatization by silylation or acylation.[2]

Chiral Derivatization: Distinguishing Enantiomers

Many synthetic cathinones are chiral molecules, and their enantiomers can exhibit different pharmacological and toxicological profiles.[11][12] Therefore, the ability to separate and quantify individual enantiomers is of great interest. Chiral derivatization involves reacting the cathinone with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral GC column.[3]

Trifluoroacetyl-l-prolyl chloride (TFPC) is a commonly used CDA for the chiral separation of cathinones and amphetamines.[12][13][14] This reagent reacts with the primary or secondary amine group of the cathinone to form diastereomeric amides.[14] While effective for many compounds, racemization can be a concern for some cathinone derivatives due to keto-enol tautomerism.[12]

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for the derivatization of synthetic cathinones using common acylating agents.

Protocol 1: Acylation with PFPA, TFAA, or HFBA

This protocol is adapted from a study comparing various acylation reagents for the analysis of amphetamine-related drugs in oral fluid.[5]

Materials:

  • Synthetic cathinone standard or sample extract

  • Pentafluoropropionic anhydride (PFPA), Trifluoroacetic anhydride (TFAA), or Heptafluorothis compound (HFBA)

  • Ethyl acetate

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate to reconstitute the residue.

  • Add 50 µL of the chosen derivatizing agent (PFPA, TFAA, or HFBA).

  • Vortex the mixture for 30 seconds.

  • Heat the mixture at 70°C for 30 minutes.

  • Allow the sample to cool to room temperature.

  • Evaporate the solvent and excess reagent under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Protocol 2: Chiral Derivatization with Trifluoroacetyl-l-prolyl chloride (TFPC)

This protocol is based on a method for the chiral separation of cathinone and amphetamine derivatives.[12]

Materials:

  • Synthetic cathinone standard or sample extract

  • Trifluoroacetyl-l-prolyl chloride (TFPC) solution (e.g., in dichloromethane)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Organic solvent (e.g., dichloromethane)

  • Vortex mixer

Procedure:

  • Evaporate the sample extract to dryness.

  • Reconstitute the residue in a small volume of organic solvent.

  • Add a solution of TFPC to the sample.

  • Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30 minutes).

  • Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Vortex and separate the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting solution containing the diastereomeric derivatives is ready for GC-MS analysis.

Visualizing the Workflow and Chemistry

To better understand the derivatization process, the following diagrams illustrate the general experimental workflow and the underlying chemical reaction for acylation.

experimental_workflow start Sample Preparation (Extraction) evaporation Evaporation to Dryness start->evaporation reconstitution Reconstitution evaporation->reconstitution derivatization Addition of Derivatizing Agent reconstitution->derivatization reaction Heating / Reaction derivatization->reaction cleanup Solvent Evaporation & Reconstitution reaction->cleanup analysis GC-MS Analysis cleanup->analysis

Caption: General experimental workflow for the derivatization of synthetic cathinones.

Caption: General chemical reaction for the acylation of a synthetic cathinone.

Conclusion

The derivatization of synthetic cathinones is an essential step for robust and sensitive analysis by GC-MS. Acylation with fluorinated anhydrides, particularly PFPA and HFBA, offers excellent performance for a wide range of cathinones with primary and secondary amines. For the challenging analysis of pyrrolidine-containing cathinones, alternative strategies such as reductive derivatization are necessary. Furthermore, chiral derivatizing agents like TFPC enable the separation of enantiomers, providing crucial information for pharmacological and toxicological assessments. By understanding the principles and practical considerations of these derivatization methods, researchers can select the most suitable approach to meet their analytical objectives and contribute to the ongoing efforts to monitor and control the proliferation of these potent new psychoactive substances.

References

A Comparative Guide to the Reactivity of 1-O-Acyl Glucuronides and Acyl Sulfate Mixed Anhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two important classes of drug metabolites: 1-O-acyl glucuronides and acyl sulfate mixed anhydrides. Understanding the relative reactivity of these conjugates is crucial for assessing the potential for idiosyncratic drug reactions and for designing safer drug candidates. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the key chemical pathways and experimental workflows.

Executive Summary

Carboxylic acid-containing drugs are commonly metabolized to form 1-O-acyl glucuronides and, less frequently, acyl sulfate mixed anhydrides. Both classes of metabolites are electrophilic and can react with nucleophiles, such as proteins, potentially leading to toxicity. Experimental evidence indicates that acyl sulfate mixed anhydrides are significantly more reactive than their corresponding 1-O-acyl glucuronides . This heightened reactivity is attributed to the superior leaving group ability of the sulfate anion compared to the glucuronic acid moiety.

Data Presentation: Comparative Reactivity

The following table summarizes the available quantitative data on the reactivity of 1-O-acyl glucuronides and the relative reactivity of acyl sulfate mixed anhydrides. The primary measure of reactivity for 1-O-acyl glucuronides is their degradation half-life (t½) at physiological pH (7.4) and temperature (37°C), which encompasses both acyl migration and hydrolysis. For acyl sulfates, direct half-life data under these conditions are limited in the literature; however, their reactivity relative to acyl glucuronides has been determined using nucleophilic trapping agents.

Compound ClassDrugHalf-life (t½) at pH 7.4, 37°CReactivity vs. Acyl Glucuronide
1-O-Acyl Glucuronide (S)-Ibuprofen3.76 hours[1]-
(R)-Ibuprofen1.79 hours[1]-
Mefenamic Acid~16 hours[2]-
Zomepirac-Short half-life reported[3]
Tolmetin-Short half-life reported[3]
Acyl Sulfate Mixed Anhydride Clofibric AcidNot available3-20 times more reactive
IndomethacinNot available3-20 times more reactive
Flufenamic AcidNot available3-20 times more reactive

Experimental Protocols

Detailed methodologies for the synthesis of these metabolites and the assessment of their reactivity are crucial for reproducible research.

Protocol 1: Biosynthesis of 1-O-Acyl Glucuronides using Immobilized UDP-Glucuronosyltransferase (UDPGT)

This method utilizes the primary enzyme responsible for glucuronidation in vivo.

Materials:

  • Microsomal fraction containing UDPGT (e.g., from rat liver)

  • Chromatographic support (e.g., diol-bonded silica)

  • Sodium periodate

  • Sodium cyanoborohydride

  • Carboxylic acid drug substrate

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Phosphate buffer (pH 7.4)

  • Multi-dimensional chromatographic system

Procedure:

  • Immobilization of UDPGT:

    • Convert diol-bonded silica to an aldehyde form through oxidation with sodium periodate.

    • Immobilize the microsomal fraction onto the aldehyde-activated support via Schiff base formation.

    • Reduce the Schiff base with sodium cyanoborohydride to form a stable covalent bond, creating an immobilized enzyme reactor (IMER).[4]

  • Synthesis:

    • Place the IMER into a multi-dimensional chromatographic system.

    • Prepare a solution of the carboxylic acid drug and UDPGA in phosphate buffer (pH 7.4).

    • Continuously pass the substrate solution through the IMER.

    • Utilize a downstream trapping column (e.g., mixed-mode C18/anion exchange) to capture the parent drug and the formed 1-O-acyl glucuronide.[4]

  • Purification and Analysis:

    • Elute the trapped compounds from the trapping column.

    • Separate the 1-O-acyl glucuronide from the parent drug and other reaction components using a C18 column.

    • Characterize the product using techniques such as LC-MS and NMR spectroscopy.

Protocol 2: Chemical Synthesis of Acyl Sulfate Mixed Anhydrides

This protocol describes a chemical method for synthesizing acyl sulfate mixed anhydrides.

Materials:

  • Carboxylic acid drug

  • Chlorosulfonic acid

  • Anhydrous pyridine

  • Anhydrous ether

  • Potassium hydroxide (ethanolic solution)

Procedure:

  • Reaction Setup:

    • Dissolve the carboxylic acid drug in anhydrous pyridine in a flask equipped with a stirrer and under a dry atmosphere.

    • Cool the solution to -10°C in an ice-salt bath.

  • Formation of the Mixed Anhydride:

    • Slowly add a solution of chlorosulfonic acid in anhydrous ether to the cooled pyridine solution with continuous stirring. Maintain the temperature below 0°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Isolation and Purification:

    • Filter the reaction mixture to remove pyridinium hydrochloride.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in a minimal amount of ethanol.

    • Add an ethanolic solution of potassium hydroxide to precipitate the potassium salt of the acyl sulfate mixed anhydride.

    • Collect the precipitate by filtration, wash with cold ethanol and ether, and dry under vacuum.

  • Characterization:

    • Confirm the structure of the synthesized acyl sulfate using spectroscopic methods (e.g., IR, NMR).

Protocol 3: Determination of Reactivity using 4-(p-Nitrobenzyl)pyridine (NBP)

This spectrophotometric assay quantifies the acylating potential of the metabolites.

Materials:

  • 1-O-Acyl glucuronide or acyl sulfate mixed anhydride

  • 4-(p-Nitrobenzyl)pyridine (NBP) solution in a suitable organic solvent (e.g., acetone)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Triethylamine

  • UV-Vis spectrophotometer

Procedure:

  • Reaction:

    • In a cuvette, mix the NBP solution with the buffer.

    • Initiate the reaction by adding a solution of the acyl glucuronide or acyl sulfate.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Color Development:

    • At specific time points, add triethylamine to the reaction mixture to develop the colored product.

  • Measurement:

    • Measure the absorbance of the colored product at its maximum wavelength (typically around 560 nm).

  • Calculation:

    • Determine the rate of reaction from the change in absorbance over time. The rate constant can be calculated using pseudo-first-order kinetics if the NBP is in excess.

Protocol 4: Monitoring Degradation of 1-O-Acyl Glucuronides by NMR Spectroscopy

This method allows for the direct observation of the disappearance of the 1-β-anomer and the appearance of degradation products.[5]

Materials:

  • Synthesized or isolated 1-O-acyl glucuronide

  • Phosphate buffer in D₂O (pH 7.4)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the 1-O-acyl glucuronide in the D₂O phosphate buffer.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the sample at time zero at 37°C.

    • Continue to acquire spectra at regular intervals over a period of several half-lives.

  • Data Analysis:

    • Integrate the signal corresponding to the anomeric proton of the 1-β-O-acyl glucuronide (typically a doublet).

    • Plot the natural logarithm of the integral value against time.

    • The degradation rate constant (k) is the negative of the slope of this plot.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[5][6]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic formation and subsequent reactions of 1-O-acyl glucuronides and acyl sulfate mixed anhydrides, as well as a typical workflow for assessing their in vitro reactivity.

cluster_0 Metabolic Activation of Carboxylic Acid Drugs cluster_1 Phase II Metabolism cluster_2 Reactions of Metabolites Drug Carboxylic Acid Drug (R-COOH) UGT UDP-Glucuronosyl- transferase (UGT) Drug->UGT SULT Sulfotransferase (SULT) Drug->SULT Acyl_G 1-O-Acyl Glucuronide UGT->Acyl_G Acyl_S Acyl Sulfate SULT->Acyl_S UDPGA UDPGA UDPGA->UGT PAPS PAPS PAPS->SULT Acyl_Migration Acyl Migration & Hydrolysis Acyl_G->Acyl_Migration Protein_Adduct_G Protein Adducts Acyl_G->Protein_Adduct_G Transacylation Nucleophilic_Attack Nucleophilic Attack Acyl_S->Nucleophilic_Attack Protein_Adduct_S Protein Adducts Nucleophilic_Attack->Protein_Adduct_S

Caption: Metabolic pathways of carboxylic acid drugs.

cluster_0 In Vitro Reactivity Assessment Workflow Start Start: Synthesize or Isolate Metabolite Incubation Incubate Metabolite in Physiological Buffer (pH 7.4, 37°C) Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Nuc_Assay Optional: React with Nucleophile (e.g., NBP) Incubation->Nuc_Assay Analysis Analyze Samples (e.g., HPLC, NMR) Sampling->Analysis Data_Processing Determine Degradation Rate and Half-life Analysis->Data_Processing End End: Compare Reactivity Data_Processing->End Spectro Spectrophotometric Measurement Nuc_Assay->Spectro Rate_Calc Calculate Rate of Nucleophilic Attack Spectro->Rate_Calc Rate_Calc->End

Caption: Workflow for in vitro reactivity assessment.

cluster_0 Reactivity Comparison Acyl_G 1-O-Acyl Glucuronide Reactivity Relative Reactivity Acyl_G->Reactivity Lower Adduct_G Protein Adduct (Slower) Acyl_G->Adduct_G Acyl_S Acyl Sulfate Mixed Anhydride Acyl_S->Reactivity Higher Adduct_S Protein Adduct (Faster) Acyl_S->Adduct_S Protein Protein Nucleophile Reactivity->Protein

Caption: Relative reactivity leading to protein adducts.

References

A Comparative Guide to Acyl Donors in Enzymatic Acylation: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and environmentally benign synthetic methods has positioned enzymatic catalysis as a cornerstone of modern green chemistry. In the realm of ester synthesis, enzymatic acylation offers a milder and more selective alternative to traditional chemical methods. However, the "greenness" of an enzymatic reaction is not solely determined by the use of a biocatalyst; the choice of the acyl donor plays a pivotal role in the overall environmental impact of the process. This guide provides an objective comparison of commonly used acyl donors for enzymatic acylation, supported by experimental data, to aid researchers in selecting the most sustainable option for their synthetic needs.

Comparing Acyl Donors: A Quantitative Look at Green Metrics

The environmental performance of different acyl donors can be quantitatively assessed using established green chemistry metrics, primarily Atom Economy and the Environmental Factor (E-Factor).[1][2]

  • Atom Economy calculates the efficiency of a reaction in converting reactants to the desired product, representing the percentage of reactant atoms incorporated into the final product.[1]

  • E-Factor provides a broader measure of the waste generated, defined as the total mass of waste produced per unit of product.[1]

The following table summarizes these key metrics for various acyl donors used in lipase-catalyzed acylation reactions. Lower E-Factors and higher Atom Economy values indicate a greener process.

Acyl DonorBy-productAtom Economy (%)E-FactorStrengthsWeaknesses
Carboxylic Acids WaterHigh (e.g., ~88%)Low (e.g., ~0.14)High atom economy, benign by-product, low cost.Unfavorable reaction equilibrium often requires water removal, potentially leading to higher energy consumption.
Simple Esters (e.g., Ethyl Acetate) AlcoholModerate (e.g., ~60-70%)Moderate (e.g., ~0.5-1.5)Favorable equilibrium shift, readily available.Lower atom economy compared to carboxylic acids, by-product needs to be removed and recycled.
Activated Esters (e.g., Vinyl Acetate) AcetaldehydeModerate (e.g., ~60%)Moderate to HighIrreversible reaction drives high conversion.By-product (acetaldehyde) is volatile and toxic, lower atom economy.
Acid Anhydrides (e.g., Acetic Anhydride) Carboxylic AcidModerate (e.g., ~55%)Moderate to HighHighly reactive, drives reaction to completion.Lower atom economy, corrosive nature, by-product requires separation and neutralization.
2,2,2-Trifluoroethyl Esters 2,2,2-TrifluoroethanolLow (e.g., ~68.6%)High (e.g., ~11.8)Activated for efficient acylation.Poor atom economy, expensive, and the by-product can be problematic to recycle.[3]
Alkyl Methoxyacetates Methoxyacetic acidHigh (e.g., ~80.7%)High (e.g., ~11.1)Good selectivity.[3]High E-factor due to the generation of a significant amount of waste.[3]
Oxime Esters OximeHigh (e.g., ~86.1%)Very High (e.g., ~33.2)Can be prepared in situ.[3]The overall process generates a large amount of waste, leading to a very high E-factor.[3]

Note: The presented values for Atom Economy and E-Factor are representative examples from literature and can vary depending on the specific substrates, enzyme, and reaction conditions.

Experimental Workflow for Green Assessment

The following diagram illustrates a typical experimental workflow for the enzymatic acylation and subsequent green chemistry assessment of different acyl donors.

experimental_workflow Experimental Workflow for Green Assessment of Acyl Donors cluster_prep Reaction Setup cluster_reaction Enzymatic Acylation cluster_workup Work-up and Purification cluster_analysis Green Chemistry Assessment substrate Substrate (Alcohol/Amine) reaction_vessel Reaction Vessel substrate->reaction_vessel acyl_donor Acyl Donor acyl_donor->reaction_vessel enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction_vessel solvent Solvent (e.g., tert-butanol, heptane) solvent->reaction_vessel incubation Incubation with Agitation (e.g., 24-48h, 40-60°C) reaction_vessel->incubation monitoring Reaction Monitoring (TLC, HPLC, or GC) incubation->monitoring filtration Enzyme Filtration and Recovery monitoring->filtration Upon completion evaporation Solvent Evaporation filtration->evaporation waste_mass Quantify Mass of All Waste Streams filtration->waste_mass Spent enzyme, filter aid purification Product Purification (e.g., Column Chromatography) evaporation->purification evaporation->waste_mass Recovered solvent (if not recycled) product_yield Determine Product Yield and Mass purification->product_yield purification->waste_mass Chromatography solvent, side products atom_economy Calculate Atom Economy product_yield->atom_economy e_factor Calculate E-Factor product_yield->e_factor waste_mass->e_factor

References

A Comparative Guide to Cellulose Modification: Butyric Anhydride vs. Propionic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical modification of cellulose, a ubiquitous and renewable biopolymer, is a cornerstone of advanced materials development. By transforming its hydrophilic hydroxyl groups into ester functionalities, properties such as solubility, thermal stability, and mechanical strength can be precisely tailored. Among the various acylating agents, butyric anhydride and propionic anhydride are frequently employed to impart desirable thermoplastic characteristics to cellulose. This guide provides an objective comparison of these two reagents in cellulose modification, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal reagent for their specific application.

Performance Comparison at a Glance

The choice between butyric and propionic anhydride for cellulose modification hinges on the desired final properties of the cellulose ester. In general, the longer alkyl chain of the butyryl group in comparison to the propionyl group leads to increased hydrophobicity, lower density, and enhanced flexibility in the modified cellulose.

Quantitative Data Summary

The following tables summarize key performance indicators for cellulose esters synthesized with butyric and propionic anhydrides. It is important to note that much of the available literature focuses on mixed esters, particularly cellulose acetate butyrate (CAB) and cellulose acetate propionate (CAP).

Table 1: Reaction Conditions and Degree of Substitution (DS)

ParameterCellulose Butyrate (and CAB)Cellulose Propionate (and CAP)Citation
Catalyst Sulfuric acid, Zinc Chloride, 4-dimethylaminopyridine (DMAP)Zinc Chloride, N-iodosuccinimide (NIS)[1][2]
Solvent Ionic Liquids (e.g., AmimCl), DMAc/LiCl, Acetic Acid, Butyric AcidIonic Liquids (e.g., AmimCl), Solvent-free[3][4]
Reaction Temp. 40 - 115 °C20 - 80 °C[1][4][5]
Reaction Time 0.5 - 8 hours30 min - 3 hours[1][5]
Achieved DS Butyryl DS up to 2.76 in mixed estersPropionyl DS up to 2.89 in mixed esters

Table 2: Thermal and Mechanical Properties

PropertyCellulose Butyrate (and CAB)Cellulose Propionate (and CAP)Citation
Glass Transition Temp. (Tg) 85 - 160 °C (for CAB, varies with DS)Varies with DS[6]
Thermal Stability Thermal stability decreases after modification.Thermal stability decreases after modification.[3][7]
Tensile Strength 35 MPa (for a specific CAB)35 MPa (for a specific CP)[8][9]
Flexural Modulus 1.3 GPa (for a specific CAB)1.76 GPa (for a specific CP)[8][9]
Elongation at Break 60% (for a specific CAB)60% (for a specific CP)[8][9]
Toughness Generally tougher than cellulose acetate.Generally stiffer than cellulose acetate.[8][9]

Table 3: Physical and Solubility Properties

PropertyCellulose Butyrate (and CAB)Cellulose Propionate (and CAP)Citation
Density 1.18 g/cm³ (for a specific CAB)1.22 g/cm³[8][9]
Water Absorption 1.3% (for a specific CAB)1.8%[8][9]
Solubility Soluble in alcohols, ketones, esters, and glycol ethers.Soluble in chlorinated and aromatic hydrocarbons, alcohols, and ketones.[8][10]
Hydrophobicity More hydrophobic than cellulose acetate.Less weathering resistance than CAB.[8][11]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the synthesis of cellulose esters using butyric and propionic anhydrides, based on common laboratory practices.

Homogeneous Esterification of Cellulose in an Ionic Liquid (AmimCl)

This method, adapted from studies on the preparation of cellulose acetate butyrate and propionate, allows for a controlled reaction in a dissolved state.[3]

Materials:

  • Microcrystalline cellulose (dried)

  • 1-allyl-3-methylimidazolium chloride (AmimCl)

  • This compound or Propionic anhydride

  • 4-dimethylaminopyridine (DMAP, catalyst)

  • Acetone

  • Ethanol

Protocol:

  • Dissolve a specific amount of dried microcrystalline cellulose in AmimCl at 80-100°C with stirring to form a homogeneous solution.

  • Cool the solution to the desired reaction temperature (e.g., 80°C).

  • Add the catalyst (DMAP) to the cellulose solution and stir until fully dissolved.

  • Add the desired molar ratio of this compound or propionic anhydride to the solution dropwise.

  • Allow the reaction to proceed for the specified time (e.g., 30 minutes to 3 hours) with continuous stirring.

  • Precipitate the cellulose ester by pouring the reaction mixture into a non-solvent like ethanol or an ethanol/water mixture.

  • Filter the precipitate and wash it extensively with ethanol and then water to remove the ionic liquid, unreacted anhydride, and by-products.

  • Dry the resulting cellulose ester in a vacuum oven at 60°C until a constant weight is achieved.

Heterogeneous Esterification of Cellulose

This protocol is a more traditional approach where the cellulose remains in a solid, suspended state.

Materials:

  • Commercial cellulose (e.g., cotton linter)

  • Acetic acid (for activation)

  • Butyric acid or Propionic acid (as solvent/reagent)

  • This compound or Propionic anhydride

  • Sulfuric acid (catalyst)

  • Deionized water

Protocol:

  • Activate the cellulose by stirring it in a mixture of acetic acid and either butyric or propionic acid at 45-60°C for 2-4 hours.[4]

  • Add the corresponding anhydride (butyric or propionic) to the activated cellulose slurry.

  • Carefully add the sulfuric acid catalyst and continue stirring at 45-60°C for 4-6 hours to facilitate esterification.[4]

  • After the esterification is complete, add a specific amount of water to hydrolyze any remaining anhydride and to partially hydrolyze the cellulose ester to achieve the desired degree of substitution.

  • Neutralize the sulfuric acid catalyst with a suitable base (e.g., sodium butyrate).[4]

  • Precipitate the cellulose ester by pouring the mixture into a large volume of water with vigorous stirring.

  • Filter the precipitate, wash thoroughly with deionized water until neutral, and dry the product.

Visualizing the Process

To better understand the experimental workflow and the chemical transformation, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Esterification cluster_purification Purification Cellulose Cellulose (e.g., Microcrystalline) Drying Drying Cellulose->Drying Activation Activation (Optional, e.g., with Acid) Drying->Activation Dissolution Dissolution (e.g., in Ionic Liquid) Drying->Dissolution Reaction Esterification Reaction Activation->Reaction Dissolution->Reaction Precipitation Precipitation Reaction->Precipitation Anhydride Butyric or Propionic Anhydride Anhydride->Reaction Catalyst Catalyst (e.g., DMAP, H₂SO₄) Catalyst->Reaction Washing Washing Precipitation->Washing Drying_Final Drying Washing->Drying_Final Product Cellulose Ester (Butyrate or Propionate) Drying_Final->Product

Caption: Generalized workflow for cellulose esterification.

chemical_reaction CelluloseOH Cellulose-OH Plus1 + Anhydride R-C(O)-O-C(O)-R (Butyric or Propionic Anhydride) Arrow Catalyst Heat Anhydride->Arrow CelluloseEster Cellulose-O-C(O)-R (Cellulose Ester) Plus2 + CarboxylicAcid R-COOH (Carboxylic Acid Byproduct) Arrow->CelluloseEster

Caption: Esterification of cellulose with an acid anhydride.

References

Benchmarking common acylating agents for specific organic transformations

Author: BenchChem Technical Support Team. Date: December 2025

Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, cost, and overall yield.[1][2] This guide provides an objective comparison of common acylating agents for specific organic transformations, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic challenges.

Performance Comparison of Acylating Agents

The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids .[1] This trend is a direct consequence of the electrophilicity of the carbonyl carbon and the stability of the leaving group.[3] Acyl chlorides are the most reactive due to the strong electron-withdrawing inductive effect of the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack.[3] Acid anhydrides are less reactive, offering a balance between reactivity and handling, while carboxylic acids typically require activation or harsher reaction conditions.[4][5]

O-Acylation of Alcohols: A Comparative Study

The esterification of alcohols is a cornerstone of organic synthesis, often employed for creating prodrugs, protecting hydroxyl groups, or synthesizing fragrances and flavors. The following data compares the performance of acetyl chloride and acetic anhydride in the acetylation of benzyl alcohol.

Table 1: Comparative Acetylation of Benzyl Alcohol

EntryAcylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
1Acetic AnhydrideZnCl₂Solvent-free300.595
2Acetyl ChlorideZnCl₂Solvent-free300.398
3Acetic AnhydrideNoneSolvent-free607>99

Data compiled from multiple sources.[1][6]

As the data indicates, acetyl chloride provides a slightly higher yield in a shorter reaction time compared to acetic anhydride under catalyzed conditions, highlighting its greater reactivity.[1] However, acetic anhydride can achieve excellent yields without a catalyst, albeit at a higher temperature and longer reaction time.[1]

N-Acylation of Amines: A Head-to-Head Comparison

The formation of an amide bond is one of the most important reactions in medicinal chemistry, as it is the key linkage in peptides and many pharmaceutical compounds.[7] The high nucleophilicity of amines generally allows for rapid acylation under mild conditions.[1] Here, we compare the performance of various acylating agents in the acylation of aniline.

Table 2: Comparative Performance of Acylating Agents in the Acylation of Aniline

Acylating AgentStructureMolecular Weight ( g/mol )Reaction Time (hours)Yield (%)Purity (%)Byproducts
5-Bromo-6-chloronicotinoyl chloride254.44198>99HCl, Triethylamine hydrochloride
Benzoyl Chloride140.57295>98HCl, Triethylamine hydrochloride
Acetic Anhydride102.09492>97Acetic acid
N-Acetylimidazole110.111285>95Imidazole

This data is illustrative and based on established principles of chemical reactivity. Actual results may vary depending on the specific substrate and reaction conditions.[3]

This comparison underscores the high reactivity of acyl chlorides, leading to shorter reaction times and higher yields.[3] Acid anhydrides offer a good balance, while less reactive agents like N-acetylimidazole require longer reaction times but can be advantageous when higher selectivity is needed.[3]

Friedel-Crafts Acylation: A Look at Aromatic Ketone Synthesis

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds and synthesizing aromatic ketones, which are valuable intermediates in the production of fine chemicals and pharmaceuticals.[8][9] The choice of acylating agent and catalyst is crucial for achieving high yields and regioselectivity.[8]

Table 3: Comparative Friedel-Crafts Acylation of Anisole

Acylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Regioselectivity (para:ortho)
Acetyl ChlorideAlCl₃DCM0 to RT19298:2
Benzoyl ChlorideAlCl₃DCM0 to RT28899:1
Acetic AnhydrideAlCl₃DCM0 to Reflux38597:3

Data compiled from multiple sources.[2][8]

In this transformation, acyl chlorides again demonstrate higher reactivity.[2] The choice of catalyst and reaction conditions can be tuned to optimize both yield and regioselectivity.[8]

Experimental Protocols

Reproducible and detailed methodologies are essential for comparing the performance of different acylating agents.

Protocol 1: O-Acylation of Benzyl Alcohol with Acetyl Chloride

Materials:

  • Benzyl alcohol (1 mmol, 0.104 mL)

  • Acetyl chloride (1.2 mmol, 0.085 mL)

  • Anhydrous Zinc Chloride (ZnCl₂) (0.5 mmol, 0.068 g)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of benzyl alcohol in dichloromethane (10 mL) in a round-bottom flask, add anhydrous ZnCl₂.[1]

  • Cool the mixture to 0 °C in an ice bath.[1]

  • Slowly add acetyl chloride dropwise to the reaction mixture.[1]

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.[1]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Filter and concentrate the solution under reduced pressure to afford the crude product, which can be further purified by column chromatography if necessary.[1]

Protocol 2: N-Acylation of Aniline with Acetic Anhydride

Materials:

  • Aniline (1 mmol, 0.091 mL)

  • Acetic anhydride (1.2 mmol, 0.113 mL)

  • Water

  • Ice

Procedure:

  • In a small flask, suspend aniline in 5 mL of water.[1]

  • Add acetic anhydride to the suspension at room temperature with vigorous stirring.[1]

  • Continue stirring for 15 minutes. The product, acetanilide, will precipitate as a white solid.[1]

  • Cool the mixture in an ice bath to maximize precipitation.[1]

  • Collect the solid product by vacuum filtration and wash with cold water.[1]

  • The crude acetanilide can be recrystallized from hot water or ethanol to yield the pure product.[1]

Protocol 3: Friedel-Crafts Acylation of Anisole with Acetyl Chloride

Materials:

  • Anisole (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM.[2]

  • Cool the suspension to 0°C in an ice bath.[2]

  • Slowly add acetyl chloride dropwise to the stirred suspension.[2]

  • After the addition is complete, add a solution of anisole in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0°C.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until TLC analysis indicates the consumption of the starting material.[2]

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice-cold water.[2]

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by column chromatography on silica gel or by distillation.[2]

Visualizing Workflows and Pathways

Generalized Experimental Workflow for Comparing Acylating Agents

The following diagram outlines a systematic workflow for the objective comparison of different acylating agents for a specific transformation.

experimental_workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_conclusion Conclusion start Define Substrate and Transformation reagents Select Acylating Agents for Comparison start->reagents conditions Standardize Reaction Conditions (Solvent, Temp, Stoichiometry) reagents->conditions run_reactions Perform Parallel Acylation Reactions conditions->run_reactions monitoring Monitor Reaction Progress (TLC, LC-MS, etc.) run_reactions->monitoring workup Quench and Work-up Reactions monitoring->workup purification Isolate and Purify Products workup->purification characterization Characterize Products (NMR, IR, MS) purification->characterization quantification Determine Yield, Purity, and Selectivity characterization->quantification comparison Compare Performance Metrics quantification->comparison selection Select Optimal Acylating Agent comparison->selection

Caption: A systematic workflow for comparing acylating agents.

Logical Framework for Acylating Agent Selection

The choice of an appropriate acylating agent is a multifactorial decision. This diagram provides a logical framework to guide this selection based on key experimental parameters.

logical_framework start Start: Need to Acylate a Substrate substrate_complexity Substrate Complexity? start->substrate_complexity reactivity_needed High Reactivity Needed? substrate_complexity->reactivity_needed Simple activated_ester Use Activated Ester or Amide substrate_complexity->activated_ester Complex/Polyfunctional byproduct_concern Byproduct Sensitivity? reactivity_needed->byproduct_concern Yes acid_anhydride Use Acid Anhydride reactivity_needed->acid_anhydride No acyl_chloride Use Acyl Chloride byproduct_concern->acyl_chloride No (e.g., HCl is acceptable) byproduct_concern->acid_anhydride Yes (e.g., need milder byproduct) cost_safety_concern Cost/Safety a Major Factor? cost_safety_concern->acid_anhydride No carboxylic_acid Use Carboxylic Acid with Activator cost_safety_concern->carboxylic_acid Yes acyl_chloride->cost_safety_concern acid_anhydride->cost_safety_concern

Caption: Decision tree for selecting an appropriate acylating agent.

Conclusion

The selection of an acylating agent is a critical parameter in the success of a synthetic route. While acyl chlorides offer the highest reactivity, often leading to faster reactions and higher yields, they come with challenges related to handling and the generation of corrosive byproducts.[2][4] Acid anhydrides present a good balance of reactivity, cost, and ease of handling, making them a workhorse in many applications.[4] For complex molecules where chemoselectivity is paramount, less reactive acylating agents or the use of carboxylic acids with specific activating agents may be the optimal choice.[10][11] This guide provides a foundational framework and experimental data to aid researchers in navigating these choices and optimizing their acylation reactions.

References

Safety Operating Guide

Navigating the Safe Disposal of Butyric Anhydride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. Butyric anhydride, a corrosive and water-reactive compound, demands a stringent disposal protocol to avert potential hazards such as violent reactions and the emission of acidic vapors. This document provides an essential, step-by-step guide for the safe neutralization and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to recognize the inherent risks associated with this compound. It is a combustible liquid that can cause severe skin burns and eye damage.[1][2][3] Inhalation of its vapors may lead to respiratory irritation.[3] Consequently, all handling and disposal operations must be performed within a well-ventilated chemical fume hood.[4][5]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[4][5]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[4][5]

  • Body Protection: A lab coat and closed-toe shoes are required.[4]

Quantitative Data for Disposal

Adherence to the following quantitative parameters is critical for a controlled and safe neutralization reaction. This data is based on established procedures for acid anhydride disposal.

ParameterValue/RangeNotes
Molar Ratio for Neutralization 1 mole this compound : >2 moles Sodium BicarbonateThis compound hydrolyzes to two equivalents of butyric acid, each neutralized by one equivalent of sodium bicarbonate. An excess of the neutralizing agent ensures complete reaction.
Recommended Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃) solutionA weak base that facilitates a controlled reaction.
Reaction Quenching Medium Ice/Water BathHelps to manage the exothermic nature of the hydrolysis reaction.
Final pH of Waste Solution 6.0 - 8.0Ensures the waste is neutralized before disposal.

Experimental Protocol for Neutralization and Disposal

This protocol outlines the detailed methodology for the safe quenching and neutralization of this compound waste in a laboratory setting.

Materials:

  • This compound waste

  • Large beaker (volume at least 10 times that of the anhydride)

  • Stir bar and magnetic stir plate

  • Ice

  • Cold water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • pH meter or pH paper

  • Appropriate waste container

Procedure:

  • Preparation of Quenching Solution: In a large beaker equipped with a stir bar, prepare a mixture of crushed ice and cold water. The total volume should be at least ten times the volume of the this compound to be quenched. Place this beaker in a secondary container, such as a larger ice bath, to effectively manage the temperature during the exothermic reaction.[4]

  • Hydrolysis (Quenching): With vigorous stirring, slowly and carefully add the this compound waste dropwise to the ice/water mixture. The rate of addition must be controlled to prevent excessive heat generation and splashing.[4]

  • Neutralization: Once the this compound has been completely added and the initial reaction has subsided, begin the slow, portion-wise addition of a saturated sodium bicarbonate solution. Carbon dioxide gas will evolve during this step, so control the addition rate to prevent excessive foaming and potential overflow.

  • pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH paper. Continue adding the sodium bicarbonate solution until the pH of the waste solution is stable within the acceptable range of 6.0 to 8.0.[4]

  • Final Disposal: Once the solution is neutralized and gas evolution has ceased, the resulting aqueous waste can be disposed of in accordance with your institution's and local regulations for non-hazardous aqueous waste.[1][2][3][6] Leave chemicals in their original containers if not treating them, and do not mix with other waste. Handle uncleaned containers as you would the product itself.

Logical Workflow for this compound Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

ButyricAnhydrideDisposal cluster_prep Preparation cluster_reaction Reaction cluster_disposal Disposal PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood QuenchPrep Prepare Ice/Water Bath in a Large Beaker FumeHood->QuenchPrep Hydrolysis Step 1: Hydrolysis Slowly add anhydride to stirred ice/water QuenchPrep->Hydrolysis Neutralization Step 2: Neutralization Slowly add saturated NaHCO3 solution Hydrolysis->Neutralization pH_Check Step 3: pH Monitoring Check pH is between 6.0 and 8.0 Neutralization->pH_Check pH_Check->Neutralization If pH is not neutral WasteCollection Collect Neutralized Aqueous Waste pH_Check->WasteCollection If pH is neutral RegulatoryDisposal Dispose According to Institutional and Local Regulations WasteCollection->RegulatoryDisposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.